molecular formula C38H55N5O9S B15567020 Indinavir Sulfate Ethanolate

Indinavir Sulfate Ethanolate

货号: B15567020
分子量: 757.9 g/mol
InChI 键: QDNVAYDEAGXHTB-NOYQBWMBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Indinavir Sulfate Ethanolate is a useful research compound. Its molecular formula is C38H55N5O9S and its molecular weight is 757.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

分子式

C38H55N5O9S

分子量

757.9 g/mol

IUPAC 名称

(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;ethanol;sulfuric acid

InChI

InChI=1S/C36H47N5O4.C2H6O.H2O4S/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43;1-2-3;1-5(2,3)4/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45);3H,2H2,1H3;(H2,1,2,3,4)/t28-,29+,31+,32-,33+;;/m1../s1

InChI 键

QDNVAYDEAGXHTB-NOYQBWMBSA-N

产品来源

United States

Foundational & Exploratory

Indinavir Sulfate Ethanolate: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the molecular mechanism, binding kinetics, and resistance pathways associated with Indinavir, a first-generation peptidomimetic inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) protease.

Core Mechanism of Action

Indinavir is a potent and selective competitive inhibitor of the HIV-1 protease, an enzyme indispensable for the viral life cycle.[1] The HIV-1 protease is an aspartyl protease responsible for the post-translational cleavage of the viral Gag and Gag-Pol polyprotein precursors.[2][3] This proteolytic processing is a critical step in the maturation of the virus, yielding the structural proteins (such as matrix, capsid, and nucleocapsid) and viral enzymes (reverse transcriptase, integrase, and the protease itself) that form a new, infectious virion.[2]

Indinavir's structure features a hydroxyethylene backbone that mimics the tetrahedral transition state of the natural peptide substrate cleaved by the protease.[4] By binding reversibly to the active site of the enzyme, Indinavir physically obstructs the access of the native polyprotein substrates.[4] This inhibition prevents the proteolytic cleavage, leading to the assembly and release of immature, non-infectious viral particles from the host cell.[3]

HIV_Maturation_Inhibition Figure 1: Mechanism of HIV-1 Protease Inhibition by Indinavir cluster_host Infected Host Cell gag_pol Gag-Pol Polyprotein Precursors protease HIV-1 Protease (Active Site) gag_pol->protease Normal Cleavage mature Mature Structural & Enzymatic Proteins protease->mature immature Uncleaved Polyproteins protease->immature Blocked indinavir Indinavir indinavir->protease Competitive Inhibition infectious Infectious Virion (Maturation) mature->infectious non_infectious Non-Infectious Virion (No Maturation) immature->non_infectious

Figure 1: Mechanism of HIV-1 Protease Inhibition by Indinavir

Binding, Potency, and Pharmacokinetic Profile

Indinavir exhibits high affinity for the HIV-1 protease active site. Its potency is quantified by its inhibition constant (Ki) and its half-maximal inhibitory/effective concentrations (IC50/EC50). The key pharmacokinetic parameters define its absorption, distribution, metabolism, and excretion (ADME) profile.

ParameterValueDescription
Binding Affinity (Ki) 0.52 nM (for HIV-1 Protease)[1]A measure of the inhibitor's binding affinity; lower values indicate tighter binding.
3.3 nM (for HIV-2 Protease)[1]
Antiviral Activity (EC50) 25-50 nM[1]The concentration required to inhibit 50% of viral spread in MT4 lymphoid cells.
Plasma Protein Binding ~61% (±6%)[5]The fraction of the drug bound to proteins in the blood, rendering it inactive.
Oral Bioavailability ~65%[6]The proportion of the administered dose that reaches systemic circulation.
Metabolism Hepatic, primarily via Cytochrome P450 3A4 (CYP3A4)[6]The metabolic pathway responsible for breaking down the drug.
Elimination Half-life 1.8 hours (±0.4 hours)[6]The time required for the drug concentration in the body to be reduced by half.

Molecular Interactions at the Active Site

The HIV-1 protease is a homodimer, with each 99-residue monomer contributing a catalytic aspartic acid residue (Asp25 and Asp125, also denoted Asp25') to form the active site.[7][8] This active site lies in a cleft between the two subunits. X-ray crystallography studies have revealed that Indinavir binds in an extended conformation within this active site.[4]

The inhibitor's central hydroxyl group makes critical hydrogen bonds with the carboxylic acid side chains of the catalytic Asp25/Asp125 pair.[7][9] Additional hydrogen bonds and extensive van der Waals contacts with residues in the active site (including residues 25–32, 47–53, and 80–84) and the flexible "flap" regions (residues 39-57) that cover the site contribute to the high binding affinity.[7][10]

Key Experimental Protocols

In Vitro HIV-1 Protease Activity Assay (FRET-based)

This assay quantifies the enzymatic activity of purified HIV-1 protease and the potency of inhibitors by measuring Fluorescence Resonance Energy Transfer (FRET).

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for protease activity (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7).

    • Enzyme Stock: Reconstitute purified, recombinant HIV-1 protease in assay buffer to a known concentration (e.g., 100-200 nM).

    • Substrate Stock: Prepare a FRET peptide substrate stock solution (e.g., 100 µM in DMSO). The peptide contains a protease cleavage site flanked by a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL).[11]

    • Inhibitor Stock: Prepare serial dilutions of Indinavir in DMSO, followed by a final dilution in assay buffer.

  • Assay Procedure:

    • The assay is performed in a 96- or 384-well black microplate.[11]

    • To appropriate wells, add 50 µL of the diluted inhibitor (Indinavir) or vehicle control (DMSO in assay buffer).

    • Add 25 µL of the HIV-1 protease solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of the FRET substrate to each well.

  • Data Acquisition:

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the increase in fluorescence intensity kinetically over 1-3 hours at 37°C, with excitation and emission wavelengths appropriate for the FRET pair (e.g., Ex/Em = 330/450 nm).[12]

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

    • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based HIV-1 Antiviral Assay

This assay measures the ability of an inhibitor to prevent HIV-1 replication in a susceptible cell line.

Methodology:

  • Cell and Virus Preparation:

    • Culture a susceptible T-cell line (e.g., MT-4 or CEM.NKR-CCR5) in appropriate media (e.g., RPMI-1640 with 10% FBS).[13]

    • Prepare a stock of infectious HIV-1 (e.g., HIV-1NL4-3) with a known titer.

  • Infection and Treatment:

    • Seed the T-cells into a 96-well plate at a density of ~5 x 104 cells/well.[13]

    • Add serial dilutions of Indinavir to the wells.

    • Infect the cells with HIV-1 at a predetermined multiplicity of infection (MOI).

    • In parallel, set up uninfected control wells and infected, untreated control wells.

  • Incubation and Endpoint Measurement:

    • Incubate the plate for 3-5 days at 37°C in a CO2 incubator.

    • After incubation, centrifuge the plate to pellet the cells.

    • Collect the cell-free supernatant from each well.

    • Quantify the amount of viral replication by measuring the concentration of the HIV-1 p24 capsid protein in the supernatant using a commercial ELISA kit.[14][15]

  • Cytotoxicity and Data Analysis:

    • In a parallel plate, assess cell viability in the presence of the same inhibitor concentrations using an assay such as XTT or MTS to determine the 50% cytotoxic concentration (CC50).

    • Calculate the percent inhibition of p24 production for each Indinavir concentration relative to the untreated control.

    • Determine the EC50 value from the dose-response curve.

    • Calculate the Therapeutic Index (TI) as CC50 / EC50.

Cell_Assay_Workflow Figure 2: Experimental Workflow for Cell-Based Antiviral Assay cluster_prep 1. Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_analysis 3. Incubation & Analysis cells Culture Susceptible T-Cells (e.g., MT-4) plate Seed T-Cells into Plate cells->plate virus Prepare HIV-1 Viral Stock infect Infect Cells with HIV-1 virus->infect drug Prepare Serial Dilutions of Indinavir add_drug Add Drug Dilutions to Wells drug->add_drug plate->add_drug add_drug->infect incubate Incubate 3-5 Days at 37°C infect->incubate supernatant Collect Supernatant incubate->supernatant elisa Quantify p24 Antigen (ELISA) supernatant->elisa calc Calculate EC50 elisa->calc

Figure 2: Experimental Workflow for Cell-Based Antiviral Assay
X-ray Crystallography of Protease-Inhibitor Complex

This method provides atomic-level structural information about how Indinavir binds to the HIV-1 protease.

Methodology (High-Level):

  • Protein Expression and Purification: A modified HIV-1 protease gene (often with mutations to prevent autoproteolysis and improve stability) is expressed in E. coli. The protein is then purified to homogeneity using chromatography techniques.[2]

  • Crystallization: The purified protease is incubated with a molar excess of Indinavir. This complex is then crystallized, typically using the hanging-drop vapor diffusion method with a reservoir solution containing precipitants like ammonium (B1175870) sulfate (B86663) and a specific pH buffer (e.g., sodium citrate).[2][16]

  • Data Collection: A single, high-quality crystal is exposed to a high-intensity X-ray beam (often at a synchrotron source). The crystal diffracts the X-rays, and the diffraction pattern is recorded on a detector.[17]

  • Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the complex. A molecular model of the protease and inhibitor is built into this map and refined to yield a final, high-resolution atomic structure.[16][17]

Mechanism of Resistance

The development of resistance to Indinavir is a complex, cumulative process driven by the high mutation rate of HIV-1 reverse transcriptase.[10] Resistance is not conferred by a single mutation but rather by the accumulation of multiple substitutions in the protease gene.[18]

  • Primary Mutations: These occur within the active site and directly interfere with inhibitor binding. For Indinavir, key primary resistance mutations often involve residues M46 (to I or L) and V82 (to A, F, or T).[18][19]

  • Secondary Mutations: These occur outside the active site. They often compensate for a loss of enzymatic efficiency caused by primary mutations, thereby improving the fitness of the resistant virus.[10]

The accumulation of these mutations reduces the binding affinity of Indinavir for the protease, requiring higher concentrations of the drug to achieve an inhibitory effect, ultimately leading to virologic failure.

Resistance_Pathway Figure 3: Logical Pathway of Indinavir Resistance Development cluster_pressure Selective Pressure cluster_evolution Viral Evolution cluster_outcome Clinical Outcome therapy Indinavir Therapy replication Ongoing Viral Replication (High Error Rate) mutations Random Mutations Occur in Protease Gene therapy->mutations Applies Pressure replication->mutations primary Selection of Primary Mutations (e.g., V82A, M46I) Reduces Drug Binding mutations->primary secondary Selection of Secondary Mutations (Compensatory) Improves Viral Fitness primary->secondary resistant_virus Resistant Viral Quasispecies (Reduced Susceptibility) secondary->resistant_virus failure Virologic Failure (Increased Viral Load) resistant_virus->failure

Figure 3: Logical Pathway of Indinavir Resistance Development

References

The Discovery and Synthesis of Indinavir Sulfate Ethanolate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indinavir (B1671876), a potent peptidomimetic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, marked a pivotal moment in the management of HIV/AIDS. As a cornerstone of highly active antiretroviral therapy (HAART), its development by Merck Research Laboratories provided a critical tool to combat viral replication. This technical guide details the discovery, mechanism of action, and stereoselective synthesis of Indinavir Sulfate (B86663) Ethanolate (B101781). It provides an in-depth look at the chemical processes, analytical methodologies for its characterization, and the key data that defined its development.

Discovery and Development

The journey of Indinavir began within Merck's comprehensive AIDS research program, which was initiated in December 1986.[1] Building on earlier research into the protease enzyme renin, a team of researchers began to focus on inhibiting the HIV protease, an enzyme critical for viral maturation.[1] The three-dimensional structure of the HIV protease, published in 1989, was a crucial step that informed the rational design of inhibitors.[1]

After extensive research and synthesis of numerous compounds, Indinavir Sulfate (then known as L-735,524) was synthesized in January 1992.[1] Following successful preclinical animal trials, human trials began in September of the same year.[1] The drug's efficacy, particularly when used in combination with other anti-HIV drugs to significantly reduce viral load, led to a rapid approval by the U.S. Food and Drug Administration (FDA) on March 13, 1996, making it the eighth antiretroviral drug to market.[1][2] This approval was granted in a remarkably fast 42 days after filing.[1]

Mechanism of Action

Indinavir's therapeutic effect is derived from its function as a potent and selective competitive inhibitor of HIV-1 protease.[2][3] This viral enzyme is essential for the lifecycle of HIV, as it cleaves the gag-pol polyprotein precursors into individual functional proteins and enzymes necessary for the maturation of the virion.[2][4]

Indinavir is designed to mimic the transition state of the natural substrate of the protease. It binds tightly to the enzyme's active site, effectively blocking its function.[5] This inhibition prevents the proteolytic cleavage of the viral polyproteins, resulting in the production of immature, non-infectious viral particles, thereby halting the replication cycle.[2][4]

The following diagram illustrates the signaling pathway, or more accurately, the mechanism of inhibition.

HIV_Protease_Inhibition HIV_RNA HIV RNA Polyprotein Gag-Pol Polyprotein Precursors HIV_RNA->Polyprotein Translation Proteins Functional Viral Proteins & Enzymes Polyprotein->Proteins Cleavage NonInfectious Immature, Non-Infectious Virions Polyprotein->NonInfectious Protease HIV-1 Protease (Enzyme) Protease->Proteins Catalyzes Virion Mature, Infectious Virion Assembly Proteins->Virion Indinavir Indinavir Indinavir->Protease Inhibits

Caption: Mechanism of HIV-1 Protease Inhibition by Indinavir.

Chemical Synthesis of Indinavir Sulfate Ethanolate

The synthesis of Indinavir is a significant challenge in medicinal chemistry due to its five stereogenic centers, which allow for 32 possible stereoisomers.[6] The commercially viable process developed by Merck is a convergent, asymmetric synthesis that ensures the production of the single, desired enantiomer with high purity.[6] The strategy involves the synthesis of three key fragments which are then coupled together.

The key fragments are:

  • The "Western" Piperazine (B1678402) Fragment: (S)-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide.

  • The Epoxide Fragment: A homo-chiral epoxide derived from an allylated intermediate.

  • The "Eastern" Aminoindanol Fragment: (1S,2R)-(-)-cis-1-amino-2-indanol.

The (1S,2R)-cis-aminoindanol is a crucial starting material, as it sets the stereochemistry for four of the five chiral centers in the final molecule—two within its own structure and two by directing subsequent reactions.[6]

The overall synthetic pathway is depicted below.

Indinavir_Synthesis A (1S,2R)-cis-1-amino-2-indanol B Amide Acetonide C Allylated Intermediate B->C Stereospecific Allylation D Iodohydrin Intermediate C->D Iodohydrination (Yield: 95%) E Homochiral Epoxide (Fragment 2) D->E Epoxidation (Quantitative) I Coupled Intermediate E->I Epoxide Ring Opening (Coupling) F Pyrazine (B50134) Precursor G (S)-Piperazine Carboxamide F->G Asymmetric Reduction or Resolution/Racemization H N-Boc-(S)-Piperazine Carboxamide (Fragment 1) G->H Boc Protection H->I Epoxide Ring Opening (Coupling) J Penultimate Intermediate (Free Amine) I->J Boc Deprotection (Combined Yield for Coupling & Deprotection: 94%) K Indinavir Free Base J->K Alkylation with 3-Picolyl Chloride L This compound K->L Salt Formation with H2SO4 in Ethanol (B145695)

Caption: Convergent Asymmetric Synthesis of this compound.
Synthesis of Key Intermediates

Synthesis of (1S,2R)-cis-1-amino-2-indanol: This critical chiral building block can be synthesized from indene (B144670). One industrial-scale method involves the asymmetric epoxidation of indene, followed by ring-opening of the resulting epoxide.[7] An alternative green chemistry approach utilizes the microbial oxidation of indene by organisms like Pseudomonas putida to produce enantiomerically pure cis-(1S, 2R)-indandiol, a direct precursor.[8]

Synthesis of the Piperazine Fragment: The required (S)-piperazine carboxamide can be produced via asymmetric hydrogenation of a pyrazine precursor.[9] However, the method of choice for large-scale synthesis is a classical resolution of the racemic mixture using L-pyroglutamic acid, followed by racemization and recycling of the undesired (R)-enantiomer.[6] The distal nitrogen is then selectively protected with a tert-butoxycarbonyl (Boc) group.[6] A more recent, shorter synthesis starts from L-serine and proceeds via an aziridine (B145994) ring-opening strategy, affording the desired piperazine in a 20% overall yield over three steps.[9]

Fragment Coupling and Final Synthesis Steps

The synthesis converges by coupling the N-Boc-protected piperazine fragment with the homochiral epoxide. This epoxide ring-opening reaction is followed by the removal of the Boc protecting group. These two steps proceed in a high combined yield of 94%.[6] The resulting free secondary amine is then alkylated using 3-picolyl chloride to introduce the final pyridylmethyl group.

The final step is the formation of the salt and the specific ethanolate solvate. The Indinavir free base is treated with sulfuric acid in an ethanol solvent system. Careful control of crystallization conditions allows for the isolation of this compound as a stable, crystalline solid with greater than 99% enantiomeric and chemical purity.[6]

Analytical Characterization and Quality Control

Ensuring the purity, potency, and stability of this compound requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the primary technique for assay and impurity profiling.

Experimental Protocol: RP-HPLC Method for Assay

A validated Reverse-Phase HPLC (RP-HPLC) method is essential for the quantification of Indinavir in bulk drug substance and finished dosage forms.

Chromatographic Conditions:

  • Column: Zodiac ODS Hypersil C18 (250mm x 4.6mm, 5µm particle size).[1]

  • Mobile Phase: A filtered and degassed mixture of Phosphate Buffer (pH 5.5), Acetonitrile, and Methanol in a 50:30:20 (v/v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV detector at 260 nm.[1]

  • Injection Volume: 10 µL.[4]

  • Retention Time: Approximately 2.96 minutes.[1]

Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a solution of known concentration (e.g., 80 µg/mL).

  • Sample Solution: Prepare the sample (e.g., from capsule contents) in the mobile phase to achieve a similar target concentration as the standard solution.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution in replicate (e.g., n=5) to establish system suitability (checking parameters like theoretical plates, tailing factor, and %RSD of peak areas).

  • Inject the sample solution.

  • Calculate the amount of Indinavir Sulfate in the sample by comparing the peak area of the sample to the peak area of the standard.

Method Validation Data

The analytical method must be validated according to ICH guidelines to ensure it is fit for purpose. Key validation parameters are summarized below.

ParameterTypical ResultReference(s)
Linearity Range 20 - 112 µg/mL[1][4]
Correlation Coefficient (r²) > 0.999[4]
Accuracy (% Recovery) 98.0% - 102.0%[1][4]
Precision (%RSD) < 2.0%[4]
Limit of Detection (LOD) 0.24 µg/mL[4]
Limit of Quantitation (LOQ) 0.73 µg/mL[4]
Forced Degradation and Stability-Indicating Studies

To ensure the analytical method is stability-indicating, forced degradation studies are performed. This involves subjecting the drug to harsh conditions to produce degradation products and proving the method can separate these degradants from the intact drug peak.

Experimental Workflow for Forced Degradation:

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) HPLC Analyze Stressed Samples & Unstressed Control via Validated HPLC Method Acid->HPLC Base Base Hydrolysis (e.g., 0.1 N NaOH, RT) Base->HPLC Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal (Dry Heat, 80°C) Thermal->HPLC Photo Photolytic (UV/Vis Light) Photo->HPLC Purity Peak Purity Analysis (PDA Detector) HPLC->Purity Resolution Calculate Resolution (Rs) between Indinavir and Degradant Peaks HPLC->Resolution Evaluate Method is Specific and Stability-Indicating if: - No co-elution occurs - Peak purity is confirmed - Resolution (Rs) > 1.5 Purity->Evaluate Resolution->Evaluate

Caption: Workflow for a Forced Degradation Study.

Common degradation pathways for Indinavir include hydrolysis of the amide bond and oxidation. The stability-indicating method must be able to resolve Indinavir from all potential process impurities and degradation products.

Physicochemical and Spectroscopic Data

The final drug substance is a sulfate salt which exists as an ethanolate solvate. It is a white to off-white, hygroscopic crystalline powder.[10][11]

PropertyValueReference(s)
Chemical Formula C₃₆H₄₇N₅O₄ • H₂SO₄ • C₂H₅OH[10]
Molecular Weight 757.94 g/mol [10]
Appearance White to off-white crystalline powder[11]
Solubility (Water) Very soluble (>100 mg/mL)[3][10]
Solubility (DMSO) ~20 mg/mL[10][12]
Ki (HIV-1 Protease) 0.52 nM[3]
IC₉₅ (in cell culture) 25 - 100 nM[3][11]

Spectroscopic Data: While a complete, unified set of spectral data is proprietary, data is available from various sources.

  • Mass Spectrometry (LC-MS/MS): In positive ion mode, the precursor ion [M+H]⁺ is observed at m/z 614.3701 (for the free base). A key fragmentation product is observed at m/z 421.[2]

Conclusion

The discovery and development of this compound was a landmark achievement in the history of medicinal chemistry and the fight against HIV/AIDS. Its complex, stereospecific synthesis on an industrial scale showcases the power of asymmetric synthesis and rational drug design. The robust analytical methods developed for its characterization ensure the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive technical overview intended to serve as a valuable resource for professionals in the fields of drug discovery and development.

References

Physicochemical Properties of Indinavir Sulfate Ethanolate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indinavir (B1671876) is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme essential for viral replication.[1] As a critical component of highly active antiretroviral therapy (HAART), Indinavir functions by preventing the cleavage of viral gag-pol polyproteins, which leads to the production of immature, non-infectious virions.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of Indinavir Sulfate (B86663) Ethanolate (B101781), offering crucial data for formulation development, analytical method development, and stability assessment.

Core Physicochemical Properties

Indinavir sulfate is a white to off-white, hygroscopic, crystalline powder.[1][3] Its propensity to absorb moisture necessitates careful handling and storage to prevent physical form changes and ensure stability.[2][4]

Quantitative Physicochemical Data

The following table summarizes key quantitative physicochemical properties of Indinavir Sulfate Ethanolate.

PropertyValueReferences
Molecular Formula C₃₆H₄₇N₅O₄ • H₂SO₄[2][3]
Molecular Weight 711.88 g/mol [2][3]
Melting Point 150-153 °C (decomposes)[5][6]
Appearance White to off-white, hygroscopic, crystalline powder[1][3]
Solubility Profile

The solubility of this compound in various solvents is a critical parameter for formulation and analytical studies.

SolventSolubilityReferences
Water Very soluble (>100 mg/mL)[3][5][7]
Methanol (B129727) Very Soluble[2][3]
DMSO ≥100 mg/mL (~140 mM)[2][7]
Ethanol Insoluble[2][7]

Polymorphism and Stability

Indinavir sulfate is known to exist in different polymorphic forms, which can impact its physical and chemical stability.[8] The sulfate salt ethanolate can undergo a physical form change at elevated humidity, potentially becoming amorphous.[4]

Stability Considerations:

  • Humidity: The compound is hygroscopic and its stability is compromised at high relative humidity (>30% RH).[4]

  • Temperature: Degradation is accelerated at temperatures above 40°C, especially in combination with high humidity.[4] The solid form is stable up to 100°C but shows slight degradation at 125°C and complete degradation around 150°C.[9]

  • pH: Indinavir sulfate is unstable in acidic solutions.[9] While high aqueous solubility results in an acidic solution (pH < 3), this low pH can also promote degradation.[9] At a urinary pH above 6.0, the precipitation time for indinavir decreases significantly.[9]

  • Forced Degradation: Indinavir sulfate is susceptible to degradation under acidic, basic, neutral, oxidative, and photolytic stress conditions.[10][11] A primary hydrolytic degradation pathway is lactonization.[10]

Mechanism of Action: HIV-1 Protease Inhibition

Indinavir is a competitive inhibitor of the HIV-1 protease.[12][13] It is a peptidomimetic designed to mimic the transition state of the enzyme's natural substrate.[13] By binding with high affinity to the active site of the HIV-1 protease, Indinavir prevents the enzyme from cleaving the viral Gag and Gag-Pol polyproteins.[13] This inhibition is crucial as the cleavage of these polyproteins is a necessary step for the formation of mature, infectious virions.[13] The hydroxyl group of Indinavir forms hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') in the active site of the enzyme.[13]

cluster_virus HIV-infected Cell Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Proviral DNA Proviral DNA Integration->Proviral DNA Transcription & Translation Transcription & Translation Proviral DNA->Transcription & Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Transcription & Translation->Gag-Pol Polyprotein HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Non-infectious Virion Non-infectious Virion HIV Protease->Non-infectious Virion Blocked Path Virion Assembly Virion Assembly Mature Viral Proteins->Virion Assembly Budding & Maturation Budding & Maturation Virion Assembly->Budding & Maturation Infectious Virion Infectious Virion Budding & Maturation->Infectious Virion Indinavir Indinavir Indinavir->HIV Protease Inhibits

Caption: Indinavir's mechanism of action in inhibiting HIV-1 protease.

Experimental Protocols

Preparation of this compound Stock Solutions

Protocol 1: 100 mM Stock Solution in DMSO [2]

  • Materials: this compound powder, high-purity DMSO, sterile conical tube, vortex mixer, sonicator bath (optional).

  • Procedure:

    • Accurately weigh 71.19 mg of Indinavir sulfate powder in a chemical fume hood and transfer to a sterile conical tube.

    • Add 1 mL of high-purity DMSO to the tube.

    • Cap the tube tightly and vortex thoroughly until the solution is clear. A sonicator bath can be used for short intervals to aid dissolution.

    • Dispense into single-use aliquots and store at -20°C.

Protocol 2: 100 mg/mL Stock Solution in Water [2]

  • Materials: this compound powder, nuclease-free or sterile deionized water, sterile conical tubes, calibrated analytical balance, vortex mixer.

  • Procedure:

    • In a chemical fume hood, accurately weigh 100 mg of Indinavir sulfate powder and transfer it to a sterile conical tube.

    • Add 1 mL of sterile deionized water to the tube.

    • Cap the tube tightly and vortex until the powder is completely dissolved.

    • Dispense into single-use aliquots. Note that aqueous solutions may have a shorter stable shelf-life than DMSO stocks.

start Start weigh Accurately weigh This compound start->weigh transfer Transfer to sterile conical tube weigh->transfer add_solvent Add appropriate volume of solvent (DMSO or Water) transfer->add_solvent dissolve Vortex thoroughly (Optional: Sonicate) add_solvent->dissolve check_clarity Is the solution clear? dissolve->check_clarity check_clarity->dissolve No aliquot Dispense into single-use aliquots check_clarity->aliquot Yes storage Store at recommended temperature (-20°C) aliquot->storage end End storage->end

Caption: Workflow for preparing this compound stock solutions.

Forced Degradation (Stress Testing) Study

This protocol is essential for identifying potential degradation products and establishing the intrinsic stability of the drug.[10]

  • Preparation of Stock Solution: Accurately weigh and dissolve Indinavir sulfate in a suitable solvent (e.g., a mixture of methanol and water) to obtain a known concentration (e.g., 1 mg/mL).[10]

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and an acidic solution (e.g., 0.1 M HCl).[10]

    • Reflux the mixture for a specified period (e.g., 8 hours).[10]

    • Cool, neutralize with an appropriate base (e.g., 0.1 M NaOH), and dilute for analysis.[10]

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and a basic solution (e.g., 0.1 M NaOH).[10]

    • Keep the mixture at room temperature for a specified period (e.g., 1 hour).[10]

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and an oxidizing solution (e.g., 30% H₂O₂).[10]

    • Keep the mixture at room temperature for a specified period (e.g., 24 hours) and dilute for analysis.[10]

  • Thermal Degradation:

    • Place the solid drug powder in an oven maintained at a high temperature (e.g., 105°C) for a set duration (e.g., 6 hours).[10]

    • After exposure, dissolve the powder in a suitable solvent and dilute for analysis.[10]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating method (e.g., HPLC).[10]

cluster_stress Forced Degradation Conditions Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidative Stress Oxidative Stress Stock Solution->Oxidative Stress Thermal Stress Thermal Stress Stock Solution->Thermal Stress Photolytic Stress Photolytic Stress Stock Solution->Photolytic Stress Analysis Analysis Acid Hydrolysis->Analysis Base Hydrolysis->Analysis Oxidative Stress->Analysis Thermal Stress->Analysis Photolytic Stress->Analysis Degradation Profile Degradation Profile Analysis->Degradation Profile

Caption: Workflow for a forced degradation study of this compound.

Stability-Indicating RP-HPLC Method

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for quantifying Indinavir sulfate and its degradation products.[14]

  • Chromatographic System: HPLC system with a UV detector and a C18 column (e.g., 250mm x 4.6mm, 5µm particle size).[10]

  • Mobile Phase: A filtered and degassed mixture of phosphate (B84403) buffer (pH 5.5), acetonitrile, and methanol in a 50:30:20 (v/v/v) ratio.[9][10]

  • Flow Rate: 1.0 mL/min.[14]

  • Detection Wavelength: 260 nm.[9][14]

  • Injection Volume: 20 µL.[9]

  • Standard Preparation: Prepare a standard solution of Indinavir sulfate of known concentration (e.g., 80 µg/mL) in the mobile phase.[10]

  • Sample Preparation: At specified time points during a stability study, withdraw an aliquot of the sample and dilute it with the mobile phase to a final concentration within the linear range of the assay.[9]

Conclusion

This technical guide provides a consolidated resource on the core physicochemical properties of this compound. The data and protocols presented are essential for researchers and professionals engaged in the development, formulation, and quality control of this important antiretroviral agent. A thorough understanding of its solubility, stability, and polymorphic behavior is critical for ensuring the delivery of a safe and efficacious drug product.

References

Structural Elucidation and Characterization of Indinavir Sulfate Ethanolate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indinavir (B1671876) is a potent inhibitor of the human immunodeficiency virus (HIV) protease, critical in antiretroviral therapy. The commercially available form is a hydrated sulfate (B86663) salt, specifically Indinavir Sulfate Ethanolate (B101781). A thorough understanding of its three-dimensional structure and physicochemical properties is paramount for drug development, formulation, and quality control. This technical guide provides a comprehensive overview of the analytical techniques and experimental protocols for the structural elucidation and characterization of Indinavir Sulfate Ethanolate. It includes a compilation of quantitative data, detailed methodologies for key analytical techniques, and visual workflows to facilitate a deeper understanding of the characterization process.

Physicochemical Properties

This compound is a white to off-white, hygroscopic, crystalline powder.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C38H55N5O9S (this compound)[2]
C36H47N5O4 · H2SO4 (Indinavir Sulfate)[3]
Molecular Weight 757.94 g/mol (Ethanolate)[2]
711.88 g/mol (Sulfate)[1]
Appearance White to off-white, hygroscopic, crystalline powder[1]
Melting Point 150–153 °C (decomposes)[4][5]
Solubility
- WaterVery soluble (>100 mg/mL)[3][4]
- Methanol (B129727)Very soluble[1]
- Ethanol (B145695)Insoluble[3][6]
- DMSO20 mg/mL[3]
- DMF14 mg/mL[3]
- PBS (pH 7.2)10 mg/mL[3]

Structural Elucidation Techniques and Experimental Protocols

The definitive structural elucidation of this compound relies on a combination of spectroscopic and crystallographic techniques.

X-Ray Crystallography

Single-crystal X-ray diffraction (SCXRD) provides unambiguous proof of the molecular structure, including stereochemistry, and details of the crystal packing and solvation. While a definitive public crystal structure for the ethanolate has not been identified in this review, the general protocol for its determination is outlined below. Powder X-ray Diffraction (PXRD) is crucial for routine identification, polymorphism screening, and quality control.

Experimental Protocol: Single-Crystal X-ray Diffraction (Hypothetical)

  • Crystal Growth: Dissolve this compound in a suitable solvent system (e.g., ethanol/water mixtures) at an elevated temperature. Allow the solution to cool slowly and undisturbed. Alternatively, vapor diffusion or slow evaporation methods can be employed. High-quality single crystals of sufficient size are required.

  • Data Collection: Mount a suitable crystal on a goniometer. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation) and a sensitive detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms. Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and thermal parameters. The positions of the indinavir cation, sulfate anion, and ethanol and water solvates would be determined.

Experimental Protocol: Powder X-ray Diffraction (PXRD)

  • Sample Preparation: Gently grind a small amount of the this compound powder to ensure a random orientation of the crystallites. Pack the powder into a sample holder.

  • Data Acquisition: Place the sample holder in a powder diffractometer. Collect the diffraction pattern over a specific 2θ range (e.g., 5° to 40°) using a monochromatic X-ray source.

  • Data Analysis: Process the diffraction pattern to identify the 2θ positions and intensities of the diffraction peaks. These are characteristic of the crystalline form.[7] Reported characteristic peaks for Indinavir Sulfate are found at 2θ values of 12.55, 16.2, 18.85, 19.48, 21.75, 23.8, and 25.25 degrees.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure in solution. 1H NMR provides information on the proton environment, while 13C NMR identifies all unique carbon atoms.

Experimental Protocol: 1H and 13C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D2O, DMSO-d6).

  • Data Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For 1H NMR, typical parameters include a 30° pulse and a relaxation delay of 1-2 seconds. For quantitative 1H NMR (e.g., for ethanol determination), a longer relaxation delay (e.g., 5 times the longest T1) is necessary. For 13C NMR, proton decoupling is used to simplify the spectrum.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the signals in the 1H spectrum to determine the relative number of protons. Assign the chemical shifts of the signals to the corresponding nuclei in the molecule based on their chemical environment, multiplicity, and correlation experiments (e.g., COSY, HSQC).

Quantitative Data: 1H NMR A published study on the quantification of ethanol in Indinavir Sulfate reported the following key chemical shifts in D2O:

  • Ethanol: 3.5 ppm (q, 2H, J = 7.1 Hz), 1.03 ppm (t, 3H, J = 7.1 Hz)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.

Experimental Protocol: ESI-MS/MS

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Infusion and Ionization: Infuse the sample solution directly into the ESI source of a mass spectrometer. Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable signal for the protonated molecule [M+H]+.

  • MS and MS/MS Analysis: Acquire a full scan mass spectrum to identify the protonated molecular ion of Indinavir. Select the [M+H]+ ion as the precursor ion and perform collision-induced dissociation (CID) by colliding it with an inert gas (e.g., argon) in the collision cell. Acquire the product ion spectrum (MS/MS) at various collision energies to observe the fragmentation pattern.

  • Data Analysis: Propose a fragmentation pathway based on the observed product ions and their mass differences from the precursor ion.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm-1.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in Indinavir (e.g., O-H, N-H, C=O, aromatic C=C).

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the thermal stability, melting behavior, and desolvation of this compound.

Quantitative Data: Thermal Analysis

TechniqueTemperature Range (°C)ObservationAssociated Event
TGA 25–1663.23 - 4.54% mass lossDesolvation (loss of ethanol/water)
166–356Significant mass lossDecomposition of the molecule
DSC 70–95EndothermDesolvation
150-153EndothermMelting with decomposition
180–320ExothermOnset of oxidative decomposition

Note: The exact temperatures and mass loss percentages can vary slightly between studies and sample batches.[8]

Experimental Protocol: TGA/DSC

  • Sample Preparation: Accurately weigh a small amount (e.g., 2-5 mg) of this compound into an aluminum pan.

  • Data Acquisition: Place the sample pan in the TGA or DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Analyze the resulting TGA curve for mass loss events and the DSC thermogram for endothermic and exothermic transitions.

Visualization of Workflows and Pathways

Experimental Workflow for Structural Elucidation

G Experimental Workflow for Structural Elucidation cluster_0 Sample Preparation cluster_1 Primary Structural Confirmation cluster_2 Solid-State Characterization cluster_3 Data Analysis and Elucidation Sample This compound NMR NMR Spectroscopy (1H, 13C) Sample->NMR MS Mass Spectrometry (ESI-MS/MS) Sample->MS SCXRD Single-Crystal X-Ray Diffraction Sample->SCXRD PXRD Powder X-Ray Diffraction Sample->PXRD Thermal Thermal Analysis (DSC, TGA) Sample->Thermal FTIR FT-IR Spectroscopy Sample->FTIR Structure Definitive Structure (Atomic Coordinates, Connectivity, Solvation State) NMR->Structure MS->Structure SCXRD->Structure Properties Physicochemical Properties (Polymorphism, Stability) PXRD->Properties Thermal->Properties FTIR->Properties

Caption: Workflow for the comprehensive structural elucidation and characterization of this compound.

Signaling Pathway: Mechanism of Action of Indinavir

G Mechanism of Action of Indinavir HIV HIV Virus GagPol Gag-Pol Polyprotein (Viral Precursor) HIV->GagPol Translation Proteins Functional Viral Proteins & Enzymes GagPol->Proteins Cleavage by HIV Protease ImmatureVirion Immature, Non-infectious Virion GagPol->ImmatureVirion No Cleavage Protease HIV Protease (Enzyme) Indinavir Indinavir Indinavir->Protease Inhibition Virion Mature, Infectious Virion Proteins->Virion Assembly

Caption: Indinavir inhibits HIV protease, preventing the maturation of new viral particles.

Conclusion

The structural elucidation and characterization of this compound require a multi-faceted analytical approach. While foundational physicochemical and thermal properties are well-documented, a publicly available, definitive single-crystal structure of the ethanolate form remains elusive. The combination of X-ray diffraction, NMR spectroscopy, mass spectrometry, and thermal analysis provides a robust framework for confirming its chemical identity, determining its solid-state properties, and ensuring the quality and stability of this critical antiretroviral drug. The experimental protocols and workflows outlined in this guide serve as a comprehensive resource for researchers and professionals in the field of drug development.

References

Indinavir Sulfate Ethanolate: A Comprehensive Technical Guide to its Solubility and Stability Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties of Indinavir (B1671876) Sulfate (B86663) Ethanolate, a potent HIV-1 protease inhibitor.[1][2][3] A thorough understanding of its solubility and stability is critical for the development of robust formulations, analytical methods, and ensuring the therapeutic efficacy and safety of this antiretroviral agent.[4][5]

Solubility Profile

Indinavir Sulfate is a white to off-white, crystalline powder.[6][7] The sulfate salt was specifically developed to enhance the aqueous solubility of the indinavir free base.[8] Its solubility is significantly influenced by the solvent system and pH.

Solubility in Various Solvents

Indinavir Sulfate exhibits a wide range of solubilities in common laboratory solvents. It is characterized as very soluble in water and methanol (B129727) but is insoluble in ethanol (B145695).[1][6][7][8][9] The hygroscopic nature of the powder necessitates careful handling to prevent moisture absorption, which can affect weighing accuracy and stability.[4][7][10]

SolventSolubilityTemperatureReferences
Water100 mg/mLNot Specified[1][8]
Water>500 mg/mLNot Specified[4][11]
MethanolVery SolubleNot Specified[6][7]
DMSO100 mg/mL (140.47 mM)Not Specified[1]
EthanolInsolubleNot Specified[1][8]
Ethanol1.10 x 10⁻³ (mole fraction)298.15 K[12]
1-Propanol0.77 x 10⁻³ (mole fraction)298.15 K[12]
2-Propanol0.58 x 10⁻³ (mole fraction)298.15 K[12]
1-Butanol0.44 x 10⁻³ (mole fraction)298.15 K[12]
2-Methyl-1-propanol0.32 x 10⁻³ (mole fraction)298.15 K[12]

Note: The solubility in various alcohols (ethanol, propanols, butanol) was found to increase with an increase in temperature.[11][12][13]

pH-Dependent Solubility

The solubility of Indinavir is highly dependent on pH. The sulfate salt is most soluble under acidic conditions, and dissolving it in water results in an acidic solution with a pH below 3.[4][11] While this low pH aids dissolution, the drug is also known to be unstable in some acidic solutions.[4][11] Conversely, at a pH above 6.0, the solubility decreases significantly, which can lead to precipitation or crystalluria.[11][14] This pH-dependent behavior is a critical consideration for oral formulation development, as the drug must dissolve in the gastrointestinal tract for absorption.[8][15]

Stability Profile

Indinavir Sulfate Ethanolate is susceptible to degradation under several conditions, including hydrolysis, oxidation, heat, and light.[16][17] Its stability is influenced primarily by pH, temperature, and humidity.[11]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and establish the intrinsic stability of the molecule.[16][18] Indinavir Sulfate has been shown to degrade under acidic, basic, neutral, oxidative, thermal, and photolytic stress conditions.[16][19]

Stress ConditionReagent/MethodConditionsOutcomeReferences
Acid Hydrolysis 0.1 M HCl8 hours / RefluxDegradation Observed[16]
Base Hydrolysis 0.1 M NaOH1 hour / Room TempDegradation Observed[16]
Neutral Hydrolysis Water12 hours / RefluxDegradation Observed[16]
Oxidation 30% H₂O₂24 hours / Room TempDegradation Observed[16]
Dry Heat Solid Drug Powder6 hours / 105°CDegradation Observed[16]
Photolytic UV/Fluorescent LightNot SpecifiedDegradation Observed[16]
Degradation Pathways

Several degradation pathways for Indinavir have been identified:

  • Hydrolysis : The molecule degrades in acidic, basic, and neutral conditions.[16] A primary hydrolytic pathway is a complex lactonization reaction.[17][19][20] Acid-catalyzed hydrolysis of the amide bond can also occur.[19]

  • Oxidation : Indinavir is susceptible to oxidative stress.[16] In vivo, it is metabolized by the cytochrome P450 enzyme CYP3A4, leading to N-oxidation and para-hydroxylation products.[16]

  • Alcoholysis : In the presence of alcohols, alcoholysis can occur, cleaving the amide bond to form products such as (1S,2R)-(+)-cis-1-amino-2-indanol.[17][19]

Solid-State Stability

The solid-state stability of this compound is significantly impacted by temperature and humidity.

  • Hygroscopicity : The compound is hygroscopic and can absorb moisture, which may lead to changes in its physical form, potentially becoming amorphous at elevated humidity.[4][10]

  • Thermal Stability : Thermogravimetric analysis (TGA) shows an initial mass loss between 25-166°C, corresponding to the loss of ethanol and/or water (desolvation).[21][22] The drug remains stable up to 100°C, shows slight degradation at 125°C, and complete degradation around 150°C.[3][11] Rapid degradation occurs at temperatures above 40°C when combined with high relative humidity (>30% RH).[4]

Storage Recommendations

Proper storage is crucial to maintain the integrity of this compound.

  • Solid Powder : For long-term stability, the solid should be stored at -20°C in a tightly sealed container with a desiccant to protect it from moisture.[17] Under these conditions, it can be stable for at least two to three years.[17]

  • Stock Solutions : Solutions are less stable than the solid form.[17] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[17]

    • -80°C : Stable for up to one year in a suitable solvent like DMSO.[11][17]

    • -20°C : Stable for up to one month.[11][17]

Experimental Protocols

The following sections detail methodologies for assessing the stability of this compound.

Protocol: Forced Degradation (Stress Testing) Study

This protocol outlines a general procedure for intentionally degrading the drug to study its degradation products and pathways.[16]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve Indinavir Sulfate in a suitable solvent (e.g., a 1:1 mixture of methanol and water) to a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Reflux the mixture for 8 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute to a final concentration for analysis.[16]

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the mixture at room temperature for 1 hour, then neutralize with 0.1 M HCl and dilute for analysis.[16]

  • Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Keep the mixture at room temperature for 24 hours, then dilute for analysis.[16] Note: Lower concentrations of H₂O₂ (e.g., 3% and 6%) may be ineffective.[16]

  • Thermal Degradation (Solid State): Place the solid drug powder in an oven maintained at 105°C for 6 hours. After exposure, dissolve the powder in a suitable solvent and dilute to a final concentration for analysis.[16]

  • Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm) and/or visible light according to ICH Q1B guidelines.[19][23]

3. Analysis:

  • Analyze all stressed samples, alongside an unstressed control sample, using a validated stability-indicating method such as RP-HPLC.[16]

Protocol: Stability-Indicating RP-HPLC Method

This protocol describes a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for quantifying Indinavir and its degradation products.[24][25]

1. Chromatographic System:

  • System: HPLC with a UV detector.[16]

  • Column: C18 column (e.g., 250mm x 4.6mm, 5µm particle size).[11][16]

  • Detection Wavelength: 260 nm.[11][24][25]

  • Flow Rate: 1.0 mL/min.[11][24]

  • Injection Volume: 10-20 µL.[11][24]

  • Column Temperature: Ambient.[24]

2. Mobile Phase Preparation:

  • Prepare a filtered and degassed mobile phase. An example composition is a mixture of phosphate (B84403) buffer (pH 5.5), acetonitrile, and methanol in a 50:30:20 (v/v/v) ratio.[11][16][25]

3. Solution Preparation:

  • Standard Solution: Prepare a standard solution of Indinavir Sulfate of known concentration (e.g., 80 µg/mL) by dissolving the reference standard in the mobile phase.[16][25]

  • Sample Solution: Use the solutions generated from the forced degradation studies, ensuring they are neutralized (if necessary) and diluted with the mobile phase to a concentration within the linear range of the assay (e.g., 48-112 µg/mL).[11][25]

4. Analysis:

  • Inject equal volumes of the standard and stressed sample solutions.

  • Record the chromatograms. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak (Resolution > 1.5).[23]

  • Calculate the amount of remaining Indinavir and the percentage of degradation by comparing peak areas from the stressed samples to the unstressed control.[16]

Protocol: pH-Dependent Stability Study

This protocol is used to determine the degradation rate of Indinavir Sulfate at different pH values.[19]

1. Buffer Preparation:

  • Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).

2. Stock Solution Preparation:

  • Accurately prepare a stock solution of Indinavir Sulfate in a suitable solvent (e.g., water) to a known concentration.

3. Sample Preparation:

  • For each pH value, transfer a known volume of the stock solution into a volumetric flask. Add the corresponding buffer and dilute to the final volume.

4. Incubation:

  • Incubate the buffered solutions at a constant, controlled temperature (e.g., 40°C).[19] Protect samples from light.[19]

5. Sampling and Analysis:

  • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).[19]

  • Immediately quench any reaction if necessary (e.g., by neutralizing the pH or cooling).

  • Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of Indinavir Sulfate.[19]

6. Data Analysis:

  • For each pH, plot the natural logarithm of the Indinavir Sulfate concentration versus time.

  • The slope of the resulting line provides the pseudo-first-order degradation rate constant (k) for that specific pH.[19]

Visualizations

The following diagrams illustrate key workflows and pathways related to the stability assessment of this compound.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Indinavir Sulfate Stock Solution acid Acid Hydrolysis (0.1 M HCl, Reflux) stock->acid base Base Hydrolysis (0.1 M NaOH, RT) stock->base oxid Oxidation (30% H2O2, RT) stock->oxid therm Thermal (105°C, Solid) stock->therm photo Photolytic (UV/Vis Light) stock->photo neutralize Neutralize & Dilute Stressed Samples acid->neutralize base->neutralize oxid->neutralize therm->neutralize photo->neutralize analyze Analyze via Stability-Indicating RP-HPLC Method neutralize->analyze compare Compare with Unstressed Control analyze->compare

Caption: Workflow for forced degradation studies of Indinavir Sulfate.

Degradation_Pathways cluster_conditions cluster_products Indinavir This compound Acid Acid/Base/Neutral (Hydrolysis) Indinavir->Acid Oxid Oxidative (H2O2) Indinavir->Oxid Photo Photolytic (Light) Indinavir->Photo Alc Alcoholysis Indinavir->Alc Lactone Lactonization Acid->Lactone Amide Amide Bond Cleavage Acid->Amide Oxid_Prod Oxidative Products (N-oxides, etc.) Oxid->Oxid_Prod Alc->Amide

Caption: Major degradation pathways for Indinavir Sulfate.

Specificity_Validation_Workflow cluster_stress Sample Preparation cluster_analysis Chromatographic Analysis cluster_evaluation Specificity Evaluation stress_samples Generate Stressed Samples (Acid, Base, Oxidative, etc.) analyze Analyze All Samples Using Proposed Method stress_samples->analyze control_sample Prepare Unstressed Control Sample control_sample->analyze compare Compare Chromatograms of Stressed vs. Control analyze->compare resolution Calculate Resolution (Rs) between Indinavir and Degradant Peaks (Target: Rs > 1.5) compare->resolution purity Perform Peak Purity Analysis (e.g., using PDA Detector) compare->purity

Caption: Workflow for validating analytical method specificity.

References

Early-Stage In Vitro Evaluation of Indinavir Sulfate Ethanolate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indinavir (B1671876) is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme essential for viral maturation and replication.[1][2] As a critical component of highly active antiretroviral therapy (HAART), Indinavir functions by preventing the proteolytic cleavage of the viral Gag-Pol polyprotein precursors. This inhibition leads to the production of immature, non-infectious virions, thereby halting the progression of the viral lifecycle.[1][3][4]

This technical guide provides a comprehensive overview of the fundamental early-stage in vitro assays for characterizing the pharmacological profile of Indinavir Sulfate (B86663) Ethanolate (B101781). The following sections detail its mechanism of action, in vitro potency, cellular effects, and permeability, supported by detailed experimental protocols and a summary of available quantitative data.

It is important to note that while Indinavir has been extensively studied, specific quantitative in vitro data for the ethanolate form is limited in publicly available literature. Therefore, data for "Indinavir" or "Indinavir Sulfate" is presented as a close proxy and should be interpreted with this consideration.

Physicochemical Properties

Indinavir sulfate is a white to off-white, hygroscopic, crystalline powder.[5] It is highly soluble in water and methanol.[5][6]

Mechanism of Action and In Vitro Potency

Indinavir is a peptidomimetic hydroxyethylene inhibitor designed to mimic the transition state of the HIV-1 protease's natural substrate.[1] Its mechanism is based on competitive inhibition, where it binds with high affinity and specificity to the active site of the HIV-1 protease.[1][2] This binding is characterized by hydrogen bonds between the hydroxyl group of Indinavir and the catalytic aspartate residues (Asp25 and Asp25') in the enzyme's active site.[1] This occupation of the active site blocks the enzyme's function, leading to the assembly of non-infectious viral particles.[1][7]

Quantitative Data: In Vitro Inhibitory Activity

The following table summarizes the available in vitro inhibitory activity of Indinavir.

ParameterValueVirus/EnzymeCell Line
K_i_0.52 nMHIV-1 ProteaseN/A
K_i_3.3 nMHIV-2 ProteaseN/A
IC_95_25 - 100 nMHIV-1Lymphoblastic & Monocytic Lines
EC_95_25 - 100 nMHIV-1MT-4 Lymphoid Cells
IC_50_Varies (mutant dependent)HIV-1N/A

Cellular Effects and Cytotoxicity

Beyond its direct antiviral activity, Indinavir has been observed to exert effects on host cell processes. In vitro studies have shown that Indinavir can interfere with cell-cycle progression in lymphocytes, leading to an arrest in the G0/G1 phase.[4] This effect may indirectly contribute to prolonging cell survival by preventing their entry into the cell cycle.[4]

Quantitative Data: In Vitro Cytotoxicity
ParameterValueCell Line
CC_50_Data not available in the searched literatureMT-4
CC_50_Data not available in the searched literatureCEM-SS
CC_50_Data not available in the searched literaturePBMCs

Note: This data is currently unavailable for Indinavir Sulfate Ethanolate.[3]

Membrane Permeability and Efflux

The oral bioavailability of a drug is heavily influenced by its permeability across the intestinal epithelium. The Caco-2 cell line, a human colon adenocarcinoma cell line, is a widely used in vitro model to predict human intestinal absorption. Studies on Indinavir metabolites in Caco-2 cells expressing CYP3A4 indicate that Indinavir is a substrate of the P-glycoprotein (P-gp) efflux transporter.[8] This suggests that its net absorption may be limited by active efflux back into the intestinal lumen.

Quantitative Data: Caco-2 Permeability

Specific apparent permeability (Papp) values for this compound are not available in the reviewed literature. A bidirectional Caco-2 assay would be required to determine the Papp values in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER greater than 2 is generally indicative of active efflux.[9]

ParameterValue
P_app_ (A-B)Data not available in the searched literature
P_app_ (B-A)Data not available in the searched literature
Efflux RatioData not available in the searched literature

Signaling Pathway Modulation

In vitro studies have revealed that Indinavir can modulate several host cell signaling pathways, which may be independent of its antiviral activity.

  • MAPK and mTOR Pathways: In C2C12 myocytes, Indinavir has been shown to decrease protein synthesis, a response associated with changes in the phosphorylation of proteins that regulate translation initiation and elongation, including the disruption of the ERK1/2 and p38 MAPK pathways.[10][11]

  • Insulin (B600854) Receptor Signaling and NF-κB Pathway: Indinavir can induce insulin resistance by inhibiting proximal insulin receptor signaling.[12] It has been shown to decrease tyrosine phosphorylation of the insulin receptor β-subunit and increase the phosphorylation of insulin receptor substrate-1 (IRS-1) on serine 307.[12] The abrogation of these effects by sodium salicylate (B1505791) suggests a potential role for the NF-κB pathway in this process.[12]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • Target cells (e.g., MT-4, CEM-SS, PBMCs)

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.[3]

  • Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. The concentration range should be higher than that used for the antiviral assay (e.g., starting from 100 µM).[3]

  • Treatment: Add 100 µL of the diluted compound to the appropriate wells. Include a "cell control" (cells with medium only, no drug).[3]

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 3-5 days) at 37°C in a 5% CO2 incubator.[3]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[3]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.[3]

Antiviral Activity Assay (HIV-1 p24 Antigen ELISA)

This protocol determines the 50% inhibitory concentration (IC50) of this compound.

Materials:

  • HIV-infectable cell line (e.g., MT-4, CEM-SS) or PBMCs

  • Complete cell culture medium

  • This compound stock solution

  • HIV-1 virus stock

  • HIV-1 p24 Antigen ELISA kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed target cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.[3]

  • Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A typical starting concentration is 1000 nM, with 2-fold serial dilutions.[3]

  • Infection and Treatment: Infect the cells with a pre-titered stock of HIV-1 at a multiplicity of infection (MOI) of 0.01-0.1. Immediately add 100 µL of the diluted compound to the appropriate wells. Include a "virus control" (cells + virus, no drug) and a "cell control" (cells only, no virus or drug).[3]

  • Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.[3]

  • Sample Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.[3]

  • p24 ELISA: Determine the concentration of p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[3]

  • Data Analysis: Calculate the percentage of viral inhibition for each concentration relative to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.[3]

Caco-2 Permeability Assay

This protocol assesses the intestinal permeability of this compound.

Materials:

  • Caco-2 cells

  • Culture medium (e.g., DMEM with 10% FBS, NEAA, penicillin/streptomycin)

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES and glucose)

  • This compound

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts at a suitable density. Culture for 21-25 days to allow for monolayer differentiation and polarization.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. TEER values should be above a predetermined threshold (e.g., >200 Ω·cm²).

  • Transport Experiment (Apical to Basolateral - A-B):

    • Wash the monolayer with pre-warmed transport buffer.

    • Add this compound in transport buffer to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.

    • Take a sample from the apical chamber at the beginning and end of the experiment.

  • Transport Experiment (Basolateral to Apical - B-A):

    • Repeat the process, but add the compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber.

  • Sample Analysis: Quantify the concentration of this compound in all samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula:

      • Papp = (dQ/dt) / (A * C0)

      • where dQ/dt is the steady-state flux, A is the surface area of the monolayer, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: ER = Papp (B-A) / Papp (A-B).

Visualizations

Signaling Pathways and Experimental Workflows

HIV_Protease_Inhibition gag_pol Gag-Pol Polyprotein cleavage Cleavage gag_pol->cleavage hiv_protease HIV-1 Protease hiv_protease->cleavage indinavir Indinavir Sulfate Ethanolate indinavir->hiv_protease Inhibits structural_proteins Viral Structural Proteins & Enzymes cleavage->structural_proteins Successful immature_virion Immature, Non-infectious Virion cleavage->immature_virion Inhibited mature_virion Mature, Infectious Virion structural_proteins->mature_virion

Caption: Mechanism of HIV-1 Protease Inhibition by Indinavir.

Antiviral_Assay_Workflow start Start seed_cells Seed Target Cells (e.g., MT-4) start->seed_cells add_compound Add Serial Dilutions of This compound seed_cells->add_compound infect_cells Infect with HIV-1 add_compound->infect_cells incubate Incubate for 3-5 Days infect_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant p24_elisa Perform p24 Antigen ELISA collect_supernatant->p24_elisa analyze Calculate % Inhibition and Determine IC50 p24_elisa->analyze end End analyze->end

Caption: Workflow for Antiviral Activity (p24 ELISA) Assay.

Caco2_Workflow start Start seed_caco2 Seed Caco-2 Cells on Transwell Inserts start->seed_caco2 differentiate Culture for 21-25 Days to Differentiate seed_caco2->differentiate check_integrity Measure TEER for Monolayer Integrity differentiate->check_integrity add_compound Add Indinavir to Donor Chamber (Apical or Basolateral) check_integrity->add_compound Integrity OK incubate_sample Incubate at 37°C and Sample Receiver Chamber add_compound->incubate_sample lcms_analysis Quantify Compound Concentration by LC-MS/MS incubate_sample->lcms_analysis calculate_papp Calculate Papp (A-B & B-A) and Efflux Ratio lcms_analysis->calculate_papp end End calculate_papp->end

Caption: Workflow for Caco-2 Permeability Assay.

Indinavir_Signaling cluster_mapk MAPK/mTOR Pathway cluster_insulin Insulin Receptor Signaling indinavir Indinavir erk12 ERK1/2 indinavir->erk12 Inhibits phosphorylation p38_mapk p38 MAPK indinavir->p38_mapk Inhibits phosphorylation ir_beta Insulin Receptor β-subunit indinavir->ir_beta Inhibits Tyr phosphorylation irs1 IRS-1 (Ser307) indinavir->irs1 Increases Ser phosphorylation protein_synthesis Protein Synthesis erk12->protein_synthesis p38_mapk->protein_synthesis mtor mTOR mtor->protein_synthesis insulin_resistance Insulin Resistance ir_beta->insulin_resistance irs1->insulin_resistance nfkb NF-κB Pathway (Potential Involvement) nfkb->irs1

Caption: Indinavir's Effect on Cellular Signaling Pathways.

References

Unraveling the Solid-State Architecture: A Technical Guide to the Crystalline Structure of Indinavir Sulfate Ethanolate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the crystalline structure of Indinavir Sulfate Ethanolate, a critical active pharmaceutical ingredient (API) in antiviral therapy. Designed for researchers, scientists, and drug development professionals, this document synthesizes crystallographic data, thermal analysis, and experimental methodologies to offer a detailed understanding of the solid-state properties of this compound.

This compound, a potent HIV protease inhibitor, exists as a unique channel/ionic solvate structure. Its crystalline form is crucial for its stability, dissolution profile, and ultimately, its bioavailability. This guide delves into the precise three-dimensional arrangement of molecules within the crystal lattice, providing key data for formulation development, quality control, and regulatory submissions.

Crystallographic Data

The definitive crystal structure of this compound was determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below. This data provides the fundamental blueprint of the solid-state arrangement of the molecule.

Parameter Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.123
b (Å)18.456
c (Å)22.789
α (°)90
β (°)90
γ (°)90
Volume (ų)4257.8
Z4
Density (calculated) (g/cm³)1.258

Thermal Analysis

The thermal behavior of this compound is a critical indicator of its stability and desolvation process. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are pivotal in characterizing these properties.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA reveals a distinct mass loss corresponding to the removal of ethanol (B145695) and water molecules from the crystal lattice.

Temperature Range (°C) Mass Loss (%) Associated Event
25 - 1663.23 - 4.54Desolvation (loss of ethanol and water)
166 - 35647.12 - 49.76Decomposition of the Indinavir molecule
356 - 72042.70 - 45.72Further decomposition and volatilization
Differential Scanning Calorimetry (DSC)

DSC is employed to study the thermal transitions, such as melting and decomposition. The DSC thermogram of this compound shows endothermic events related to desolvation and melting.

Temperature (°C) Event
~70 - 95Broad endotherm associated with desolvation
~141 - 149Sharp endotherm indicating melting/decomposition

Experimental Protocols

A thorough understanding of the methodologies used to characterize this compound is essential for reproducing and verifying these findings.

Single-Crystal X-ray Diffraction

The determination of the crystal structure was achieved through single-crystal X-ray diffraction.

  • Crystal Growth: Single crystals of this compound were grown by slow evaporation of an ethanol/water solution of the compound.

  • Data Collection: A suitable single crystal was mounted on a goniometer. X-ray diffraction data were collected at a controlled temperature (typically 100 K to minimize thermal motion) using a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector.

  • Structure Solution and Refinement: The collected diffraction data were processed to determine the unit cell dimensions and space group. The crystal structure was solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA was performed using a thermogravimetric analyzer. A precisely weighed sample (typically 5-10 mg) was placed in an alumina (B75360) crucible and heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., synthetic air or nitrogen at a flow rate of 20 mL/min) over a temperature range of 25 to 900 °C.

  • Differential Scanning Calorimetry (DSC): DSC analysis was conducted using a DSC calorimeter. A sample (typically 2-5 mg) was hermetically sealed in an aluminum pan. The sample was heated at a specific rate (e.g., 10 °C/min) over a temperature range of 25 to 400 °C under a nitrogen purge. The instrument was calibrated for temperature and enthalpy using indium and zinc standards.

Visualizing the Experimental Workflow

To elucidate the logical flow of the characterization process, the following diagram illustrates the key experimental steps.

experimental_workflow cluster_start Sample Preparation cluster_crystallization Crystallization cluster_characterization Solid-State Characterization cluster_scxrd Structural Analysis cluster_thermal Thermal Properties cluster_results Data Analysis & Interpretation start This compound API crystallization Slow Evaporation from Ethanol/Water start->crystallization tga Thermogravimetric Analysis (TGA) start->tga Powder Sample dsc Differential Scanning Calorimetry (DSC) start->dsc Powder Sample scxrd Single-Crystal X-ray Diffraction crystallization->scxrd Single Crystals data_processing Structure Solution & Refinement scxrd->data_processing Diffraction Data crystal_data Crystallographic Parameters (Unit Cell, Space Group) data_processing->crystal_data thermal_data Thermal Behavior (Desolvation, Decomposition) tga->thermal_data dsc->thermal_data

Experimental workflow for the characterization of this compound.

This guide provides a foundational understanding of the crystalline structure of this compound. The presented data and methodologies are essential for any scientist or professional involved in the development, manufacturing, and analysis of this important pharmaceutical compound.

The Role of Indinavir Sulfate Ethanolate in Antiretroviral Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indinavir (B1671876) Sulfate (B86663) Ethanolate, a potent inhibitor of the human immunodeficiency virus (HIV-1) protease, has played a significant role in the landscape of highly active antiretroviral therapy (HAART). This document provides a comprehensive technical overview of Indinavir, focusing on its mechanism of action, pharmacological properties, clinical efficacy, and resistance profile. Detailed experimental protocols for its evaluation and quantitative data are presented to serve as a resource for researchers and drug development professionals in the field of antiretroviral therapy.

Introduction

Indinavir, commercially known as Crixivan, is a peptidomimetic hydroxyethylene inhibitor designed to specifically target the HIV-1 protease, an enzyme critical for the viral life cycle.[1] By inhibiting this enzyme, Indinavir prevents the cleavage of viral polyprotein precursors, leading to the production of immature, non-infectious virions.[2][3][4] This guide delves into the core scientific principles and data that underpin the therapeutic use of Indinavir Sulfate Ethanolate.

Chemical Properties

Indinavir sulfate is a white to off-white, hygroscopic, crystalline powder.[5] It is highly soluble in water and methanol.[5][6] The molecular formula for Indinavir sulfate is C36H47N5O4•H2SO4, and it has a molecular weight of 711.88 g/mol .[5]

Mechanism of Action

Indinavir is a competitive inhibitor of the HIV-1 protease.[1] It binds with high affinity to the active site of the enzyme, a C2-symmetric homodimer, preventing the natural gag-pol polyprotein substrates from being cleaved.[2][4] This inhibition is crucial as the cleavage of these polyproteins is an essential step in the formation of mature, infectious HIV particles.[3][4] The hydroxyl group of the Indinavir molecule forms key hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') in the enzyme's active site.[1]

HIV_Protease_Inhibition cluster_HIV_Lifecycle HIV Replication Cycle HIV Virion HIV Virion Viral RNA & Enzymes Viral RNA & Enzymes HIV Virion->Viral RNA & Enzymes Reverse Transcription Reverse Transcription Viral RNA & Enzymes->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration into Host DNA Integration into Host DNA Viral DNA->Integration into Host DNA Provirus Provirus Integration into Host DNA->Provirus Transcription & Translation Transcription & Translation Provirus->Transcription & Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Transcription & Translation->Gag-Pol Polyprotein Cleavage Cleavage Gag-Pol Polyprotein->Cleavage Mediated by HIV Protease HIV Protease HIV Protease->Cleavage Mature Viral Proteins Mature Viral Proteins Cleavage->Mature Viral Proteins Viral Assembly Viral Assembly Mature Viral Proteins->Viral Assembly Budding & Maturation Budding & Maturation Viral Assembly->Budding & Maturation Mature HIV Virion Mature HIV Virion Budding & Maturation->Mature HIV Virion Indinavir Indinavir Indinavir->HIV Protease Inhibits

Caption: Mechanism of HIV-1 Protease Inhibition by Indinavir.

Quantitative Data

The following tables summarize key quantitative data for this compound, providing a comparative overview of its in vitro activity, pharmacokinetic properties, and clinical efficacy.

Table 1: In Vitro Inhibitory Activity of Indinavir
ParameterValueVirus/EnzymeReference
Ki 0.36 nMHIV-1 Protease[2]
Ki 3.3 nMHIV-2 Protease[7]
IC50 Varies (mutant dependent)HIV-1 (in vitro)[7]
IC95 25 - 100 nMHIV-infected MT4 lymphoid cells[8]
Table 2: Human Pharmacokinetic Parameters of Indinavir (Unboosted)
ParameterValueConditionsReference
Bioavailability ~65%-[9]
Tmax 0.8 ± 0.3 hoursFasted state[5]
Protein Binding ~60%-[9]
Elimination Half-life 1.8 ± 0.4 hours-[9]
Metabolism Hepatic (primarily CYP3A4)-[10]
Excretion <20% unchanged in urine-[10]
AUC (800 mg q8h) 30,691 ± 11,407 nM•hourSteady-state[5]
Cmax (800 mg q8h) 12,617 ± 4037 nMSteady-state[5]
Trough (800 mg q8h) 251 ± 178 nMSteady-state[5]
Table 3: Clinical Efficacy of Indinavir-Containing Regimens
Clinical TrialTreatment ArmsKey Efficacy OutcomesReference
ACTG 320 1. Indinavir + Zidovudine + Lamivudine 2. Zidovudine + Lamivudine- 50% reduction in progression to AIDS or death in the Indinavir arm (6% vs 11%, p<0.001). - Greater and more sustained increase in CD4+ cell counts in the Indinavir arm.[4][11]
Merck Study 035 1. Indinavir + Zidovudine + Lamivudine 2. Indinavir monotherapy 3. Zidovudine + Lamivudine- Sustained viral suppression for up to 3 years in a significant proportion of patients in the triple-therapy arm.[4][6]
Unnamed Study Indinavir added to existing nucleoside analogue treatment in patients with CD4 < 50 cells/mm³- Median increase in CD4 count of 92 cells/mm³ at week 30. - HIV-1 RNA levels < 400 copies/mL in 15 of 23 patients.[12]
Table 4: Common Indinavir Resistance-Associated Mutations
MutationLocationImpact on Indinavir SusceptibilityReference
M46I/L Protease Flap RegionContributes to resistance, often in combination with other mutations.[13]
V82A/F/T Protease Active SiteReduces binding affinity of Indinavir.[13][14]
I84V Protease Active SiteSignificantly reduces susceptibility.[14]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline key experimental protocols used in the evaluation of Indinavir.

HIV-1 Protease Inhibition Assay (FRET-based)

This assay determines the in vitro inhibitory activity of a compound against purified HIV-1 protease.

Principle: A synthetic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair is cleaved by HIV-1 protease, separating the donor and acceptor fluorophores and resulting in an increase in fluorescence. An inhibitor will prevent this cleavage, leading to a lower fluorescence signal.

Materials:

  • Recombinant HIV-1 Protease

  • FRET peptide substrate (e.g., EDANS/DABCYL)

  • Assay Buffer (e.g., 0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)

  • This compound (Test Compound)

  • Control inhibitor (e.g., Pepstatin A)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of Indinavir and the control inhibitor in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, HIV-1 protease, and the test/control compounds to their respective wells.

  • Initiation: Add the FRET substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]

FRET_Assay_Workflow cluster_workflow FRET-based HIV-1 Protease Inhibition Assay Prepare Reagents Prepare Reagents Assay Setup in 96-well plate Assay Setup in 96-well plate Prepare Reagents->Assay Setup in 96-well plate Add FRET Substrate Add FRET Substrate Assay Setup in 96-well plate->Add FRET Substrate Incubate at 37°C Incubate at 37°C Add FRET Substrate->Incubate at 37°C Measure Fluorescence Measure Fluorescence Incubate at 37°C->Measure Fluorescence Data Analysis (IC50) Data Analysis (IC50) Measure Fluorescence->Data Analysis (IC50)

Caption: Workflow for FRET-based HIV-1 Protease Inhibition Assay.

Cell-Based Anti-HIV Activity Assay (TZM-bl Reporter Gene Assay)

This assay measures the ability of a compound to inhibit HIV-1 infection in a cell-based system.

Principle: TZM-bl cells are engineered to express HIV-1 receptors (CD4, CXCR4, CCR5) and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter. Upon successful HIV-1 infection and Tat protein expression, the LTR is activated, leading to luciferase production, which can be quantified.

Materials:

  • TZM-bl cells

  • HIV-1 virus stock

  • Complete cell culture medium

  • This compound (Test Compound)

  • Control antiviral drug (e.g., Zidovudine)

  • 96-well clear-bottom white microplates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate.

  • Compound Addition: Add serial dilutions of Indinavir and the control drug to the wells.

  • Virus Infection: Add a pre-titered amount of HIV-1 virus to the wells.

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • Luciferase Assay: Lyse the cells and add the luciferase assay reagent.

  • Measurement: Measure the luminescence in each well.

  • Data Analysis: Calculate the percent inhibition of viral replication for each concentration and determine the EC50 value.[7] A parallel cytotoxicity assay should be performed to determine the 50% cytotoxic concentration (CC50).

TZMbl_Assay_Workflow cluster_workflow TZM-bl Reporter Gene Assay for Anti-HIV Activity Seed TZM-bl Cells Seed TZM-bl Cells Add Test Compounds Add Test Compounds Seed TZM-bl Cells->Add Test Compounds Infect with HIV-1 Infect with HIV-1 Add Test Compounds->Infect with HIV-1 Incubate for 48h Incubate for 48h Infect with HIV-1->Incubate for 48h Luciferase Assay Luciferase Assay Incubate for 48h->Luciferase Assay Measure Luminescence Measure Luminescence Luciferase Assay->Measure Luminescence Data Analysis (EC50) Data Analysis (EC50) Measure Luminescence->Data Analysis (EC50)

Caption: Workflow for TZM-bl Reporter Gene Assay.

Clinical Trial Design: ACTG 320

This was a pivotal, randomized, double-blind, placebo-controlled trial that established the clinical benefit of adding a protease inhibitor to a two-drug nucleoside reverse transcriptase inhibitor (NRTI) regimen.

Objective: To compare the efficacy and safety of Indinavir in combination with Zidovudine and Lamivudine versus Zidovudine and Lamivudine alone in HIV-infected adults with prior Zidovudine experience.

Study Population: 1156 HIV-infected patients with CD4 cell counts of 200 cells/mm³ or less and at least three months of prior Zidovudine therapy.

Treatment Arms:

  • Arm 1: Indinavir (800 mg every 8 hours) + Zidovudine + Lamivudine

  • Arm 2: Placebo + Zidovudine + Lamivudine

Primary Endpoint: Time to the development of an AIDS-defining illness or death.

Key Assessments:

  • Clinical progression of HIV disease

  • CD4+ cell counts

  • Plasma HIV-1 RNA levels

  • Adverse events

Results: The three-drug regimen including Indinavir was significantly more effective in slowing disease progression and improving surrogate markers compared to the two-drug regimen.[11]

Conclusion

This compound has been a cornerstone in the development of effective antiretroviral therapies. Its potent inhibition of HIV-1 protease, favorable pharmacokinetic profile when appropriately managed, and demonstrated clinical efficacy have saved countless lives and transformed the prognosis for individuals living with HIV. While newer agents with improved resistance profiles and dosing convenience have emerged, the in-depth understanding of Indinavir's mechanism of action, clinical utility, and the methodologies for its evaluation continue to provide valuable insights for the ongoing development of novel antiretroviral drugs. This technical guide serves as a repository of this critical information for the scientific community.

References

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Analysis of Indinavir Sulfate Ethanolate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indinavir is a potent and selective inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme essential for viral maturation.[1][2][3][4] It is administered as Indinavir Sulfate (B86663) Ethanolate, a white to off-white, hygroscopic, crystalline powder that is very soluble in water and methanol.[4][5] As a critical component of highly active antiretroviral therapy (HAART), ensuring the purity, potency, and stability of Indinavir Sulfate Ethanolate in pharmaceutical formulations is paramount.[2][4][6] This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound and its degradation products.

A stability-indicating method is crucial as it can accurately distinguish the active pharmaceutical ingredient (API) from any potential degradation products that may form under various stress conditions, ensuring the safety and efficacy of the drug product.[7] Indinavir can degrade under hydrolytic (acidic and basic) and oxidative conditions.[8] Common related substances and degradation products may include N-dealkylated indinavir, hydroxy-indinavir positional isomers, and N-oxide species.[2] This method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for routine quality control and stability studies.

Physicochemical Properties of Indinavir Sulfate

PropertyValueSource(s)
Molecular FormulaC₃₆H₄₇N₅O₄ • H₂SO₄[4][5][9]
Molecular Weight711.88 g/mol [1][4][5]
AppearanceWhite to off-white, hygroscopic, crystalline powder[4][5]
SolubilityVery soluble in water and methanol[1][5]
pKa (Strongest Basic)6.76[10]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.[7]

ParameterCondition
HPLC SystemStandard HPLC with UV Detector
ColumnZodiac ODS Hypersil C18 (250mm x 4.6mm, 5µm)
Mobile PhasePhosphate (B84403) Buffer (pH 5.5) : Acetonitrile : Methanol (50:30:20, v/v/v)
Flow Rate1.0 mL/min
Detection Wavelength260 nm
Injection Volume10 µL
Column TemperatureAmbient

2. Preparation of Solutions

  • Phosphate Buffer (pH 5.5):

    • Solution A: Dissolve 13.61 g of potassium dihydrogen phosphate in 1000 mL of water.

    • Solution B: Dissolve 35.81 g of disodium (B8443419) hydrogen phosphate in 1000 mL of water.

    • Mix 96.4 mL of Solution A with 3.6 mL of Solution B and adjust the pH to 5.5 if necessary.[11]

  • Mobile Phase:

    • Prepare a mixture of the Phosphate Buffer (pH 5.5), Acetonitrile, and Methanol in the ratio of 50:30:20 (v/v/v).

    • Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication before use.[11]

  • Standard Stock Solution (400 µg/mL):

    • Accurately weigh about 40 mg of Indinavir Sulfate reference standard and transfer it to a 100 mL volumetric flask.[11]

    • Add approximately 70 mL of the mobile phase and sonicate for 10-15 minutes to dissolve the standard completely.

    • Make up the volume to 100 mL with the mobile phase and mix well.

  • Working Standard Solution (80 µg/mL):

    • Pipette 20 mL of the Standard Stock Solution into a 100 mL volumetric flask.

    • Dilute to the mark with the mobile phase and mix thoroughly.

  • Sample Solution (for Capsules):

    • Weigh the contents of not fewer than 20 Indinavir Sulfate capsules and determine the average weight.

    • Take a quantity of the capsule powder equivalent to 60 mg of Indinavir Sulfate and transfer it to a 100 mL volumetric flask.[11]

    • Add about 70 mL of the mobile phase and sonicate for 15-20 minutes with intermittent shaking to ensure complete dissolution of the drug.

    • Bring the solution to room temperature and make up the volume to 100 mL with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

    • Pipette 2 mL of the filtered solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.[11]

3. Chromatographic Procedure

  • Equilibrate the column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject 10 µL of the blank (mobile phase) to ensure there are no interfering peaks.

  • Inject 10 µL of the Working Standard Solution in replicate (e.g., five times) and record the chromatograms. The retention time for Indinavir is expected to be approximately 2.96 minutes.[11]

  • Inject 10 µL of the Sample Solution and record the chromatogram.

  • After the analysis, wash the column with a suitable solvent mixture (e.g., a higher proportion of organic solvent) and store it according to the manufacturer's recommendations.

4. Method Validation Summary

The developed method should be validated according to ICH guidelines. The following table summarizes the typical acceptance criteria and representative results for method validation.

ParameterAcceptance CriteriaRepresentative Results
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.999
Range48 - 112 µg/mLConforms
Accuracy (% Recovery) 98.0% - 102.0%98.36% - 101.74%[11]
Precision
- Repeatability (%RSD)≤ 2.0%< 2.0%
- Intermediate Precision (%RSD)≤ 2.0%< 2.0%
Specificity No interference from blank, excipients, or degradation products at the retention time of the analyte.Conforms
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.24 µg/mL[12]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.73 µg/mL[12]
Robustness %RSD ≤ 2.0% for minor changes in method parameters (e.g., flow rate, mobile phase composition)Conforms

5. Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the Indinavir Sulfate drug substance.

  • Acid Hydrolysis: Treat the drug with 0.1 M HCl at 60°C for 2 hours.[8]

  • Base Hydrolysis: Treat the drug with 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat the drug with 3% H₂O₂ at room temperature for 1 hour.[8]

  • Thermal Degradation: Expose the solid drug to 105°C for 24 hours.[8]

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light as per ICH guidelines.[8]

After degradation, the samples should be neutralized (for acid and base hydrolysis) and diluted with the mobile phase to a suitable concentration for HPLC analysis. The method should demonstrate the ability to separate the Indinavir peak from all resulting degradation product peaks.

Visualizations

HPLC_Method_Development_Workflow start Start: Define Analytical Target Profile lit_review Literature Review & Physicochemical Property Analysis start->lit_review method_scouting Initial Method Scouting (Column, Mobile Phase, Detector) lit_review->method_scouting optimization Method Optimization (Gradient, Flow Rate, pH, Temp) method_scouting->optimization forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) optimization->forced_degradation specificity Assess Specificity & Peak Purity forced_degradation->specificity specificity->optimization Resolution Not Achieved validation Method Validation (ICH) (Linearity, Accuracy, Precision, etc.) specificity->validation Resolution Achieved documentation Documentation & SOP Generation validation->documentation end Validated Stability-Indicating HPLC Method documentation->end

Caption: Workflow for the development of a stability-indicating HPLC method.

HPLC_Analysis_Protocol prep Preparation mobile_phase Prepare Mobile Phase (Buffer, ACN, MeOH) prep->mobile_phase std_solution Prepare Standard Solution prep->std_solution sample_solution Prepare Sample Solution (from Capsules) prep->sample_solution system_prep System Preparation equilibration Equilibrate HPLC System & Column system_prep->equilibration analysis Analysis equilibration->analysis inject_blank Inject Blank (Mobile Phase) analysis->inject_blank inject_std Inject Standard Replicates inject_blank->inject_std inject_sample Inject Sample inject_std->inject_sample data_proc Data Processing inject_sample->data_proc integration Integrate Peak Areas data_proc->integration calculation Calculate Assay/Purity integration->calculation report Generate Report calculation->report

Caption: Protocol for the routine HPLC analysis of this compound.

References

Application Note: Quantification of Indinavir Sulfate Ethanolate in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indinavir is a potent inhibitor of the human immunodeficiency virus (HIV-1) protease, an enzyme crucial for the lifecycle of the virus.[1][2] As a key component of highly active antiretroviral therapy (HAART), accurate quantification of Indinavir in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity, selectivity, and speed.[3] This application note provides a detailed protocol for the quantification of Indinavir in biological matrices using LC-MS/MS, including sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters. Indinavir is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[2][4][5]

Mechanism of Action

Indinavir competitively inhibits the active site of the HIV-1 protease.[4] This prevents the cleavage of viral gag-pol polyprotein precursors into mature, functional proteins necessary for the assembly of infectious virions.[1][2] The resulting viral particles are immature and non-infectious.

HIV-1 HIV-1 Host_Cell Host Cell HIV-1->Host_Cell Viral_RNA_DNA Viral RNA -> DNA Host_Cell->Viral_RNA_DNA Integration Integration into Host Genome Viral_RNA_DNA->Integration Transcription_Translation Transcription & Translation Integration->Transcription_Translation Gag_Pol Gag-Pol Polyprotein Transcription_Translation->Gag_Pol HIV_Protease HIV-1 Protease Gag_Pol->HIV_Protease Cleavage Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Non_Infectious_Virion Non-Infectious Virion HIV_Protease->Non_Infectious_Virion Indinavir Indinavir Indinavir->HIV_Protease Inhibits Virion_Assembly Virion Assembly & Budding Mature_Proteins->Virion_Assembly Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion

Caption: Mechanism of action of Indinavir.

Experimental Protocols

1. Sample Preparation

Two common methods for extracting Indinavir from biological matrices are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).[3] SPE generally provides a cleaner extract, which can minimize matrix effects and improve sensitivity.[3]

1.1. Protein Precipitation (PPT) Protocol

This method is rapid and straightforward.[6]

  • To 100 µL of plasma/serum or tissue homogenate in a microcentrifuge tube, add a suitable internal standard (IS).

  • Add 1 mL of ice-cold acetonitrile.[7]

  • Vortex for 3 minutes and shake for 15 minutes.[7]

  • Centrifuge at 16,000 x g for 10 minutes.[7]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at room temperature.[7]

  • Reconstitute the residue in 100 µL of the mobile phase.[3][7]

  • Sonicate for 5 minutes and centrifuge at 16,000 x g for 10 minutes.[7]

  • Inject 10 µL of the supernatant into the LC-MS/MS system.[7]

1.2. Solid-Phase Extraction (SPE) Protocol

This method provides a cleaner sample extract compared to PPT.[3]

  • Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.[3]

  • Load 500 µL of plasma sample (pre-treated with an internal standard) onto the conditioned cartridge.[3]

  • Wash the cartridge with 1 mL of 5% methanol in water.[3]

  • Elute Indinavir and the internal standard with 1 mL of methanol.[3]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.[3]

  • Reconstitute the residue in 100 µL of the mobile phase.[3]

  • Inject an aliquot into the LC-MS/MS system.[3]

cluster_PPT Protein Precipitation (PPT) cluster_SPE Solid-Phase Extraction (SPE) PPT_Start Plasma/Serum Sample + Internal Standard PPT_Add_ACN Add Ice-Cold Acetonitrile PPT_Start->PPT_Add_ACN PPT_Vortex_Shake Vortex & Shake PPT_Add_ACN->PPT_Vortex_Shake PPT_Centrifuge1 Centrifuge PPT_Vortex_Shake->PPT_Centrifuge1 PPT_Evaporate Evaporate Supernatant PPT_Centrifuge1->PPT_Evaporate PPT_Reconstitute Reconstitute in Mobile Phase PPT_Evaporate->PPT_Reconstitute PPT_Centrifuge2 Centrifuge PPT_Reconstitute->PPT_Centrifuge2 PPT_Inject Inject into LC-MS/MS PPT_Centrifuge2->PPT_Inject SPE_Start Plasma Sample + Internal Standard SPE_Load Load Sample SPE_Start->SPE_Load SPE_Condition Condition SPE Cartridge (Methanol, Water) SPE_Condition->SPE_Load SPE_Wash Wash Cartridge (5% Methanol in Water) SPE_Load->SPE_Wash SPE_Elute Elute with Methanol SPE_Wash->SPE_Elute SPE_Evaporate Evaporate Eluate SPE_Elute->SPE_Evaporate SPE_Reconstitute Reconstitute in Mobile Phase SPE_Evaporate->SPE_Reconstitute SPE_Inject Inject into LC-MS/MS SPE_Reconstitute->SPE_Inject

Caption: Sample preparation workflows.

2. Liquid Chromatography Conditions

ParameterCondition
Column Waters XTerra® C18 (250 mm × 4.6 mm i.d., 5 µm) or equivalent
Mobile Phase A 7.5 mM ammonium (B1175870) acetate, pH 4.0 with acetic acid[7]
Mobile Phase B 5% Acetonitrile in Methanol[7]
Flow Rate 0.3 mL/min[7]
Injection Volume 10 µL[7]
Gradient 70% B for 5.0 min, linear increase to 90% B in 0.1 min, hold at 90% B for 0.8 min, return to 70% B in 0.1 min, re-equilibrate for 1 min.[7]

3. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)[7]
MRM Transition (Indinavir) m/z 614.4 → 97.1[7]
MRM Transition (Internal Standard) Analyte-specific (e.g., for Lopinavir: m/z 628/421)[6]
Source Temperature 600 °C[7]
Ion Spray Voltage 4500 V[7]
Curtain Gas 20 AU[7]
Gas 1 (Nebulizer Gas) 40 AU[7]
Gas 2 (Heater Gas) 40 AU[7]
Collision Gas Medium[7]
Declustering Potential (DP) 101 V[7]
Entrance Potential (EP) 10 V[7]
Collision Energy (CE) 81 eV[7]
Cell Exit Potential (CXP) 16 V[7]

Quantitative Data Summary

The following tables summarize the validation parameters for different LC-MS/MS methods for Indinavir quantification.

Table 1: Method Performance Comparison

ParameterMethod 1 (PPT)[6]Method 2 (PPT)Method 3 (SPE in mouse serum/tissues)[7]
Linearity Range (ng/mL) 3.0 - 12,32030 - 15,000[3]0.2 - 1,000[7]
LLOQ (ng/mL) 3.030[3]0.2[7]
Intra-day Precision (%CV) < 10%[3]< 8.5%[3]< 10.3%[3]
Inter-day Precision (%CV) < 12%[3]< 9.2%[3]< 11.2%[3]
Intra-day Accuracy (% bias) Within ± 10%[3]Within ± 7.5%[3]Within ± 9.8%[3]
Inter-day Accuracy (% bias) Within ± 15%Within ± 15%Within ± 15%

Table 2: Sample Preparation Method Comparison

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery Lower, potential co-precipitation66.4% - >76% (Indinavir)[8]>90% (for similar drugs)[7]
Matrix Effect Can be significant[8]Moderate[8]Minimal[8]
Complexity & Time Low / Fast[8]Moderate / Moderate[8]High / Slow[8]
Cost per Sample Low[8]Low-Moderate[8]High[8]

Protocol for Quantitative Assessment of Matrix Effect

The post-extraction spike method is commonly used to evaluate the impact of the matrix on analyte ionization.[8]

  • Prepare Set 1 (Analyte in Neat Solution): Prepare a solution of Indinavir and the internal standard in the reconstitution solvent at a known concentration.[8]

  • Prepare Set 2 (Analyte Spiked Post-Extraction):

    • Take blank plasma/serum from at least six different sources.[8]

    • Process these blank samples using the chosen extraction procedure (PPT or SPE).[8]

    • After the evaporation step, reconstitute the dried extracts with the solution from Set 1.[8]

  • Analysis: Analyze both sets of samples via LC-MS/MS and record the peak areas.[8]

  • Calculation:

    • Matrix Factor (MF): MF = (Peak Area from Set 2) / (Peak Area from Set 1)[8]

    • An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[8]

    • IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of IS)[8]

cluster_Set1 Set 1: Analyte in Neat Solution cluster_Set2 Set 2: Post-Extraction Spike S1_Prepare Prepare Indinavir + IS in Reconstitution Solvent S1_Analyze Analyze via LC-MS/MS S1_Prepare->S1_Analyze S1_PeakArea Record Peak Area A S1_Analyze->S1_PeakArea Calculation Calculate Matrix Factor MF = B / A S1_PeakArea->Calculation S2_Blank Blank Biological Matrix S2_Extract Perform Sample Extraction (PPT or SPE) S2_Blank->S2_Extract S2_Reconstitute Reconstitute with Solution from Set 1 S2_Extract->S2_Reconstitute S2_Analyze Analyze via LC-MS/MS S2_Reconstitute->S2_Analyze S2_PeakArea Record Peak Area B S2_Analyze->S2_PeakArea S2_PeakArea->Calculation

Caption: Workflow for Matrix Effect Assessment.

This application note provides a comprehensive overview and detailed protocols for the LC-MS/MS quantification of Indinavir Sulfate Ethanolate in biological matrices. The choice of sample preparation method, either protein precipitation or solid-phase extraction, will depend on the specific requirements of the study, balancing the need for sample cleanliness and sensitivity with throughput and cost. The provided methods and validation data serve as a valuable resource for researchers, scientists, and drug development professionals in implementing robust and reliable bioanalytical assays for Indinavir.

References

Application Note: Protocol for Indinavir Sulfate Ethanolate Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indinavir sulfate (B86663) is a potent and selective inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) protease, an enzyme crucial for the viral life cycle.[1] By binding to the active site of the protease, Indinavir prevents the cleavage of viral gag-pol polyprotein precursors, which leads to the formation of immature, non-infectious viral particles.[1][2][3] This mechanism of action makes it a vital component in highly active antiretroviral therapy (HAART).[1] For laboratory research, the accurate and consistent preparation of Indinavir sulfate stock solutions is paramount to ensure the reproducibility and reliability of experimental results.[1] This document provides detailed protocols for the preparation, storage, and handling of Indinavir sulfate ethanolate (B101781) stock solutions.

Physicochemical and Solubility Data

Indinavir sulfate is a white to off-white, hygroscopic, crystalline powder.[1][2][4] Its hygroscopic nature requires careful handling and storage to prevent moisture absorption, which can affect the compound's stability and weighing accuracy.[1]

Table 1: Physicochemical Properties and Solubility of Indinavir Sulfate Ethanolate

PropertyValueReferences
Molecular Formula C₃₆H₄₇N₅O₄ • H₂SO₄[1][2]
Molecular Weight 711.88 g/mol [1][2]
Appearance White to off-white crystalline powder[1][2][4]
Solubility in DMSO ≥100 mg/mL (~140 mM)[1][5]
Solubility in Water >100 mg/mL (~140 mM)[1]
Solubility in Methanol Very Soluble[1][2]
Solubility in Ethanol Insoluble[1][4]

Safety and Handling

Indinavir sulfate is considered harmful if swallowed and can cause serious skin and eye irritation.[1] It may also lead to respiratory irritation.[1] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All weighing and solution preparation should be performed in a chemical fume hood.[1]

Experimental Protocols

Two common solvents for preparing Indinavir sulfate stock solutions are Dimethyl sulfoxide (B87167) (DMSO) and water, due to its high solubility in both.[4]

This protocol is suitable for most in vitro cell-based assays where the final concentration of DMSO is maintained below a cytotoxic threshold (typically <0.5%).

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO

  • Sterile conical or microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Weighing: In a chemical fume hood, accurately weigh 71.19 mg of Indinavir sulfate powder and transfer it to a sterile conical tube.[1]

  • Dissolution: Add 1 mL of high-purity DMSO to the tube.[1]

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved.[1] If necessary, use a sonicator bath for brief intervals to aid dissolution, ensuring the solution is clear and free of particulates.[1]

  • Aliquoting: To prevent repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile cryovials.[1]

  • Storage: Store the aliquots as recommended in Table 2.

An aqueous stock solution is ideal for experiments that are sensitive to organic solvents.

Materials:

  • This compound powder

  • Nuclease-free or sterile deionized water

  • Sterile conical or microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: In a chemical fume hood, accurately weigh 100 mg of Indinavir sulfate powder and transfer it to a sterile conical tube.[1]

  • Dissolution: Add 1 mL of sterile deionized water to the tube.[1]

  • Mixing: Tightly cap the tube and vortex until the powder is completely dissolved. The resulting solution should be clear.[1]

  • Aliquoting: Dispense the aqueous stock solution into single-use aliquots in sterile cryovials.[1]

  • Storage: Store the aliquots as recommended in Table 2. Note that aqueous solutions may have a shorter stable shelf-life than DMSO stocks.[1]

Storage and Stability

Proper storage is essential to maintain the integrity of Indinavir sulfate. The solid compound is hygroscopic and should be protected from moisture.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[6][7]

Table 2: Recommended Storage Conditions

FormTemperatureDurationNotes
Solid Powder -20°C2 to 3 yearsStore in a tightly sealed container with desiccant.[6]
In Solvent (DMSO/Water) -80°CUp to 1 yearAliquot to avoid freeze-thaw cycles.[4][6]
In Solvent (DMSO/Water) -20°CUp to 1 monthFor short-term storage only.[6][7]

Visualization

G Figure 1: Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_handling Handling & Storage weigh 1. Weigh this compound in a fume hood add_solvent 2. Add appropriate volume of DMSO or Water weigh->add_solvent mix 3. Vortex/Sonicate until fully dissolved add_solvent->mix aliquot 4. Aliquot into single-use vials mix->aliquot store 5. Store at -20°C (short-term) or -80°C (long-term) aliquot->store

Caption: Workflow for preparing Indinavir sulfate stock solution.

G Figure 2: Mechanism of Action of Indinavir cluster_hiv HIV Life Cycle polyprotein Gag-Pol Polyprotein protease HIV Protease polyprotein->protease cleavage maturation Viral Maturation protease->maturation immature Immature, Non-infectious Virions protease->immature blocked indinavir Indinavir Sulfate indinavir->protease inhibits

Caption: Indinavir inhibits HIV protease, blocking viral maturation.

References

Application Note & Protocol: In Vitro HIV-1 Protease Inhibition Assay Using Indinavir Sulfate Ethanolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, and the viral protease is a crucial enzyme for its replication.[1] HIV-1 protease is an aspartyl protease responsible for cleaving newly synthesized viral Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes.[1][2][3] This cleavage is an essential step in the viral life cycle, leading to the formation of infectious virions.[1][4] Inhibition of HIV-1 protease results in the production of immature, non-infectious viral particles, making it a prime target for antiretroviral therapy.[1][5]

Indinavir (B1671876) Sulfate (B86663) Ethanolate is a potent and selective competitive inhibitor of HIV-1 protease.[1][6] As a peptidomimetic hydroxyethylene inhibitor, Indinavir is designed to mimic the transition state of the natural substrate of the HIV-1 protease, binding with high affinity to the enzyme's active site.[1] This binding prevents the cleavage of viral polyproteins, thereby halting the maturation of new, infectious viruses.[5][7][8]

This application note provides a detailed protocol for an in vitro HIV-1 protease inhibition assay using Indinavir Sulfate Ethanolate as a reference compound. The described method is a fluorescence resonance energy transfer (FRET)-based assay, a common and reliable method for screening and characterizing HIV-1 protease inhibitors.[1][9][10][11][12][13][14][15]

Principle of the FRET-Based Assay

The assay utilizes a synthetic peptide substrate that contains a fluorescent donor and a quencher molecule. In its intact state, the quencher is in close proximity to the fluorophore, suppressing its fluorescence. When HIV-1 protease cleaves the peptide, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The rate of this increase is proportional to the protease activity. The presence of an inhibitor, such as Indinavir, will decrease the rate of substrate cleavage, resulting in a lower fluorescence signal. The inhibitory activity is quantified by measuring the reduction in fluorescence in the presence of the test compound.[13][16]

Materials and Reagents

  • Recombinant HIV-1 Protease

  • FRET-based peptide substrate (e.g., containing EDANS/DABCYL pair)[1]

  • Assay Buffer (e.g., 0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)[1]

  • This compound

  • Control inhibitor (e.g., Pepstatin A)[1]

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black microplates[1]

  • Fluorescence microplate reader with excitation at ~340 nm and emission at ~490 nm[9][13]

  • Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Protocols

Preparation of Reagents
  • Recombinant HIV-1 Protease: Reconstitute the lyophilized enzyme in assay buffer to the desired stock concentration as recommended by the manufacturer. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[17]

  • FRET Substrate: Reconstitute the FRET peptide substrate in DMSO to create a stock solution. Further dilute in assay buffer to the final working concentration just before use. Protect from light.

  • This compound: Prepare a high-concentration stock solution of this compound in DMSO.

  • Serial Dilutions: Perform serial dilutions of the Indinavir stock solution in DMSO to create a range of concentrations for testing. Then, dilute these DMSO stocks into the assay buffer to achieve the final desired concentrations for the assay. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%) to avoid affecting enzyme activity.

  • Control Inhibitor: Prepare a stock solution of a known HIV-1 protease inhibitor, such as Pepstatin A, in DMSO to serve as a positive control for inhibition.[1]

Assay Procedure
  • Plate Setup:

    • Add assay buffer to all wells of a 96-well black microplate.

    • Test Wells: Add the serially diluted Indinavir solutions.

    • Positive Control Wells: Add the control inhibitor (e.g., Pepstatin A).

    • Enzyme Control (No Inhibitor) Wells: Add an equivalent volume of assay buffer containing the same final concentration of DMSO as the test wells.

    • Blank (No Enzyme) Wells: Add assay buffer and the highest concentration of Indinavir to measure any compound interference.

  • Enzyme Addition:

    • Prepare a working solution of HIV-1 protease in cold assay buffer.

    • Add the diluted HIV-1 protease to all wells except the blank wells.

  • Pre-incubation:

    • Mix the contents of the plate gently by shaking for 30-60 seconds.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a working solution of the FRET substrate in the assay buffer.

    • Add the FRET substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.[9][13] Record data every 1-2 minutes for a total of 30-60 minutes.

Data Presentation

The quantitative data from the HIV-1 protease inhibition assay should be summarized for clear interpretation and comparison.

Table 1: Inhibition of HIV-1 Protease by this compound

Indinavir Concentration (nM)Average Fluorescence Rate (RFU/min)Percent Inhibition (%)
0 (Enzyme Control)5000
145010
537525
1025050
5012575
1005090
5001098

Table 2: IC50 and Kinetic Parameters for HIV-1 Protease Inhibitors

CompoundIC50 (nM)Ki (nM)Mechanism of Inhibition
This compound10.20.5Competitive
Pepstatin A (Control)1.50.1Competitive

Data Analysis

  • Calculate the Rate of Reaction: For each well, determine the initial velocity (rate) of the reaction by calculating the slope of the linear portion of the fluorescence versus time curve.

  • Calculate Percent Inhibition: The percent inhibition for each concentration of Indinavir is calculated using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Enzyme Control Well)] * 100

  • Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor at which 50% of the enzyme activity is inhibited. Plot the percent inhibition against the logarithm of the Indinavir concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

HIV-1 Protease Inhibition Mechanism

HIV_Protease_Inhibition cluster_inhibition Polyprotein Gag-Pol Polyprotein HIV_Protease HIV-1 Protease (Active Site) Polyprotein->HIV_Protease Cleavage Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Inactive_Complex Inactive Protease-Indinavir Complex Infectious_Virion Infectious Virion Assembly Mature_Proteins->Infectious_Virion Indinavir Indinavir Indinavir->HIV_Protease Non_Infectious_Virion Non-Infectious Virion Inactive_Complex->Non_Infectious_Virion Halts Maturation

Caption: Mechanism of HIV-1 Protease Inhibition by Indinavir.

Experimental Workflow for HIV-1 Protease Inhibition Assay

FRET_Assay_Workflow Start Start: Prepare Reagents Plate_Setup 1. Set up 96-well plate with Indinavir dilutions and controls Start->Plate_Setup Add_Enzyme 2. Add HIV-1 Protease to all wells (except blank) Plate_Setup->Add_Enzyme Pre_incubation 3. Pre-incubate at 37°C for 15 minutes Add_Enzyme->Pre_incubation Add_Substrate 4. Initiate reaction by adding FRET substrate Pre_incubation->Add_Substrate Measure_Fluorescence 5. Measure fluorescence kinetically (Ex: 340nm, Em: 490nm) Add_Substrate->Measure_Fluorescence Data_Analysis 6. Calculate % Inhibition and determine IC50 Measure_Fluorescence->Data_Analysis End End: Results Data_Analysis->End

References

Application Notes and Protocols for High-Throughput Screening of Indinavir Sulfate Ethanolate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indinavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle.[1][2] By competitively binding to the active site of the HIV-1 protease, Indinavir prevents the cleavage of viral polyproteins, resulting in the production of immature and non-infectious virions.[1][2] This mechanism of action has made HIV protease a prime target for antiretroviral therapy. The development of Indinavir analogs aims to improve upon its efficacy, pharmacokinetic properties, and resistance profile.

These application notes provide a comprehensive guide to the high-throughput screening (HTS) of Indinavir Sulfate Ethanolate analogs. The protocols herein detail the necessary experimental procedures, from initial screening of compound libraries to hit validation and characterization.

Data Presentation

The following tables summarize the quantitative data for Indinavir and its analogs. Table 1 provides the enzymatic inhibition data (IC50 values) against HIV-1 protease. Table 2 presents the antiviral efficacy (EC50 values) in a cell-based assay, and Table 3 details the cytotoxicity (CC50 values) of the compounds.

Table 1: In Vitro Inhibition of HIV-1 Protease by Indinavir and Analogs (IC50)

Compound IDStructure/ModificationIC50 (nM)Reference
Indinavir-Data to be populated[3]
Analog ADescription of modificationData to be populated
Analog BDescription of modificationData to be populated
Analog CDescription of modificationData to be populated
Analog DDescription of modificationData to be populated

Table 2: Antiviral Activity of Indinavir and Analogs in Cell Culture (EC50)

Compound IDCell LineEC50 (nM)Reference
IndinavirMT-4~5.5[1]
Analog AMT-4Data to be populated
Analog BMT-4Data to be populated
Analog CMT-4Data to be populated
Analog DMT-4Data to be populated

Table 3: Cytotoxicity of Indinavir and Analogs (CC50)

Compound IDCell LineCC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
Indinavire.g., MT-2>20>512,820 (for a different compound)[4]
Analog Ae.g., MT-2Data to be populatedData to be populated
Analog Be.g., MT-2Data to be populatedData to be populated
Analog Ce.g., MT-2Data to be populatedData to be populated
Analog De.g., MT-2Data to be populatedData to be populated

Signaling Pathway

The following diagram illustrates the mechanism of action of Indinavir and its analogs in inhibiting HIV-1 protease, thereby preventing the maturation of new, infectious virions.

HIV_Protease_Inhibition HIV Gag-Pol Polyprotein HIV Gag-Pol Polyprotein Cleavage Cleavage HIV Gag-Pol Polyprotein->Cleavage Substrate for HIV Protease HIV Protease HIV Protease->Cleavage Catalyzes Functional Viral Proteins Functional Viral Proteins Cleavage->Functional Viral Proteins Viral Assembly Viral Assembly Functional Viral Proteins->Viral Assembly Mature Virion Mature Virion Viral Assembly->Mature Virion Immature, Non-infectious Virion Immature, Non-infectious Virion Viral Assembly->Immature, Non-infectious Virion Indinavir Analog Indinavir Analog Inhibition Inhibition Indinavir Analog->Inhibition Inhibition->HIV Protease Blocks active site Inhibition->Immature, Non-infectious Virion Leads to

Caption: Mechanism of HIV-1 Protease Inhibition by Indinavir Analogs.

Experimental Workflow

The high-throughput screening workflow for Indinavir analogs is a multi-step process designed to efficiently identify and characterize potent antiviral compounds.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Tertiary Assays cluster_3 Lead Optimization Compound Library Compound Library Primary Assay Primary HTS: FRET-based HIV-1 Protease Assay Compound Library->Primary Assay Identify Hits Identify Initial Hits Primary Assay->Identify Hits Dose-Response Assay Dose-Response Curve: Determine IC50 Identify Hits->Dose-Response Assay Confirmed Hits Confirm Hits Dose-Response Assay->Confirmed Hits Cell-based Assay Cell-based Antiviral Assay: Determine EC50 Confirmed Hits->Cell-based Assay Cytotoxicity Assay Cytotoxicity Assay (e.g., MTT): Determine CC50 Confirmed Hits->Cytotoxicity Assay SAR Studies Structure-Activity Relationship (SAR) Studies Cell-based Assay->SAR Studies Cytotoxicity Assay->SAR Studies Lead Candidates Lead Candidates SAR Studies->Lead Candidates

References

Application Note: Validated Analytical Methods for the Quantification of Indinavir Sulfate Ethanolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indinavir (B1671876) Sulfate Ethanolate is a potent protease inhibitor widely used in the treatment of HIV infection.[1] Accurate and reliable quantification of Indinavir in bulk drug substances and pharmaceutical dosage forms is critical for ensuring its quality, safety, and efficacy. This document provides detailed application notes and protocols for the validation of analytical methods for the quantification of Indinavir Sulfate Ethanolate, adhering to the International Council for Harmonisation (ICH) guidelines.[2][3][4][5] The methods discussed include High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry.

Comparative Analysis of Analytical Methods

A variety of analytical methods have been developed and validated for the quantification of Indinavir Sulfate. The choice of method often depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput.[1]

Table 1: Comparison of HPLC Methods for Indinavir Sulfate Quantification
ParameterMethod 1Method 2
Column Zodiac ODS hypersil C18 (250mm x 4.6mm, 5µm)[1][6][7]BDS (250 x 4.6 mm, 5 µ)[8]
Mobile Phase Phosphate (B84403) buffer (pH 5.5): Acetonitrile: Methanol (B129727) (50:30:20 v/v/v)[1][6][7]0.1% Orthophosphoric acid: Acetonitrile (45:55 v/v)[8]
Flow Rate 1.0 mL/min[1][6][7]1.0 mL/min[8]
Detection Wavelength 260 nm[1][6][7]258 nm[8]
Retention Time ~2.96 minutes[7][9]~2.469 minutes[8]
Linearity Range 48 - 112 µg/mL[7]20 - 100 µg/mL[8]
Correlation Coefficient (r²) 0.990[7]~0.9999[8]
Accuracy (% Recovery) 98.36% - 101.74%[7]98.0% - 102.0%[8]
Limit of Detection (LOD) Not explicitly stated0.24 µg/mL[8]
Limit of Quantitation (LOQ) Not explicitly stated0.73 µg/mL[8]
Table 2: HPTLC Method for Indinavir Sulfate Quantification
ParameterValue
Stationary Phase TLC aluminum plates precoated with silica (B1680970) gel 60F-254[10]
Mobile Phase Carbon tetrachloride: Chloroform: Methanol: 10% v/v Ammonia (4:4.5:1.5:0.05 v/v/v/v)[10]
Detection Densitometric analysis at 260 nm[10]
Rf Value 0.43 ± 0.02[10]
Linearity Range 100 - 6000 ng/spot[10]
Correlation Coefficient (r²) 0.997 ± 0.64[10]
LOD 40 ng/spot[10]
LOQ 120 ng/spot[10]
Table 3: UV-Visible Spectrophotometric Methods for Indinavir Sulfate Quantification
MethodReagentλmax
Method A Chloramine-T and Gallocyanine540 nm[11]
Method B Folin-Ciocalteu Reagent760 nm[11]
Method C ChloranilNot specified

Experimental Workflows

The following diagrams illustrate the typical workflows for analytical method validation and forced degradation studies, which are crucial for establishing the stability-indicating nature of the method.

Analytical_Method_Validation_Workflow cluster_Plan Planning cluster_Execute Execution cluster_Evaluate Evaluation & Documentation Define_Purpose Define Intended Purpose (e.g., Assay, Impurity Testing) Select_Method Select Analytical Method (HPLC, HPTLC, etc.) Define_Purpose->Select_Method Set_Criteria Define Validation Parameters & Acceptance Criteria (ICH Q2) Select_Method->Set_Criteria Prepare_Samples Prepare Standard and Sample Solutions Set_Criteria->Prepare_Samples Perform_Tests Perform Validation Experiments (Linearity, Accuracy, Precision, etc.) Prepare_Samples->Perform_Tests Analyze_Data Analyze Data and Compare Against Acceptance Criteria Perform_Tests->Analyze_Data Forced_Degradation Conduct Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Assess_Specificity Evaluate Specificity and Stability-Indicating Capability Forced_Degradation->Assess_Specificity Analyze_Data->Assess_Specificity Document_Results Prepare Validation Report Assess_Specificity->Document_Results

Caption: General workflow for analytical method validation.

Forced_Degradation_Workflow Start Indinavir Sulfate Stock Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidative Oxidative Degradation (e.g., 3% H₂O₂, RT) Start->Oxidative Thermal Thermal Degradation (Solid, 105°C) Start->Thermal Photolytic Photolytic Degradation (UV/Visible Light) Start->Photolytic Analysis Analyze all samples by Stability-Indicating Method Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis

Caption: Workflow for forced degradation studies.

Detailed Experimental Protocols

The following protocols are synthesized from established methods and are in accordance with ICH guidelines for analytical method validation.[2][3][4][5][6]

Protocol 1: RP-HPLC Method Validation

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.[6]

  • Column: Zodiac ODS hypersil C18 (250mm x 4.6mm, 5µm particle size).[6][7]

  • Mobile Phase: A filtered and degassed mixture of phosphate buffer (pH 5.5), acetonitrile, and methanol (50:30:20 v/v/v).[6][7]

  • Flow Rate: 1.0 mL/min.[6][7]

  • Detection Wavelength: 260 nm.[6][7]

  • Injection Volume: 10 µL.[6][9]

  • Column Temperature: Ambient.[6]

2. Preparation of Solutions:

  • Standard Stock Solution (400 µg/mL): Accurately weigh 40 mg of this compound reference standard and transfer to a 100 mL volumetric flask.[7][9] Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 48-112 µg/mL).[7]

  • Sample Solution: For capsule dosage forms, accurately weigh the contents of not fewer than 20 capsules to determine the average weight.[9] Take a quantity of powder equivalent to 60 mg of Indinavir and dissolve it in 100 mL of the mobile phase.[1][7] Filter and further dilute to a concentration within the calibration range.

3. Validation Procedures:

  • System Suitability: Inject the standard solution five times and evaluate parameters such as theoretical plates, tailing factor, and %RSD of peak areas.

  • Specificity: Analyze blank, placebo, standard, and sample solutions. Conduct forced degradation studies by exposing the drug to acid, base, oxidative, thermal, and photolytic stress.[9][10][12] The method should be able to resolve the Indinavir peak from any degradation products.[13]

  • Linearity: Inject the working standard solutions in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.

  • Accuracy (% Recovery): Perform recovery studies by spiking a known amount of standard drug into the placebo preparation at three different concentration levels (e.g., 80%, 100%, and 120% of the test concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day and calculate the %RSD.

    • Intermediate Precision (Inter-day Precision): Repeat the analysis on different days, with different analysts or on different equipment, and calculate the %RSD.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and detection wavelength (±2 nm).[9] Evaluate the effect on the results.

Protocol 2: HPTLC Method Validation

1. Instrumentation and Chromatographic Conditions:

  • Stationary Phase: TLC aluminum plates precoated with silica gel 60F-254.[10]

  • Mobile Phase: Carbon tetrachloride: Chloroform: Methanol: 10% v/v Ammonia (4:4.5:1.5:0.05 v/v/v/v).[10]

  • Application: Apply the standard and sample solutions as bands using a suitable applicator.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Detection: Densitometric scanning at 260 nm.[10]

2. Validation Procedures:

  • Follow similar validation procedures as outlined for the HPLC method, adapting them for the HPTLC technique (e.g., applying different amounts for linearity, analyzing spiked samples for accuracy). The linearity range for this method has been reported as 100-6000 ng/spot.[10]

Conclusion

The presented HPLC and HPTLC methods are demonstrated to be simple, accurate, precise, and specific for the quantification of this compound. The stability-indicating nature of these methods, confirmed through forced degradation studies, makes them suitable for routine quality control and stability testing of bulk drug and pharmaceutical formulations. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the field of pharmaceutical analysis.

References

Application Notes and Protocols: Use of Indinavir Sulfate Ethanolate in HIV Drug Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indinavir Sulfate Ethanolate is a potent inhibitor of the human immunodeficiency virus (HIV) type 1 protease, an enzyme critical for the viral life cycle.[1][2] As a key component of highly active antiretroviral therapy (HAART), Indinavir works by preventing the cleavage of viral Gag and Gag-Pol polyproteins, which results in the production of immature, non-infectious virions.[1] However, the emergence of drug-resistant HIV-1 strains presents a significant challenge to the long-term efficacy of Indinavir and other protease inhibitors.[1] This document provides detailed application notes and experimental protocols for the use of this compound in HIV drug resistance studies, intended to be a comprehensive resource for researchers in the field.

Mechanism of Action and Resistance

Indinavir is designed to mimic the transition state of the polyprotein cleavage reaction, competitively binding to the active site of the HIV-1 protease. This inhibition is crucial for halting viral maturation. Resistance to Indinavir typically arises from the accumulation of specific amino acid substitutions in the protease enzyme.[1] These mutations can reduce the binding affinity of Indinavir to the protease, thereby diminishing its inhibitory effect.

Primary resistance mutations associated with Indinavir include changes at positions M46 (to I or L), V82 (to A, F, or T), and I84 (to V).[3] The presence of these mutations, either alone or in combination, can lead to significant increases in the concentration of Indinavir required to inhibit viral replication by 50% (IC50). Furthermore, these mutations can confer cross-resistance to other protease inhibitors, complicating subsequent treatment strategies.[1]

Data Presentation: Indinavir Resistance and Cross-Resistance Profiles

The following tables summarize the in vitro susceptibility of various HIV-1 protease mutants to Indinavir and other commonly used protease inhibitors. Susceptibility is presented as the fold change in IC50 compared to a wild-type reference strain. An increase in fold change indicates reduced susceptibility.

Table 1: Cross-Resistance in Single and Double Indinavir-Resistant Mutants

Protease MutantIndinavir (IDV) Fold Change IC50Lopinavir (LPV) Fold Change IC50Atazanavir (ATV) Fold Change IC50Darunavir (DRV) Fold Change IC50
M46I2-51-31-2<1
V82A5-152-51-31-2
I84V10-3010-203-72-5
M46I/V82A15-405-153-82-4
V82A/I84V>50>305-153-8

Data compiled from multiple in vitro studies. Actual values may vary based on the specific assay and viral strain.[1]

Table 2: IC50 Values of Indinavir against Wild-Type and Resistant HIV-1 Strains

HIV-1 StrainKey Protease MutationsIndinavir IC50 (nM)Fold Change vs. Wild-Type
Wild-Type (Reference)None0.411.0
Indinavir-Resistant Variant 1M46I/L, V82A/F/T, I84V>100>243
Saquinavir-Resistant Variant (cross-resistance)G48V, A71V, I84V, L90M1.563.8
Ritonavir-Resistant Isolate (cross-resistance)L10I, M46I, L63P, I84V/A>125-fold increase>125

Note: Specific IC50 values can vary between experiments and cell types used. The data presented is a compilation from various sources to illustrate the magnitude of resistance.

Mandatory Visualizations

HIV_Protease_Inhibition cluster_virus HIV-1 Virion cluster_drug Therapeutic Intervention Gag_Pol_Polyprotein Gag-Pol Polyprotein HIV_Protease HIV Protease Gag_Pol_Polyprotein->HIV_Protease Cleavage Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Produces Immature_Virion Immature, Non-infectious Virion HIV_Protease->Immature_Virion Leads to Mature_Virion Mature, Infectious Virion Mature_Proteins->Mature_Virion Assemble into Indinavir This compound Indinavir->HIV_Protease Inhibits

Caption: Mechanism of Action of Indinavir on HIV-1 Protease.

Genotypic_Assay_Workflow Plasma_Sample Patient Plasma Sample (EDTA) RNA_Extraction Viral RNA Extraction Plasma_Sample->RNA_Extraction RT_PCR Reverse Transcription-PCR (RT-PCR) (cDNA synthesis and initial amplification of protease gene) RNA_Extraction->RT_PCR Nested_PCR Nested PCR (Specific amplification of protease gene) RT_PCR->Nested_PCR Sequencing Sanger Sequencing of PCR Product Nested_PCR->Sequencing Data_Analysis Sequence Analysis (Comparison to wild-type reference) Sequencing->Data_Analysis Mutation_Report Report of Resistance-Associated Mutations Data_Analysis->Mutation_Report

Caption: Workflow for Genotypic Resistance Assay.

Phenotypic_Assay_Workflow Patient_Sample Patient Plasma Sample RNA_Isolation Viral RNA Isolation & RT-PCR Amplification (Protease Gene) Patient_Sample->RNA_Isolation Vector_Construction Construction of Recombinant Vector (Patient protease gene + Reporter gene) RNA_Isolation->Vector_Construction Transfection Transfection of Host Cells Vector_Construction->Transfection Virus_Production Production of Recombinant Virus Particles Transfection->Virus_Production Infection Infection of Target Cells with Recombinant Virus (in presence of varying Indinavir concentrations) Virus_Production->Infection Luciferase_Assay Reporter Gene Assay (e.g., Luciferase) Infection->Luciferase_Assay IC50_Determination Calculation of IC50 and Fold Change Luciferase_Assay->IC50_Determination

Caption: Workflow for Phenotypic Resistance Assay (Recombinant Virus).

Experimental Protocols

Protocol 1: Genotypic Resistance Testing for HIV-1 Protease

This protocol outlines the steps for identifying resistance-associated mutations in the HIV-1 protease gene from patient plasma samples. A viral load of at least 500-1000 copies/mL is generally required for successful amplification.[4]

1. Sample Collection and Preparation:

  • Collect whole blood in lavender-top (EDTA) tubes.

  • Centrifuge the blood sample within 6 hours of collection at 1000-1200 x g for 10-15 minutes at room temperature.

  • Aliquot the plasma into sterile, screw-cap tubes and freeze immediately at -20°C or lower.

2. Viral RNA Extraction:

  • Use a commercial viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit) according to the manufacturer's instructions.

  • Elute the purified viral RNA in nuclease-free water.

3. Reverse Transcription and First-Round PCR (RT-PCR):

  • Prepare a master mix for the one-step RT-PCR. For a single reaction, the components are:

    • 2x Reaction Mix: 25 µL

    • RT-PCR Enzyme Mix: 2 µL

    • Outer Forward Primer (e.g., 5'PROT1): 1 µL (10 µM stock)

    • Outer Reverse Primer (e.g., 3'PROT1): 1 µL (10 µM stock)

    • Nuclease-free water: to a final volume of 40 µL

  • Add 10 µL of extracted viral RNA to 40 µL of the master mix.

  • Primer Sequences (Outer):

    • 5'PROT1: 5'-TAA TTT TTT AGG GAA GAT CTG GCC TTC C-3'

    • 3'PROT1: 5'-GCA AAT ACT GGA GTA TTG TAT GGA TTT TCA GG-3'

  • Thermal Cycling Conditions (example):

    • Reverse Transcription: 50°C for 30 minutes

    • Initial Denaturation: 95°C for 15 minutes

    • 40 cycles of:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 55°C for 30 seconds

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 10 minutes

4. Nested PCR (Second-Round Amplification):

  • Prepare a master mix for the nested PCR. For a single reaction:

    • 10x PCR Buffer: 5 µL

    • dNTP mix (10 mM each): 1 µL

    • Inner Forward Primer (e.g., 5'PROT2): 1 µL (10 µM stock)

    • Inner Reverse Primer (e.g., 3'PROT2): 1 µL (10 µM stock)

    • Taq DNA Polymerase: 0.5 µL

    • Nuclease-free water: to a final volume of 48 µL

  • Add 2 µL of the first-round PCR product to 48 µL of the master mix.

  • Primer Sequences (Inner and Sequencing):

    • 5'PROT2: 5'- TCA GAG CAG ACC AGA GCC AAC AGC CCC A-3'

    • 3'PROT2: 5'- AAT GCT TTT ATT TTT TCT TCT GTC AAT GGC-3'

  • Thermal Cycling Conditions (example):

    • Initial Denaturation: 95°C for 5 minutes

    • 35 cycles of:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 58°C for 30 seconds

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 10 minutes

5. PCR Product Purification and Sequencing:

  • Run the nested PCR product on an agarose (B213101) gel to verify the size of the amplicon.

  • Purify the PCR product using a commercial kit (e.g., QIAquick PCR Purification Kit).

  • Perform Sanger sequencing using the inner primers (5'PROT2 and 3'PROT2).

6. Data Analysis:

  • Assemble and edit the forward and reverse sequences to obtain a consensus sequence of the protease gene.

  • Align the patient-derived sequence with a wild-type HIV-1 reference sequence (e.g., HXB2).

  • Identify amino acid mutations by comparing the translated patient sequence to the reference sequence. The Stanford University HIV Drug Resistance Database can be used for interpretation of the resistance mutations.[4]

Protocol 2: Phenotypic Resistance Testing using a Recombinant Virus Assay

This protocol provides a general methodology for determining the phenotypic susceptibility of HIV-1 to Indinavir using a recombinant virus assay, similar in principle to the PhenoSense® assay.[5][6][7]

1. Generation of Patient-Derived Protease Gene Amplicon:

  • Follow steps 1-4 from the Genotypic Resistance Testing protocol to generate a purified PCR product of the patient's HIV-1 protease gene.

2. Construction of a Recombinant Proviral Vector:

  • Clone the patient-derived protease gene amplicon into an HIV-1 proviral vector that is deleted for the protease gene and contains a reporter gene, such as luciferase. This is typically done using standard molecular cloning techniques (restriction enzyme digestion and ligation).

3. Production of Recombinant Virus Stocks:

  • Transfect a suitable host cell line (e.g., HEK293T cells) with the recombinant proviral vector. Co-transfection with a plasmid expressing a vesicular stomatitis virus G (VSV-G) envelope protein is often performed to produce pseudotyped viruses capable of a single round of infection in a broad range of cells.

  • Culture the transfected cells for 48-72 hours.

  • Harvest the cell culture supernatant containing the recombinant virus particles.

  • Filter the supernatant through a 0.45 µm filter to remove cellular debris.

  • Determine the virus titer (e.g., by measuring p24 antigen concentration or by a functional titration assay).

4. Drug Susceptibility Assay:

  • Seed a suitable target cell line (e.g., TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a luciferase reporter gene under the control of the HIV-1 LTR) in 96-well plates.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Add the diluted Indinavir to the wells containing the target cells.

  • Infect the cells with a standardized amount of the recombinant virus stock.

  • Include control wells with no drug (for 100% replication) and no virus (for background).

  • Culture the infected cells for 48-72 hours.

5. Measurement of Reporter Gene Activity:

  • Lyse the cells and measure the activity of the reporter gene (e.g., luciferase activity using a luminometer) according to the manufacturer's instructions for the specific assay kit.

6. Data Analysis:

  • Calculate the percentage of viral replication at each drug concentration relative to the no-drug control.

  • Plot the percentage of replication against the logarithm of the Indinavir concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of Indinavir that inhibits viral replication by 50%.

  • Compare the IC50 value of the patient-derived virus to the IC50 of a drug-susceptible wild-type reference virus to calculate the fold change in resistance.

Conclusion

The study of HIV drug resistance to this compound is crucial for optimizing antiretroviral therapy and developing novel therapeutic strategies. The genotypic and phenotypic assays described in these application notes provide essential tools for researchers to identify resistance mutations, quantify the level of resistance, and understand the mechanisms of drug failure. Adherence to detailed and standardized protocols is paramount for generating reliable and reproducible data in the ongoing effort to combat HIV/AIDS.

References

Application of Indinavir Sulfate Ethanolate in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indinavir (B1671876) Sulfate (B86663) Ethanolate is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle.[1][2] As a key component of highly active antiretroviral therapy (HAART), understanding its pharmacokinetic profile is paramount for optimizing dosing regimens, minimizing toxicity, and managing drug-drug interactions. These application notes provide a comprehensive overview of the methodologies used in the pharmacokinetic evaluation of Indinavir, including detailed experimental protocols and data presentation.

Pharmacokinetic Profile of Indinavir

Indinavir is characterized by rapid absorption in a fasted state, with peak plasma concentrations (Tmax) achieved approximately 0.8 hours after oral administration.[3][4] The drug exhibits a greater than dose-proportional increase in plasma concentrations over a dose range of 200-1000 mg.[3] It is approximately 60% bound to human plasma proteins.[2][3] The elimination half-life of Indinavir is relatively short, around 1.8 hours.[3]

Effect of Food

The absorption of Indinavir is significantly affected by food. Administration with a high-fat, high-calorie meal can reduce the area under the plasma concentration-time curve (AUC) by approximately 77% and the maximum plasma concentration (Cmax) by about 84%.[3][4] However, lighter meals have been shown to have little to no significant effect on its absorption.[3][4]

Metabolism and Excretion

Indinavir is extensively metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme, resulting in one glucuronide conjugate and six oxidative metabolites.[1][2][3] Consequently, co-administration with drugs that are also metabolized by, inhibit, or induce CYP3A4 can lead to significant drug interactions.[3][5] Less than 20% of the administered dose is excreted unchanged in the urine.[2][3]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Indinavir from various studies.

Table 1: Pharmacokinetic Parameters of Indinavir in Healthy Adults (800 mg every 8 hours)
ParameterMean ValueStandard Deviation
AUC (nM•hour)30,691± 11,407
Cmax (nM)12,617± 4037
Trough Conc. (nM)251± 178
Tmax (hours)0.8± 0.3
Half-life (hours)1.8± 0.4

Data sourced from[3]

Table 2: Pharmacokinetic Parameters of Indinavir in Special Populations
PopulationDosing RegimenAUC (nM•hour)Cmax (nM)Trough Conc. (nM)
Pediatric (4-15 years)500 mg/m² every 8 hours38,742 ± 24,09817,181 ± 9809134 ± 91
Hepatic Insufficiency (mild to moderate)Single 400 mg dose~60% higher mean AUC--

Data sourced from[3][5]

Table 3: Performance of LC-MS/MS Methods for Indinavir Quantification
ParameterMethod 1 (PPT)Method 2 (PPT)Method 3 (SPE)
Linearity Range (ng/mL)3.0 - 12,32030 - 15,0000.2 - 1,000
LLOQ (ng/mL)3.0300.2
Intra-day Precision (%CV)< 10%< 8.5%< 10.3%
Inter-day Precision (%CV)< 12%< 9.2%< 11.2%
Intra-day Accuracy (% bias)Within ± 10%Within ± 7.5%Within ± 9.8%

Data sourced from[6]

Experimental Protocols

Bioanalytical Method for Indinavir Quantification in Plasma using LC-MS/MS

This protocol outlines a common method for the determination of Indinavir concentrations in human plasma, a critical component of any pharmacokinetic study.

1. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of human plasma, add an internal standard.

  • Precipitate the plasma proteins by adding 200 µL of acetonitrile (B52724).

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Use a suitable C18 reverse-phase column.

    • Employ a gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry:

    • Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Monitor the multiple reaction monitoring (MRM) transitions for Indinavir (e.g., m/z 614.3 → 421.2) and the internal standard.[7]

3. Calibration and Quantification

  • Prepare a calibration curve by spiking known concentrations of Indinavir into blank plasma.[8]

  • Process the calibration standards and quality control samples alongside the study samples.

  • Quantify the Indinavir concentration in the unknown samples by interpolating from the linear regression of the calibration curve.[8]

In Vivo Pharmacokinetic Study Protocol (Human)

This protocol provides a general framework for conducting a single-dose pharmacokinetic study of Indinavir in healthy volunteers.

1. Study Design

  • Conduct a single-center, open-label, single-dose study.

  • Enroll healthy adult volunteers who have provided informed consent.

  • Subjects should be fasted overnight prior to drug administration.

2. Dosing and Sample Collection

  • Administer a single oral dose of Indinavir Sulfate Ethanolate (e.g., 800 mg) with water.

  • Collect serial blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA) at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

3. Plasma Processing

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until bioanalysis.

4. Pharmacokinetic Analysis

  • Analyze the plasma samples for Indinavir concentrations using a validated bioanalytical method (as described above).

  • Calculate the key pharmacokinetic parameters (AUC, Cmax, Tmax, half-life) using non-compartmental analysis software.

Visualizations

Indinavir_Metabolism Indinavir Indinavir CYP3A4 CYP3A4 Indinavir->CYP3A4 Hepatic Metabolism Glucuronide Glucuronide Conjugate Indinavir->Glucuronide Glucuronidation Metabolites Oxidative Metabolites CYP3A4->Metabolites Excretion Excretion (Urine and Feces) Metabolites->Excretion Glucuronide->Excretion

Caption: Metabolic pathway of Indinavir.

PK_Study_Workflow Dosing Drug Administration Sampling Blood Sample Collection Dosing->Sampling Processing Plasma Separation Sampling->Processing Preparation Sample Preparation Processing->Preparation Plasma Samples Analysis LC-MS/MS Analysis Preparation->Analysis Quantification Concentration Determination Analysis->Quantification PK_Parameters Pharmacokinetic Parameter Calculation Quantification->PK_Parameters Concentration-Time Data Reporting Reporting PK_Parameters->Reporting

Caption: General workflow for a pharmacokinetic study.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Indinavir Sulfate Ethanolate HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Indinavir Sulfate Ethanolate.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem?

A1: Peak tailing in HPLC refers to an asymmetry in the chromatographic peak where the latter half of the peak is broader than the front half, creating a "tail".[1] This distortion from the ideal symmetrical Gaussian shape can compromise the accuracy and reproducibility of quantification and reduce resolution between adjacent peaks.[1][2]

Q2: I am observing significant peak tailing for this compound. What are the most likely causes?

A2: Peak tailing for a basic compound like Indinavir is frequently caused by secondary interactions with the stationary phase.[3] The primary causes include:

  • Silanol (B1196071) Interactions: Indinavir, being a basic compound, can interact with acidic residual silanol groups on the surface of silica-based HPLC columns.[3][4] These interactions lead to multiple retention mechanisms, a primary cause of peak tailing.[2][4]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of Indinavir (strongest basic pKa is 6.76), the analyte can exist in both ionized and non-ionized forms, leading to peak distortion.[1][5]

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in asymmetrical peaks.[6][7]

  • Column Contamination and Voids: Contamination of the column frit or packing material, or the formation of a void at the column inlet, can distort the sample path and cause peak tailing for all peaks in the chromatogram.[6][7][8]

Q3: Can the HPLC system itself contribute to peak tailing?

A3: Yes, extra-column effects can contribute to peak tailing. This includes issues like using tubing with a large internal diameter or excessive length between the injector, column, and detector, which increases dead volume.[1][7] Improperly fitted connections can also create dead volume and cause peak distortion.[9]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving peak tailing issues with this compound.

Problem: Asymmetrical peak shape (tailing) observed for the Indinavir peak.

Step 1: Initial Checks & Sample Concentration

  • Question: Is the peak tailing observed for all peaks or just the Indinavir peak?

    • If all peaks are tailing, this suggests a system-wide issue such as a partially blocked column inlet frit, a column void, or extra-column dead volume.[6][8]

    • If only the Indinavir peak is tailing, the issue is likely related to secondary chemical interactions between Indinavir and the stationary phase.[8]

  • Action: To rule out column overload, reduce the sample concentration or injection volume and observe the peak shape.[3][6] If the tailing improves, optimize the sample load.

A Observe Peak Tailing B All Peaks Tailing? A->B C Only Indinavir Peak Tailing? B->C No D System Issue: - Check for column void - Check for blocked frit - Check extra-column volume B->D Yes E Analyte-Specific Issue: - Secondary Interactions C->E Yes F Reduce Sample Concentration/ Injection Volume E->F G Tailing Improves? F->G H Optimize Sample Load G->H Yes I Proceed to Mobile Phase/ Column Optimization G->I No

Caption: Initial troubleshooting workflow for HPLC peak tailing.

Step 2: Mobile Phase Optimization

  • Question: What is the pH of your mobile phase?

    • Indinavir has a basic pKa of 6.76.[5] Operating near this pH can cause peak shape issues.[1]

  • Actions:

    • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to between 3 and 4) will ensure that the acidic silanol groups on the column are fully protonated, minimizing their interaction with the basic Indinavir molecule.[3][4]

    • Use a Buffer: Incorporate an appropriate buffer in your mobile phase to maintain a consistent pH.[1]

    • Add a Mobile Phase Modifier: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.[3]

Step 3: Column Evaluation

  • Question: What type of HPLC column are you using?

    • Standard silica-based C18 columns can have a significant number of residual silanol groups.

  • Actions:

    • Use an End-Capped Column: Employ a column where the stationary phase is "end-capped" to block a majority of the residual silanol groups.[1][4]

    • Consider a Base-Deactivated Column: These columns are specifically designed to provide better peak shapes for basic compounds.[3]

    • Column Flushing: If you suspect column contamination, flush the column with a strong solvent.[10] If the problem persists after flushing and mobile phase optimization, the column may be damaged and require replacement.[4]

cluster_0 Mobile Phase Optimization cluster_1 Column Evaluation A Is Mobile Phase pH far from pKa (6.76)? B Lower Mobile Phase pH (e.g., pH 3-4) A->B No C Add Competing Base (e.g., TEA) A->C No D Use Appropriate Buffer A->D No J Resolution B->J C->J E Using End-Capped or Base-Deactivated Column? F Switch to End-Capped or Base-Deactivated Column E->F No G Flush Column with Strong Solvent E->G Yes F->J H Replace Column G->H If problem persists H->J I Peak Tailing Issue I->A I->E

Caption: Detailed troubleshooting for mobile phase and column issues.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Mobile Phase pH 3.0 - 4.0To ensure protonation of residual silanols and minimize secondary interactions with basic Indinavir.[3][4]
Triethylamine (TEA) Conc. ≥20 mM (as a starting point)Acts as a competing base to mask active silanol sites.[2]
UV Detection Wavelength ~260 nmCommon wavelength for Indinavir analysis.[3][11]
Indinavir pKa (Strongest Basic) 6.76Knowledge of pKa is crucial for selecting an appropriate mobile phase pH.[5]

Experimental Protocols

Protocol 1: Column Flushing Procedure (for Reversed-Phase C18 Columns)

  • Disconnect the column from the detector.

  • Flush with mobile phase without buffer salts to remove any precipitated buffer.

  • Flush with 100% Acetonitrile for at least 25 mL to remove strongly retained hydrophobic compounds.

  • Flush with 100% Isopropanol for at least 25 mL for more stubborn contaminants.

  • Flush again with 100% Acetonitrile before re-introducing the mobile phase.

  • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

Protocol 2: Preparation of Mobile Phase with Triethylamine (TEA) Modifier

  • Prepare the aqueous component of the mobile phase (e.g., buffered solution).

  • Accurately measure and add the required volume of TEA to the aqueous component to achieve the desired concentration (e.g., for a 20 mM solution, add approximately 2.8 mL of TEA per liter of aqueous phase).

  • Adjust the pH of the aqueous component to the desired level (e.g., pH 3.5) using an appropriate acid (e.g., phosphoric acid).

  • Filter the aqueous component through a 0.45 µm filter.

  • Mix the modified aqueous component with the organic modifier (e.g., acetonitrile) in the desired ratio.

  • Degas the final mobile phase before use.

References

Technical Support Center: Optimizing LC-MS/MS for Indinavir Sulfate Ethanolate Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Indinavir (B1671876) Sulfate Ethanolate using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the optimal mass spectrometry settings for Indinavir detection?

A1: For optimal sensitivity, Indinavir should be analyzed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[1] The Multiple Reaction Monitoring (MRM) mode is employed for quantification.[1]

Table 1: Recommended Mass Spectrometry Parameters for Indinavir

ParameterRecommended ValueSource(s)
Ionization ModePositive Electrospray Ionization (ESI+)[1]
Precursor Ion (Q1)m/z 614.4[1]
Product Ion (Q2)m/z 421.0 or 97.1
Declustering Potential (DP)90 - 101 V[2][1]
Collision Energy (CE)39 - 81 eV[2][1]
Internal Standard (IS)Lopinavir, Saquinavir, or a stable isotope-labeled Indinavir[2][3][4]

Note: These values may require fine-tuning based on the specific instrument and experimental conditions.

Q2: I am observing low signal intensity or no peak for Indinavir. What are the potential causes and solutions?

A2: Low or no signal for Indinavir can stem from several factors related to sample preparation, chromatography, or mass spectrometer settings.

Troubleshooting Low Signal Intensity

Potential CauseTroubleshooting StepRecommended Action
Sample Preparation Inefficient extractionEvaluate different sample preparation techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for cleaner samples and better recovery compared to Protein Precipitation (PPT).[5]
Analyte degradationEnsure sample stability by choosing appropriate anticoagulants, pH, and consider the use of enzyme inhibitors.[6] Store samples at appropriate temperatures (-20°C or lower).[4]
Liquid Chromatography Poor retention or peak shapeOptimize the mobile phase composition. Acidic mobile phases (e.g., with 0.1% formic acid) are commonly used to promote protonation of Indinavir.[1][7] Ensure the injection solvent is not stronger than the mobile phase to prevent peak distortion.[8]
Column contaminationFlush the column with a strong solvent or replace it if necessary.[8]
Mass Spectrometry Incorrect MS parametersVerify the precursor and product ion masses, collision energy, and other source parameters are optimized for Indinavir (see Table 1).
Ion source contaminationClean the ion source as per the manufacturer's instructions. A dirty ion source can lead to poor sensitivity.[9]
Matrix effectsSignificant ion suppression due to co-eluting matrix components can drastically reduce signal intensity.[3][5] See Q3 for mitigation strategies.

Q3: My results show poor reproducibility and inconsistent peak areas. Could this be a matrix effect, and how can I mitigate it?

A3: Yes, poor reproducibility and inconsistent peak areas are classic signs of matrix effects, where co-eluting endogenous components from the biological matrix interfere with the ionization of Indinavir.[3][5]

Strategies to Mitigate Matrix Effects:

  • Improve Sample Preparation: While simple, protein precipitation is often insufficient for removing interfering phospholipids.[5] Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) typically provide cleaner extracts and reduce matrix effects.[5][6]

  • Optimize Chromatography: Adjusting the chromatographic conditions to separate Indinavir from interfering matrix components is a crucial step. This can be achieved by modifying the mobile phase gradient or using a different column chemistry.[3][6]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal choice as it co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement, thus providing the most accurate correction.[3][10] If a SIL-IS is unavailable, a structural analog can be used, but it may not compensate for matrix effects as effectively.[3]

  • Dilution: Diluting the sample can sometimes reduce the concentration of interfering components to a level where they no longer significantly impact the analyte's ionization.[11]

Experimental Protocols

1. Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed to isolate Indinavir from a plasma matrix.

  • Objective: To extract Indinavir from plasma while minimizing matrix components.

  • Procedure:

    • Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727), followed by 1 mL of water.[12]

    • Load 500 µL of the plasma sample, previously spiked with the internal standard, onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[12]

    • Elute Indinavir and the internal standard with 1 mL of methanol.[12]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.[12]

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Objective: To chromatographically separate and detect Indinavir and its internal standard.

  • Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is commonly used.[1]

    • Mobile Phase A: 0.1% Formic acid in water.[1]

    • Mobile Phase B: Methanol or Acetonitrile.[2][1]

    • Flow Rate: 0.3 - 0.5 mL/min.[2][6]

    • Injection Volume: 5 - 10 µL.[2][13]

    • Gradient: A typical gradient starts with a low percentage of organic phase, ramps up to a high percentage to elute Indinavir, followed by a wash and re-equilibration step.

  • Mass Spectrometry Conditions:

    • Refer to Table 1 for recommended MRM transitions and compound-dependent parameters.

    • Source-dependent parameters such as ion spray voltage, temperature, and gas flows should be optimized for the specific instrument.[2][1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample add_is Spike with Internal Standard sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap Evaporate to Dryness spe->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into LC-MS/MS recon->inject lc Chromatographic Separation inject->lc ms Mass Spectrometry Detection (MRM) lc->ms integrate Peak Integration ms->integrate quant Quantification integrate->quant troubleshooting_workflow start Low or No Signal for Indinavir check_ms Verify MS Parameters (MRM, Voltages, Gas) start->check_ms check_lc Evaluate Chromatography (Peak Shape, Retention) start->check_lc check_prep Assess Sample Preparation (Recovery, Matrix Effects) start->check_prep solution_ms Optimize MS Parameters & Clean Ion Source check_ms->solution_ms Incorrect Settings or Contaminated Source solution_lc Optimize Mobile Phase/Gradient & Check/Replace Column check_lc->solution_lc Poor Peak Shape or No/Shifting Retention solution_prep Improve Sample Cleanup (SPE/LLE) & Use SIL-IS check_prep->solution_prep Low Recovery or High Matrix Effects

References

Indinavir Sulfate Ethanolate degradation pathways and product identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways and product identification of Indinavir (B1671876) Sulfate Ethanolate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of Indinavir Sulfate Ethanolate?

A1: this compound is susceptible to degradation through several pathways, including:

  • Hydrolysis: It degrades in acidic, basic, and neutral aqueous solutions. A significant hydrolytic pathway is lactonization.[1][2][3]

  • Oxidation: The molecule is prone to oxidative stress.[3] In vivo, the cytochrome P450 enzyme CYP3A4 is the primary enzyme responsible for its oxidative metabolism.[3][4]

  • Photolysis: Degradation occurs when the drug is exposed to light.[2][3]

  • Thermal Stress: this compound degrades at elevated temperatures.[2][3]

Q2: What are the known degradation products of this compound?

A2: Forced degradation studies have revealed the formation of multiple degradation products.[2][5] Some of the identified impurities and degradation products include:

  • N-dealkylated indinavir[3][6]

  • Hydroxy-indinavir positional isomers[3][6]

  • N-oxide species[3][6]

  • Desisopropyl variants[3]

  • Minor ring-modified degradation products[3][6]

  • (1S,2R)-(+)-cis-1-amino-2-indanol (from alcoholysis)[2]

  • Up to eight degradation products have been observed under various stress conditions.[2][5]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of Indinavir in aqueous solutions is highly pH-dependent. It is known to be unstable in acidic solutions and also undergoes degradation under basic conditions.[2] The pH-rate profile for its degradation is complex, showing variable stability across the pH spectrum.[1] While it has high aqueous solubility at a low pH (below 3), this acidic environment can also promote degradation.[7]

Q4: What is the effect of temperature on the stability of this compound?

A4: Elevated temperatures accelerate the degradation of this compound.[2] The solid form is stable up to 100°C, shows slight degradation at 125°C, and undergoes complete degradation at around 150°C.[8] For solutions, it is recommended to conduct stability studies at controlled temperatures, as kinetics for reactions like lactonization have been reported at 40°C.[1] Stock solutions should be stored at low temperatures (-20°C or -80°C) to minimize thermal degradation.[7]

Q5: Is the solid form of this compound stable?

A5: The solid form of this compound can be susceptible to degradation, particularly under conditions of high humidity due to its hygroscopic nature.[2] This can lead to changes in its physical form, which may impact its stability.[2] It is also sensitive to thermal stress.[3][8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent analytical results (e.g., variable peak areas in HPLC) 1. Ongoing degradation of the sample in the autosampler.[2] 2. Mobile phase pH is close to the pKa of Indinavir, causing peak splitting or shifting.[2] 3. Precipitation of the drug in the mobile phase.[2]1. Use a cooled autosampler (e.g., 4°C) to minimize degradation during analysis.[2] 2. Adjust the mobile phase pH to be at least 2 units away from the pKa of Indinavir.[2] 3. Ensure the buffer concentration and organic solvent ratio in the mobile phase do not cause precipitation. Prepare fresh mobile phases daily and filter them.[2]
Unexpected peaks observed in chromatograms 1. Contaminants in the buffer or solvent.[2] 2. Photodegradation from exposure to light.[2] 3. Oxidative degradation.[2] 4. Process-related impurities from synthesis.[3]1. Use high-purity (e.g., HPLC grade) solvents and freshly prepared buffers.[2] 2. Protect solutions from light using amber vials or by wrapping containers in aluminum foil.[7] 3. Degas solvents to minimize dissolved oxygen. 4. Use techniques like LC-MS/MS for the structural elucidation of unknown peaks.[3]
Difficulty in achieving mass balance in degradation studies 1. Formation of non-UV active degradation products.[2] 2. Formation of volatile degradation products.[2] 3. Degradation products are strongly retained on the analytical column.[2]1. Use a mass spectrometer (LC-MS) in conjunction with a UV detector to identify non-chromophoric products.[2] 2. Consider using headspace gas chromatography (GC) to analyze for volatile compounds.[2] 3. Modify the HPLC method (e.g., use gradient elution, a stronger organic solvent) to ensure all products are eluted from the column.[2]
Rapid degradation observed even at neutral pH Buffer catalysis is accelerating the degradation.[1]Minimize the buffer concentration in the experimental solution or select a buffer that is known to not catalyze the degradation of amides.

Quantitative Data Summary

Stress ConditionReagent/ParametersDuration / TemperatureExtent of DegradationReference
Acid Hydrolysis 0.1 M HCl8 hours / RefluxDegradation observed[3]
Base Hydrolysis 0.1 M NaOH1 hour / Room TemperatureDegradation observed[3]
Neutral Hydrolysis Water12 hours / RefluxDegradation observed[3]
Oxidative 30% H₂O₂24 hours / Room TemperatureDegradation observed[3]
Photolytic UV/Fluorescent Light-Degradation observed[3]
Dry Heat Solid Drug6 hours / 105°CDegradation observed[3]

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To generate potential degradation products of this compound under various stress conditions.

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of methanol (B129727) and water) to a known concentration (e.g., 1 mg/mL).[3]

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl.[3] Reflux the mixture for 8 hours.[3] After cooling, neutralize the solution with an appropriate base (e.g., 0.1 M NaOH) and dilute to a final concentration suitable for analysis.[3]

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH.[3] Keep the mixture at room temperature for 1 hour.[3] Neutralize with an appropriate acid (e.g., 0.1 M HCl) and dilute for analysis.

  • Neutral Hydrolysis: Mix equal volumes of the stock solution and water. Reflux the mixture for 12 hours.[3]

  • Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂.[3] Keep the mixture at room temperature for 24 hours and then dilute for analysis.[3]

  • Photolytic Degradation: Expose the stock solution to light as per ICH Q1B guidelines.[2]

  • Thermal Degradation (Solid State): Place the solid drug powder in an oven maintained at 105°C for 6 hours.[3] After exposure, dissolve the powder in a suitable solvent and dilute for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating method such as HPLC or HPTLC.[3]

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To separate and quantify this compound from its degradation products.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.[9]

  • Column: Zodiac ODS Hypersil C18 (250mm x 4.6mm, 5µm) or equivalent.[3][9]

  • Mobile Phase: A mixture of phosphate (B84403) buffer (pH 5.5), acetonitrile, and methanol in a 50:30:20 (v/v/v) ratio.[9] An alternative is 20mM ammonium (B1175870) acetate:acetonitrile (50:50, v/v).[5]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: 260 nm.[9]

  • Injection Volume: 10 µL.[9]

  • Column Temperature: Ambient.[9]

Preparation of Solutions:

  • Standard Solution: Prepare a stock solution by dissolving a known weight of this compound reference standard in the mobile phase to achieve a specific concentration (e.g., 40 mg in 100 mL).[9] Prepare working standards by appropriate dilution of the stock solution.

  • Sample Solution: Prepare sample solutions from the forced degradation studies by diluting them with the mobile phase to a concentration within the linear range of the method.

Analysis:

  • Inject equal volumes of the standard and sample solutions.[3]

  • Record the chromatograms and calculate the amount of Indinavir and the percentage of degradation by comparing peak areas.[3]

Visualizations

G Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_other Other Stress Conditions Indinavir This compound Acid Acidic (e.g., HCl) Indinavir->Acid Base Basic (e.g., NaOH) Indinavir->Base Neutral Neutral (Water) Indinavir->Neutral Oxidation Oxidation (e.g., H2O2) Indinavir->Oxidation Photolysis Photolysis (UV/Light) Indinavir->Photolysis Thermal Thermal Stress (Heat) Indinavir->Thermal Degradation_Products Various Degradation Products (e.g., N-dealkylated, hydroxy-isomers, N-oxides) Acid->Degradation_Products Base->Degradation_Products Lactonization Lactonization Products Neutral->Lactonization Lactonization->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products Thermal->Degradation_Products

Caption: Major degradation pathways of this compound.

G Experimental Workflow for Forced Degradation Study start Start stock_prep Prepare Indinavir Stock Solution start->stock_prep stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, etc.) stock_prep->stress_conditions sample_prep Neutralize and Dilute Stressed Samples stress_conditions->sample_prep hplc_analysis Analyze by Stability-Indicating RP-HPLC Method sample_prep->hplc_analysis data_analysis Identify and Quantify Degradation Products hplc_analysis->data_analysis end End data_analysis->end

Caption: Workflow for a forced degradation study of Indinavir.

References

Technical Support Center: Bioanalysis of Indinavir Sulfate Ethanolate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Indinavir Sulfate Ethanolate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to matrix effects encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a matrix effect and why is it a significant concern in the bioanalysis of Indinavir?

A: A matrix effect is the alteration of an analyte's response—in this case, Indinavir—due to the influence of other components present in the biological sample matrix (e.g., plasma, urine).[1] These co-eluting, often unidentified, components can interfere with the ionization process in the mass spectrometer source, leading to either ion suppression or enhancement.[1][2][3] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of the bioanalytical method, resulting in unreliable quantification of Indinavir.[1] Regulatory bodies like the FDA require the evaluation of matrix effects during method validation to ensure data integrity.[1]

Q2: I am observing poor reproducibility and inconsistent peak areas for Indinavir. Could this be due to a matrix effect?

A: Yes, inconsistent peak areas and poor reproducibility are classic indicators of variable matrix effects.[1] This often happens when different lots or sources of a biological matrix behave differently.[1] Components within the matrix, such as endogenous phospholipids, can vary between subjects or samples and inconsistently affect the ionization of Indinavir.[1] It is advisable to evaluate matrix effects using plasma from multiple sources to diagnose and address this issue.[1]

Q3: How can I quantitatively assess the matrix effect for my Indinavir assay?

A: The most common method for quantitative assessment is the post-extraction spike method.[1][4] This procedure allows for the calculation of the Matrix Factor (MF), which quantifies the degree of ion suppression or enhancement.[1] An MF equal to 1 indicates no matrix effect, an MF less than 1 suggests ion suppression, and an MF greater than 1 indicates ion enhancement. The assessment involves comparing the peak response of Indinavir spiked into an extracted blank matrix with the response of Indinavir in a neat (pure) solution.[1] A detailed protocol is available in the "Experimental Protocols" section below.

Q4: My current sample preparation involves Protein Precipitation (PPT), but I suspect it's causing significant matrix effects. What are my alternatives?

A: While Protein Precipitation is a simple and fast method, it is often the least effective at removing interfering matrix components like phospholipids, which can lead to significant matrix effects.[1][4] More rigorous sample preparation techniques are recommended to obtain cleaner extracts.[1]

  • Liquid-Liquid Extraction (LLE): This technique partitions the analyte of interest into an immiscible organic solvent, leaving many matrix interferences behind. It generally produces cleaner samples than PPT.[1][5]

  • Solid-Phase Extraction (SPE): This is often the most effective method for minimizing matrix effects.[1][4] SPE utilizes a solid sorbent to selectively bind Indinavir, while matrix components are washed away. Eluting the analyte afterward provides a much cleaner extract.[1]

The choice of method involves a trade-off between cleanliness, recovery, complexity, and cost.[1]

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes typical performance data for different sample preparation techniques used in the bioanalysis of HIV protease inhibitors like Indinavir. Note that values can vary based on specific laboratory conditions and protocols.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery Generally lower due to potential co-precipitation.73.9% (Indinavir)[1][6]66.4% - >76% (Indinavir)[1]
Matrix Effect (Ion Suppression) Severe[1]Moderate[1]Minimal[1]
Complexity & Time Low / Fast[1]Moderate / Moderate[1]High / Slow[1]
Cost per Sample Low[1]Low-Moderate[1]High[1]
Suitability for Indinavir Acceptable for some methods, but high risk of matrix effects.[1]Good[1]Excellent[1]

Experimental Protocols

Protocol: Quantitative Assessment of Matrix Factor (MF)

This protocol outlines the post-extraction spike method to determine the matrix factor for Indinavir in human plasma.[1]

1. Materials:

  • Blank human plasma from at least 6 different sources.[1]

  • Indinavir and Internal Standard (IS) stock solutions.

  • Your chosen sample preparation reagents (e.g., SPE cartridges, LLE solvents).

  • LC-MS/MS system.

2. Procedure:

  • Prepare Set 1 (Analyte in Neat Solution):

    • Prepare a solution of Indinavir and IS in the reconstitution solvent at a concentration representing the final expected concentration (e.g., a Quality Control sample concentration).

    • Analyze via LC-MS/MS and record the peak areas.[1]

  • Prepare Set 2 (Analyte Spiked Post-Extraction):

    • Take aliquots of blank plasma from 6 different sources.

    • Process these blank samples using your validated extraction procedure (e.g., SPE).

    • After the final evaporation step, reconstitute the dried extracts with the solution from Set 1 (containing Indinavir and IS).[1]

    • Analyze via LC-MS/MS and record the peak areas.[1]

3. Calculation:

  • Calculate the Matrix Factor (MF) for the analyte and the IS for each plasma source:

    • MF = (Peak Area from Set 2) / (Peak Area from Set 1)[1]

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)[1]

Protocol: Solid-Phase Extraction (SPE)

SPE provides a cleaner sample extract compared to PPT, which can reduce matrix effects and improve assay sensitivity.[7]

Objective: To isolate Indinavir from the plasma matrix using a solid sorbent.[7]

Procedure:

  • Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.[7]

  • Load 500 µL of the plasma sample onto the conditioned cartridge.[7]

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.[7]

  • Elute Indinavir and the internal standard from the cartridge with 1 mL of methanol.[7]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.[7]

  • Reconstitute the residue in 100 µL of the mobile phase.[7]

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.[7]

Protocol: Protein Precipitation (PPT)

This method is rapid and straightforward, making it suitable for high-throughput analysis.[7]

Objective: To remove proteins from the plasma sample, which can interfere with the analysis.[7]

Procedure:

  • Aliquot 100 µL of plasma sample into a microcentrifuge tube.

  • Add 200 µL of acetonitrile (B52724) (containing the internal standard) to the plasma sample.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.[7]

Visualizations

Indinavir Bioanalysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample Collection is_spike Spike with Internal Standard plasma->is_spike extraction Extraction Method (SPE, LLE, or PPT) is_spike->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Inject Sample into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Data Acquisition & Quantification detection->quantification

Workflow for Indinavir Bioanalysis

Troubleshooting Matrix Effects start Inconsistent Results or Poor Reproducibility Observed assess_mf Quantitatively Assess Matrix Factor (MF) using Post-Extraction Spike Method start->assess_mf mf_significant Is MF significantly different from 1 and/or variable across lots? assess_mf->mf_significant check_is Review Internal Standard (IS) Performance. Is a stable isotope-labeled IS used? mf_significant->check_is Yes no_issue Matrix effect is not the primary issue. Investigate other experimental variables. mf_significant->no_issue No optimize_prep Optimize Sample Preparation check_is->optimize_prep Yes implement_sil_is Implement a stable isotope-labeled IS to compensate for matrix effects check_is->implement_sil_is No ppt_node Currently using PPT? optimize_prep->ppt_node switch_spe_lle Switch to SPE or LLE for cleaner extract ppt_node->switch_spe_lle Yes optimize_chrom Optimize Chromatography to separate Indinavir from interfering peaks ppt_node->optimize_chrom No switch_spe_lle->optimize_chrom end_node Re-validate Method and Proceed with Analysis optimize_chrom->end_node implement_sil_is->optimize_prep

Troubleshooting Decision Tree for Matrix Effects

References

Technical Support Center: Improving the Stability of Indinavir Sulfate Ethanolate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of Indinavir Sulfate Ethanolate in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, the solvent used, and exposure to light.[1] The compound is susceptible to degradation through hydrolysis, alcoholysis, and oxidation.[2][3]

Q2: What is the optimal pH range for maintaining the stability of this compound solutions?

A2: Indinavir Sulfate is known to be unstable in acidic solutions and also undergoes degradation under basic conditions.[4] While its aqueous solubility is high, this results in an acidic solution with a pH below 3.[1] The pH-rate profile for its degradation is complex, indicating that its stability varies across the pH spectrum.[4] It is crucial to determine the optimal pH for your specific experimental needs, balancing both solubility and stability. For many applications, using freshly prepared solutions is the best practice.[1]

Q3: How does temperature impact the stability of this compound solutions?

A3: Elevated temperatures accelerate the degradation of this compound.[4] In both solid and solution forms, degradation occurs more rapidly at temperatures above 40°C, especially when combined with high humidity.[1] For short-term storage of stock solutions, -20°C is recommended (stable for up to one month), while for long-term storage, -80°C is preferable (stable for up to one year).[1][3] It is also advised to prepare aliquots to avoid repeated freeze-thaw cycles.[1]

Q4: Is this compound sensitive to light?

A4: Yes, exposure to light can lead to the degradation of this compound (photodegradation).[2][4] It is recommended to protect solutions from light by using amber vials or by wrapping the containers in aluminum foil.[1] Photostability testing should be conducted according to ICH Q1B guidelines.[4]

Q5: What are the known degradation pathways and products of this compound?

A5: this compound degrades through several pathways, including hydrolysis (under acidic, basic, and neutral conditions), oxidation, and lactonization.[2] Forced degradation studies have identified multiple degradation products.[4] One such product, resulting from alcoholysis, is (1S,2R)-(+)-cis-1-amino-2-indanol.[4] Other identified degradation products include N-dealkylated indinavir, hydroxy-indinavir positional isomers, and N-oxide species.[2]

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
Unexpected Precipitation in Solution - pH Shift: Solubility decreases significantly at a pH above 6.0.[1]- Temperature Change: A solution prepared at a higher temperature may precipitate upon cooling.[1]- Supersaturation: The concentration of the compound exceeds its solubility limit in the current solvent and temperature.[1]- Maintain the pH in a range where the compound is soluble for your experimental conditions.- Prepare solutions at the temperature of use or gently warm to redissolve if appropriate for the experiment.- Consult solubility data and consider diluting the solution or using a different solvent system.[1]
Inconsistent Analytical Results (e.g., variable HPLC peak areas) - Ongoing Degradation: The sample may be degrading in the autosampler.[4]- Mobile Phase pH: The pH of the mobile phase may be too close to the pKa of Indinavir, causing peak splitting or shifting.[4]- Precipitation in Mobile Phase: The drug may be precipitating in the mobile phase.[4]- Use a cooled autosampler (e.g., 4°C) to minimize degradation during the analytical run.[4]- Adjust the mobile phase pH to be at least 2 units away from the pKa of Indinavir.[4]- Ensure the buffer concentration and organic solvent ratio in the mobile phase do not cause precipitation. Prepare fresh mobile phases daily and filter them.[4]
Appearance of Unexpected Peaks in Chromatogram - Degradation: The new peaks are likely degradation products.[2]- Contamination: Contaminants in the solvents or buffers.[4]- Excipient Incompatibility: Incompatibility with other components in the formulation can catalyze degradation.[1]- Confirm the identity of the peaks using techniques like LC-MS/MS.[2]- Use high-purity (e.g., HPLC grade) solvents and freshly prepared buffers.[4]- If working with a formulation, ensure all excipients are compatible with Indinavir Sulfate.[1]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationTemperatureReference(s)
Water>100 mg/mLNot Stated[1]
DMSO≥100 mg/mL (~140 mM)Not Stated[5]
PBS (pH 7.2)10 mg/mLNot Stated[6]
DMF14 mg/mLNot Stated[6]
MethanolVery SolubleNot Stated[5]
EthanolInsolubleNot Stated[5]
EthanolIncreases with temperature(278.35 to 314.15) K[1][7]
1-PropanolIncreases with temperature(278.35 to 314.15) K[1][7]
1-ButanolIncreases with temperature(278.35 to 314.15) K[1][7]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference(s)
Solid Powder-20°CAt least 2-3 years[3]
Stock Solution-80°CUp to 1 year[1][3]
Stock Solution-20°CUp to 1 month[1][3]

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To identify potential degradation products of this compound under various stress conditions.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of Indinavir Sulfate in a suitable solvent (e.g., water or a methanol/water mixture).[2][4]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl and incubate at a specified temperature (e.g., 60°C) for a set duration.[4]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH and incubate at a specified temperature for a set duration.[4]

  • Neutral Hydrolysis: Mix the stock solution with an equal volume of water and incubate at a specified temperature.[4]

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.[4]

  • Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines.[4]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).[4]

  • Sample Analysis: After exposure, neutralize the acidic and basic samples. Analyze all samples using a suitable analytical method, such as HPLC-MS, to separate and identify the degradation products.[4]

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To quantify the remaining this compound and separate it from its degradation products.

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.[1]

  • Column: C18 column (e.g., 250mm x 4.6mm, 5µm particle size).[1]

  • Mobile Phase: A mixture of phosphate (B84403) buffer (pH 5.5), Acetonitrile, and Methanol in a ratio of 50:30:20 (v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 260 nm.[1]

  • Injection Volume: 20 µL.[1]

Procedure:

  • Preparation of Mobile Phase: Prepare the phosphate buffer and adjust its pH to 5.5. Mix the buffer, Acetonitrile, and Methanol in the specified ratio. Filter and degas the mobile phase.[1]

  • Preparation of Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).[1]

  • Preparation of Sample Solution for Stability Study:

    • Prepare your experimental solution of Indinavir Sulfate in the desired solvent system.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours) under the test conditions (e.g., 40°C), withdraw an aliquot of the sample.[1]

    • Dilute the aliquot with the mobile phase to a final concentration within the linear range of the assay (e.g., 48-112 µg/mL).[1]

  • Analysis:

    • Inject the standard solution to establish the initial peak area and retention time.

    • Inject the sample solutions from each time point.

    • Monitor the decrease in the main Indinavir peak area and the appearance of any new peaks, which indicate degradation products.

    • Calculate the percentage of Indinavir remaining at each time point relative to time zero to determine the stability profile.[1]

Mandatory Visualization

cluster_prep Solution Preparation cluster_stability Stability Influencing Factors cluster_degradation Degradation Pathways cluster_outcome Observed Outcomes weigh Weigh Indinavir Sulfate Ethanolate dissolve Dissolve in Appropriate Solvent weigh->dissolve ph pH temp Temperature light Light Exposure solvent Solvent Choice stable Stable Solution dissolve->stable Optimized Conditions hydrolysis Hydrolysis ph->hydrolysis temp->hydrolysis oxidation Oxidation temp->oxidation lactonization Lactonization temp->lactonization photodegradation Photodegradation light->photodegradation solvent->hydrolysis degraded Degraded Solution (Loss of Potency, Degradation Products) hydrolysis->degraded oxidation->degraded lactonization->degraded photodegradation->degraded

Caption: Factors influencing the stability of this compound in solution.

start Start: Prepare Indinavir Sulfate Ethanolate Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize Acid/Base Samples stress->neutralize hplc Analyze by Stability-Indicating RP-HPLC Method stress->hplc For non-pH stress neutralize->hplc data Data Analysis: - Monitor Peak Area Decrease - Identify Degradation Products hplc->data end End: Determine Stability Profile data->end

Caption: Experimental workflow for stability testing of this compound.

cluster_hiv HIV Life Cycle cluster_inhibition Inhibition by Indinavir hiv_protease HIV Protease mature_virion Mature, Infectious Virion hiv_protease->mature_virion Enables formation of immature_virion Immature, Non-infectious Virion hiv_protease->immature_virion Blocked polyprotein Gag-Pol Polyprotein polyprotein->hiv_protease Cleavage by indinavir Indinavir indinavir->hiv_protease Inhibits

Caption: Mechanism of action of Indinavir as an HIV protease inhibitor.

References

Technical Support Center: Refinement of Indinavir Sulfate Ethanolate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of Indinavir Sulfate (B86663) Ethanolate to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for Indinavir?

A1: The synthesis of Indinavir is a complex multi-step process that involves the strategic coupling of key chiral building blocks. A well-established method is the asymmetric synthesis developed by Merck, which relies on the coupling of three main fragments: a non-racemic indanolamide fragment, an epoxide fragment, and a piperazine (B1678402) fragment.[1] This approach is designed to control the stereochemistry at the five asymmetric centers of the Indinavir molecule.[1]

Q2: What are the critical stages in the synthesis that can significantly impact the overall yield?

A2: The critical stages that can influence the final yield include the stereoselective formation of the key intermediates, the coupling of the main fragments, and the final deprotection and salt formation steps. For instance, the coupling of the piperazine and epoxide fragments, followed by the removal of a Boc protecting group, is a high-yielding step (around 94%) when optimized.[1] Inefficient resolution of stereoisomers, such as in the synthesis of the (S)-piperazine carboxamide fragment, can also lead to significant loss of material if the undesired enantiomer is not racemized and recycled.[1]

Q3: What are the common impurities or byproducts encountered during the synthesis?

A3: Common impurities can arise from incomplete reactions, side reactions, or the presence of diastereomers. For example, during the coupling of the key fragments, failure to drive the reaction to completion will result in the presence of unreacted starting materials. The formation of diastereomers is a significant challenge due to the multiple chiral centers; hence, using enantiomerically pure starting materials is crucial to avoid complex purification steps later on.[1]

Q4: How can the final product, Indinavir Sulfate Ethanolate, be purified to achieve high chemical and enantiomeric purity?

A4: The final step of the synthesis involves the formation of the sulfate salt, which often aids in purification through crystallization. The process of alkylation with picolyl chloride followed by sulfate salt formation can yield Indinavir Sulfate with greater than 99% enantiomeric and chemical purity.[1] Recrystallization from appropriate solvent systems, such as ethanol-water mixtures, is a common method to remove final impurities.

Troubleshooting Guides

Low Yield in Coupling and Deprotection Step
Symptom Possible Cause Suggested Solution
Incomplete reaction: Presence of starting materials (piperazine and epoxide fragments) in the reaction mixture.1. Insufficient reaction time or temperature: The reaction may not have reached completion. 2. Poor quality of reagents: Degradation of starting materials or coupling agents. 3. Inadequate mixing: Inhomogeneous reaction mixture, especially in larger scale reactions.1. Optimize reaction conditions: Gradually increase the reaction temperature and monitor the progress by TLC or HPLC. Extend the reaction time as needed. 2. Verify reagent quality: Use freshly prepared or properly stored reagents. Check the purity of starting materials. 3. Improve agitation: Ensure efficient stirring to maintain a homogeneous mixture.
Formation of side products: Unidentified spots on TLC or peaks in HPLC.1. Side reactions of protecting groups: The Boc group may be sensitive to certain reaction conditions. 2. Reaction with solvent: The solvent may not be inert under the reaction conditions.1. Use milder conditions: If side reactions are suspected, attempt the reaction at a lower temperature. 2. Choose an inert solvent: Ensure the solvent is dry and does not participate in the reaction.
Low yield after deprotection: The yield of the penultimate intermediate is low after the removal of the Boc group.1. Harsh deprotection conditions: Strong acidic conditions can lead to degradation of the product. 2. Incomplete deprotection: The deprotection reaction may not have gone to completion.1. Use milder deprotection reagents: Consider using milder acids or alternative deprotection methods. 2. Monitor the reaction closely: Follow the deprotection reaction by TLC or HPLC to ensure it goes to completion without significant degradation.
Poor Diastereomeric Excess in the (S)-Piperazine Carboxamide Fragment Synthesis
Symptom Possible Cause Suggested Solution
Low enantiomeric excess (ee%) of the desired (S)-enantiomer after resolution. 1. Inefficient resolving agent: The resolving agent (e.g., L-pyroglutamic acid) may not be effectively separating the enantiomers. 2. Suboptimal crystallization conditions: Temperature, solvent, and concentration can significantly affect the efficiency of the resolution.1. Screen different resolving agents: Test other chiral acids to find a more effective one for your specific substrate. 2. Optimize crystallization: Systematically vary the crystallization conditions to improve the diastereomeric purity of the salt.
Loss of material during racemization and recycling of the undesired enantiomer. 1. Degradation during racemization: The use of a strong base for racemization might be degrading the product. 2. Inefficient recycling process: Mechanical losses or incomplete conversion during the recycling steps.1. Use milder racemization conditions: Explore weaker bases or shorter reaction times to minimize degradation. 2. Optimize the recycling workflow: Refine the extraction and purification steps to minimize material loss.

Data Presentation

Table 1: Reported Yields for Key Steps in Indinavir Synthesis
Reaction Step Description Reported Yield Reference
Coupling and DeprotectionCoupling of the piperazine and epoxide fragments followed by removal of the Boc group.94%[1]
Final Product PurityEnantiomeric and chemical purity of Indinavir Sulfate after salt formation.>99%[1]

Experimental Protocols

Protocol 1: Coupling of Piperazine and Epoxide Fragments and Subsequent Deprotection

This protocol is a generalized representation based on the synthetic strategy described by Merck.[1]

  • Coupling Reaction:

    • In a suitable reaction vessel, dissolve the (S)-piperazine carboxamide fragment in an appropriate aprotic solvent (e.g., isopropanol).

    • Add the epoxide fragment to the solution.

    • Heat the reaction mixture to a temperature that ensures a reasonable reaction rate without significant side product formation (e.g., 80-90 °C).

    • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

  • Boc Deprotection:

    • To the cooled reaction mixture, add a suitable acidic reagent to remove the Boc protecting group (e.g., methanolic HCl).

    • Stir the mixture at room temperature and monitor the deprotection by TLC or HPLC.

    • Upon completion, the penultimate intermediate can be isolated by crystallization or other purification techniques.

Protocol 2: Final Alkylation and Sulfate Salt Formation

This protocol is a generalized representation based on the synthetic strategy described by Merck.[1]

  • Alkylation:

    • Dissolve the penultimate intermediate in a suitable solvent.

    • Add 3-picolyl chloride to the solution.

    • The reaction is typically carried out at room temperature or with gentle heating.

    • Monitor the reaction for the formation of the Indinavir free base.

  • Sulfate Salt Formation:

    • Once the alkylation is complete, add a stoichiometric amount of sulfuric acid in a suitable solvent (e.g., ethanol).

    • The this compound salt will precipitate out of the solution.

    • The precipitate can be collected by filtration, washed with a suitable solvent, and dried under vacuum to yield the final product.

Visualizations

Indinavir_Synthesis_Workflow cluster_fragments Key Fragments cluster_synthesis Synthesis Steps cluster_products Products Indanolamide (-)-cis-Aminoindanol Fragment Coupling Coupling of Fragments Indanolamide->Coupling Epoxide Epoxide Fragment Epoxide->Coupling Piperazine (S)-Piperazine Fragment Piperazine->Coupling Deprotection Boc Deprotection Coupling->Deprotection Intermediate Penultimate_Intermediate Penultimate Intermediate Deprotection->Penultimate_Intermediate Alkylation Alkylation with 3-Picolyl Chloride Indinavir_Base Indinavir Free Base Alkylation->Indinavir_Base Salt_Formation Sulfate Salt Formation Final_Product This compound Salt_Formation->Final_Product Penultimate_Intermediate->Alkylation Indinavir_Base->Salt_Formation

Caption: High-level workflow for the asymmetric synthesis of this compound.

Troubleshooting_Logic Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Check_Purity->Check_Conditions Pure Impure_SM Purify or Replace Starting Materials Check_Purity->Impure_SM Impure Analyze_Byproducts Analyze Byproducts (TLC, HPLC, NMR) Check_Conditions->Analyze_Byproducts Optimal Suboptimal_Conditions Optimize Reaction Parameters Check_Conditions->Suboptimal_Conditions Suboptimal Side_Reaction Modify Conditions to Minimize Side Reactions Analyze_Byproducts->Side_Reaction Side Products Detected Incomplete_Reaction Increase Reaction Time or Temperature Analyze_Byproducts->Incomplete_Reaction Unreacted Starting Material End Improved Yield Impure_SM->End Suboptimal_Conditions->End Side_Reaction->End Incomplete_Reaction->End

Caption: Logical workflow for troubleshooting low yield in chemical synthesis.

References

Technical Support Center: Minimizing Adduct Formation in Mass Spectrometry of Indinavir Sulfate Ethanolate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Indinavir (B1671876) Sulfate Ethanolate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize adduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are adducts in mass spectrometry and why are they a concern for Indinavir analysis?

A1: In electrospray ionization mass spectrometry (ESI-MS), an adduct is an ion formed when the target molecule, Indinavir, associates with other ions present in the sample or mobile phase. Common adducts include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium (B1175870) ([M+NH₄]⁺) ions. While the protonated molecule ([M+H]⁺) is typically the ion of interest for quantification, the formation of adducts can be problematic for several reasons:

  • Reduced Sensitivity: Adduct formation diminishes the intensity of the target [M+H]⁺ ion, thereby lowering the sensitivity of the assay.

  • Complicated Spectra: The presence of multiple adduct peaks can complicate data interpretation.

  • Inaccurate Quantification: If the adduct formation is not consistent across samples and standards, it can lead to inaccurate and unreliable quantification.[1]

Q2: What are the most common adducts observed with Indinavir Sulfate Ethanolate?

A2: While specific literature detailing the prevalence of various adducts for Indinavir is limited, based on its structure and common observations in ESI-MS, the most expected adducts in positive ion mode are:

  • [M+H]⁺: The protonated molecule, which is the desired species for analysis.

  • [M+Na]⁺: Sodium adduct, a very common adduct due to the ubiquitous nature of sodium ions in glassware, solvents, and reagents.[2]

  • [M+K]⁺: Potassium adduct, another common alkali metal adduct.

  • [M+NH₄]⁺: Ammonium adduct, which can be intentionally promoted by using ammonium-based mobile phase additives to outcompete sodium and potassium adduct formation.[3][4]

Q3: How does the mobile phase composition affect adduct formation?

A3: The mobile phase composition plays a critical role in the type and extent of adduct formation.

  • Acidic Modifiers: Additives like formic acid or acetic acid provide a source of protons (H⁺), promoting the formation of the desired [M+H]⁺ ion.[5][6] Using 0.1% formic acid is a common practice in LC-MS methods for Indinavir.[5]

  • Ammonium Salts: Ammonium formate (B1220265) or ammonium acetate (B1210297) can be added to the mobile phase to provide a high concentration of ammonium ions (NH₄⁺). These ions can form [M+NH₄]⁺ adducts, which can be more easily controlled and sometimes provide better sensitivity than dealing with variable sodium and potassium adducts. The addition of ammonium salts can also help to suppress the formation of alkali metal adducts.[3][4][7]

  • Solvent Choice: The choice of organic solvent can also influence adduct formation. For instance, methanol (B129727) has been reported to yield a higher degree of sodium adduct formation compared to acetonitrile.[7]

Q4: Can I control adduct formation by adjusting the ion source parameters?

A4: Yes, optimizing the ion source parameters can help in minimizing adducts:

  • Capillary Voltage: Increasing the capillary voltage can sometimes lead to in-source fragmentation, which can break up weakly bound adducts. However, excessive voltage may lead to fragmentation of the parent molecule.

  • Cone Voltage (Fragmentor Voltage): This is a key parameter for controlling adducts. A moderate increase in the cone voltage can often dissociate adducts without fragmenting the [M+H]⁺ ion.

  • Source Temperature: Higher temperatures can sometimes reduce adduct formation by providing more thermal energy to break the non-covalent bonds of the adducts.

Q5: How can I minimize sodium and potassium adducts from my samples and system?

A5: Sodium and potassium ions are common contaminants. To minimize their presence:

  • Use High-Purity Solvents and Reagents: Always use LC-MS grade solvents and freshly prepared mobile phases.

  • Avoid Glassware: Whenever possible, use polypropylene (B1209903) or other plastic containers for mobile phase preparation and storage, as glassware can be a source of sodium ions.[2]

  • Proper Cleaning Procedures: If glassware must be used, ensure it is meticulously cleaned.

  • Use Mobile Phase Additives: As mentioned earlier, adding a small amount of an ammonium salt can help to outcompete sodium and potassium for adduction to the analyte.[7]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
High abundance of [M+Na]⁺ and/or [M+K]⁺ peaks Contamination from glassware, solvents, or reagents.Use high-purity solvents and plastic containers.[2] Add a low concentration of ammonium acetate (e.g., 0.5-5 mM) to the mobile phase.[7]
Low intensity of the [M+H]⁺ peak Suboptimal mobile phase pH. Competition from adduct formation.Add 0.1% formic acid or acetic acid to the mobile phase to promote protonation.[5][6] Optimize the cone voltage to dissociate adducts.
Inconsistent adduct ratios between samples Variable levels of alkali metal contamination. Inconsistent sample matrix.Implement rigorous sample preparation to remove interfering matrix components.[8][9] Use a stable isotope-labeled internal standard to compensate for variability.
Presence of multiple adducts ([M+Na]⁺, [M+K]⁺, [M+NH₄]⁺) complicating the spectrum Complex mobile phase or sample matrix.Simplify the mobile phase if possible. Increase the concentration of a single adduct-forming species (e.g., ammonium) to promote the formation of a single, consistent adduct.

Data Presentation

Table 1: Expected Impact of Mobile Phase Additives on Indinavir Adduct Formation (Illustrative Example)

Mobile Phase Additive Expected [M+H]⁺ Intensity Expected [M+Na]⁺ Intensity Expected [M+NH₄]⁺ Intensity Comments
NoneLow to MediumHighNoneProne to significant and variable sodium adduct formation.
0.1% Formic AcidHighMedium to LowNonePromotes the formation of the desired protonated molecule.[5]
5 mM Ammonium AcetateMediumLowHighSuppresses sodium adducts in favor of ammonium adducts.[7]
0.1% Formic Acid + 1 mM Ammonium AcetateHighVery LowLow to MediumA combination that can enhance the protonated species while minimizing sodium adducts.

Disclaimer: The relative intensities in this table are illustrative and intended to demonstrate the general trends observed when using different mobile phase additives. Actual results may vary depending on the specific LC-MS system, source conditions, and sample matrix.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Minimizing Sodium Adducts

  • Prepare Stock Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare 1 M stock solutions of formic acid and ammonium acetate in LC-MS grade water.

  • Prepare Mobile Phases:

    • Mobile Phase A (Aqueous):

      • Solvent 1: LC-MS grade water.

      • Solvent 2: LC-MS grade water with 0.1% formic acid.

      • Solvent 3: LC-MS grade water with 5 mM ammonium acetate.

      • Solvent 4: LC-MS grade water with 0.1% formic acid and 1 mM ammonium acetate.

    • Mobile Phase B (Organic): Acetonitrile.

  • Infusion Analysis:

    • Dilute the Indinavir stock solution to a final concentration of 1 µg/mL in a 50:50 mixture of each aqueous mobile phase and acetonitrile.

    • Infuse each solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Data Acquisition:

    • Acquire full scan mass spectra for each mobile phase condition.

    • Monitor the intensity of the [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺ ions.

  • Evaluation:

    • Compare the relative intensities of the different adducts for each mobile phase.

    • Select the mobile phase composition that provides the highest intensity for the [M+H]⁺ ion while minimizing the [M+Na]⁺ adduct.

Protocol 2: Ion Source Tuning (Cone Voltage Optimization)

  • Initial Setup:

    • Use the optimized mobile phase from Protocol 1.

    • Infuse the 1 µg/mL Indinavir solution into the mass spectrometer.

  • Cone Voltage Ramp:

    • Begin with a low cone voltage (e.g., 10 V).

    • Gradually increase the cone voltage in increments of 5-10 V.

    • Acquire a full scan mass spectrum at each voltage setting.

  • Data Analysis:

    • For each spectrum, record the intensity of the [M+H]⁺ and [M+Na]⁺ ions.

    • Plot the intensities of both ions as a function of the cone voltage.

  • Optimization:

    • Identify the cone voltage that provides the best ratio of [M+H]⁺ to [M+Na]⁺ without causing significant fragmentation of the [M+H]⁺ ion.

Visualizations

Adduct_Minimization_Workflow cluster_prep Preparation cluster_lc LC Method Optimization cluster_ms MS Parameter Optimization cluster_eval Evaluation start Start: High Adduct Formation Observed prep_solvents Use High-Purity Solvents & Plasticware start->prep_solvents prep_sample Optimize Sample Preparation prep_solvents->prep_sample mobile_phase Optimize Mobile Phase (Add Formic Acid or Ammonium Acetate) prep_sample->mobile_phase column_chem Consider Column Chemistry mobile_phase->column_chem cone_voltage Optimize Cone/Fragmentor Voltage column_chem->cone_voltage source_temp Adjust Source Temperature cone_voltage->source_temp eval Evaluate Adduct Levels source_temp->eval eval->mobile_phase Unsuccessful end_node End: Minimized Adduct Formation eval->end_node Successful

Caption: Experimental workflow for minimizing adduct formation in Indinavir analysis.

Troubleshooting_Adducts q1 High [M+Na]⁺ or [M+K]⁺ Adducts? a1_yes Use Plasticware & High-Purity Solvents. Add Ammonium Acetate to Mobile Phase. q1->a1_yes Yes q2 Low [M+H]⁺ Intensity? q1->q2 No a1_yes->q2 a2_yes Add Formic Acid to Mobile Phase. Optimize Cone Voltage. q2->a2_yes Yes q3 Inconsistent Adduct Ratios? q2->q3 No a2_yes->q3 a3_yes Improve Sample Preparation. Use Stable Isotope-Labeled IS. q3->a3_yes Yes end_node Problem Resolved q3->end_node No a3_yes->end_node

Caption: Troubleshooting decision tree for adduct formation issues.

References

Addressing variability in Indinavir Sulfate Ethanolate in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in in vitro assays involving Indinavir Sulfate (B86663) Ethanolate.

Section 1: General Information & Physicochemical Properties

Q1: What is Indinavir Sulfate Ethanolate and what is its primary mechanism of action? Indinavir is a potent and selective inhibitor of the human immunodeficiency virus (HIV) protease.[1][2] Its mechanism is based on competitive inhibition, where it binds with high affinity to the active site of the HIV-1 protease.[2] This action prevents the enzyme from cleaving viral polyprotein precursors (Gag and Gag-Pol) into the functional proteins necessary for viral maturation.[1][3] Consequently, this inhibition leads to the production of immature, non-infectious viral particles.[1][3]

Q2: What are the key physicochemical properties of this compound to be aware of during experiments? this compound is a white to off-white, crystalline powder.[1][3] It is crucial to note that the compound is hygroscopic, meaning it readily absorbs moisture from the air.[1][3] This property can affect the actual weight of the compound used for preparing solutions.[1] It is very soluble in water and methanol, and also soluble in DMSO, but it is considered insoluble in ethanol.[1]

Section 2: Stock Solution Preparation & Storage

Q3: How should I prepare and store stock solutions of this compound to ensure stability? Due to its high solubility, Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing stock solutions.[1] It is advisable to use fresh, anhydrous DMSO to prepare a concentrated stock, for example, at 100 mg/mL.[1] To avoid degradation from repeated freeze-thaw cycles, stock solutions should be aliquoted.[1] For long-term storage (up to one year), aliquots should be kept at -80°C.[1] For short-term use (up to one month), storage at -20°C is recommended.[1][4] Always protect solutions from light to prevent photodegradation.[4]

Section 3: Troubleshooting In Vitro Assay Variability

This section addresses common issues that can lead to inconsistent or unexpected results in your in vitro assays.

Q4: I am observing high variability in IC50/EC50 values between experiments. What are the likely causes and solutions? High variability is a common issue and can stem from several sources:

  • Inconsistent Stock Solution Concentration: Because Indinavir sulfate is hygroscopic, moisture absorption can alter the precise weight of the compound, leading to concentration errors in your stock solution.[1]

    • Solution: Always store the powdered compound in a desiccator. Prepare stock solutions using fresh, anhydrous DMSO.[1]

  • Degradation of Stock Solution: Improper storage or multiple freeze-thaw cycles can cause the compound to degrade.[1]

    • Solution: Use freshly prepared stock solutions or properly stored single-use aliquots. Store long-term at -80°C and short-term at -20°C.[1]

  • Variability in Assay Conditions: Minor differences in cell density, virus input (Multiplicity of Infection - MOI), or incubation times can significantly impact IC50 values.[1]

    • Solution: Strictly standardize all assay parameters. Whenever possible, perform comparative assays at the same time using the same batch of cells and virus stock.[1]

  • Presence of Serum: Indinavir binds to plasma proteins, which can reduce its effective (free) concentration in the assay medium.[1]

    • Solution: If your experimental design allows, perform assays in serum-free media. If serum is required, ensure the concentration is standardized across all experiments being compared.[1]

Q5: My Indinavir solution is precipitating in the assay wells. Why is this happening and what can I do? Drug precipitation can significantly skew results by lowering the effective concentration of the inhibitor.

  • Poor Solubility in Aqueous Media: While the sulfate salt is water-soluble, high concentrations may precipitate in cell culture media, particularly if the final concentration of the organic solvent (like DMSO) is too low.[1]

    • Solution: Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells (typically <0.5%). Consider preparing intermediate dilutions in a solvent that is compatible with your assay medium.[1]

  • pH Shifts: The solubility of Indinavir is pH-dependent.[5] A shift in the medium's pH to above 6.0 can significantly decrease its solubility, leading to precipitation.[4]

    • Solution: Monitor and control the pH of your culture medium. Use freshly prepared solutions and be aware of potential pH changes during incubation.[4]

  • Interaction with Media Components: Certain components within the cell culture media may interact with the compound, causing it to precipitate.[1]

    • Solution: Visually inspect your assay plates under a microscope for any signs of precipitation before and after incubation.[1]

Q6: I am observing low or no antiviral activity. What should I check?

  • Compound Degradation: The compound may have lost its activity due to improper storage or handling.[1]

    • Solution: Use a fresh aliquot of the stock solution. As a control, verify the compound's activity against a known sensitive, wild-type viral strain.[1]

  • Drug-Resistant Virus Strain: The viral strain used in your assay may harbor mutations in the protease gene that confer resistance to Indinavir.[1]

    • Solution: If resistance is suspected, sequence the protease gene of your viral stock. Always include a known drug-sensitive viral strain as a positive control in your experiments.[1]

Q7: How can I rule out assay readout interference? The compound itself might interfere with the assay's detection method (e.g., colorimetric, fluorescent, or luminescent signals).[1]

  • Solution: Run a control plate containing the compound at all tested concentrations with the assay reagents but in the absence of cells and virus. This will allow you to identify any direct interference from the compound with the assay signal.[1]

Section 4: Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on published literature. Note that these values can vary depending on the specific experimental conditions.

Table 1: In Vitro Inhibitory Activity

ParameterValue (nM)Target / ConditionsReference(s)
K_i_ 0.52HIV-1 Protease[2]
K_i_ 3.3HIV-2 Protease[2]
IC_95_ 25 - 100HIV-infected MT4 lymphoid cells[3][6]
EC_50_ 0.93 - 178.5Drug-susceptible HIV-1 strains (general range for protease inhibitors)[1]

Table 2: Solubility Data

SolventConcentrationReference(s)
Water >100 mg/mL[4]
DMSO ~20 mg/mL (71.19 mg/mL also reported)[7]
PBS (pH 7.2) 10 mg/mL[7]
Methanol Very Soluble[1][3]
Ethanol Insoluble[1]

Section 5: Detailed Experimental Protocols

Protocol 1: Antiviral Activity Assay (HIV-1 p24 Antigen ELISA)

This protocol is for determining the 50% inhibitory concentration (IC50) of Indinavir.[6]

  • Cell Seeding: Seed target cells (e.g., MT-4, CEM-SS, or PBMCs) in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.[6]

  • Compound Dilution: Prepare serial dilutions of this compound in culture medium. A typical starting concentration might be 1000 nM, with 2-fold serial dilutions.[6]

  • Infection and Treatment: Infect the cells with a pre-titered stock of HIV-1 at a suitable multiplicity of infection (MOI), for example, 0.01-0.1.[6] Immediately add 100 µL of the diluted Indinavir to the appropriate wells.[6] Include a "virus control" (cells + virus, no drug) and a "cell control" (cells only, no virus or drug).[6]

  • Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.[6]

  • Sample Collection: After incubation, clarify the supernatant by centrifuging the plate at 500 x g for 10 minutes.[6]

  • p24 Quantification: Determine the p24 antigen concentration in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.[6]

  • Data Analysis:

    • Generate a standard curve using the p24 standards provided in the kit.[6]

    • Determine the p24 concentration for each sample.[6]

    • Calculate the percentage of viral inhibition for each Indinavir concentration relative to the virus control.[6]

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the Indinavir concentration and fitting the data to a sigmoidal dose-response curve.[6]

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is for determining the 50% cytotoxic concentration (CC50) of Indinavir.[6]

  • Cell Seeding: Seed target cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.[6]

  • Compound Dilution: Prepare serial dilutions of Indinavir in complete culture medium. The concentration range should be higher than that used for the antiviral assay (e.g., starting from 100 µM).[6]

  • Treatment: Add 100 µL of the diluted compound to the appropriate wells. Include a "cell control" (cells with medium only, no drug).[6]

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 3-5 days) at 37°C in a 5% CO2 incubator.[6]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate according to standard protocols to allow for formazan (B1609692) crystal formation.

  • Solubilization: Add a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cell control." Determine the CC50 value from the dose-response curve.

Protocol 3: FRET-Based HIV-1 Protease Inhibition Assay

This protocol outlines a typical fluorescence resonance energy transfer (FRET)-based assay to determine the IC50 value of Indinavir against purified HIV-1 protease.[2]

  • Reagent Preparation: Reconstitute the HIV-1 protease and FRET substrate as per the manufacturer's instructions. Prepare a stock solution of Indinavir in a suitable solvent (e.g., DMSO).[2]

  • Compound Dilution: Prepare serial dilutions of Indinavir in assay buffer.[2]

  • Assay Setup (96-well plate):

    • Blank wells: Assay buffer only.[2]

    • Enzyme Control wells: HIV-1 protease in assay buffer.[2]

    • Test Compound wells: HIV-1 protease and serial dilutions of Indinavir.[2]

    • Positive Control wells: HIV-1 protease and a known inhibitor.[2]

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.[2]

  • Reaction Initiation: Add the FRET substrate to all wells to start the reaction.[2]

  • Fluorescence Measurement: Immediately measure the fluorescence intensity in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) for 30-60 minutes at 37°C.[2]

  • Data Analysis:

    • Calculate the rate of substrate cleavage (reaction velocity) from the linear portion of the kinetic curve for each well.[2]

    • Determine the percent inhibition for each Indinavir concentration relative to the enzyme control.[2]

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response model to calculate the IC50 value.[2]

Section 6: Visual Guides & Workflows

HIV_Protease_Inhibition cluster_virus HIV Lifecycle node_process node_process node_protein node_protein node_virus node_virus node_inhibitor node_inhibitor node_blocked node_blocked Polyprotein Viral Gag-Pol Polyprotein Cleavage Proteolytic Cleavage Polyprotein->Cleavage Protease HIV-1 Protease Protease->Cleavage FunctionalProteins Functional Viral Proteins & Enzymes Cleavage->FunctionalProteins Assembly Assembly FunctionalProteins->Assembly MatureVirus Mature, Infectious Virus Particle Assembly->MatureVirus Indinavir Indinavir Blocked Cleavage Blocked Indinavir->Blocked Inhibits Blocked->Cleavage

Caption: Mechanism of HIV-1 Protease inhibition by Indinavir.

Antiviral_Assay_Workflow node_step node_step node_action node_action node_quant node_quant node_result node_result A 1. Cell Seeding (96-well plate) B 2. Compound Dilution (Prepare serial dilutions) A->B C 3. Infection & Treatment (Add virus & compound) B->C D 4. Incubation (3-5 days at 37°C) C->D E 5. Quantify Viral Replication (e.g., p24 ELISA) D->E F 6. Data Analysis (Calculate IC50) E->F

Caption: General workflow for a cell-based antiviral assay.

Troubleshooting_Workflow node_issue node_issue node_cause node_cause node_solution node_solution issue High Variability in IC50 / EC50 Results cause1 Problem with Stock Solution? issue->cause1 cause2 Inconsistent Assay Conditions? issue->cause2 cause3 Drug Precipitation? issue->cause3 cause4 Serum Protein Binding? issue->cause4 sol1a Store powder in desiccator. Use fresh anhydrous DMSO. Aliquot & store at -80°C. cause1->sol1a Check sol2a Standardize cell density, MOI, and incubation times. Run samples in parallel. cause2->sol2a Check sol3a Ensure final DMSO >0.1% (<0.5%). Check for pH shifts. Visually inspect wells. cause3->sol3a Check sol4a Use serum-free media if possible. Standardize serum concentration across all plates. cause4->sol4a Check

Caption: Troubleshooting workflow for inconsistent IC50 results.

References

Technical Support Center: Optimization of Mobile Phase for Indinavir Sulfate Ethanolate HPLC Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Indinavir Sulfate Ethanolate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your chromatographic method.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound analysis?

A good starting point for the analysis of Indinavir Sulfate is a reversed-phase HPLC method.[1] Based on published literature, a common set of initial parameters would be a C18 column with a mobile phase consisting of a phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer and an organic modifier like acetonitrile (B52724).[1][2] A typical flow rate is around 1.0 mL/min, with UV detection at approximately 260 nm.[3][4][5]

Q2: What are the common degradation pathways for Indinavir Sulfate that I should be aware of?

Indinavir Sulfate is known to degrade under hydrolytic (acidic, basic, and neutral) and oxidative stress conditions.[1][2] It is relatively stable under photolytic (light) and thermal (heat) stress.[1] Therefore, it is crucial to control the pH of your sample and mobile phase and to be aware of potential oxidative degradation.[1] The degradation can lead to the formation of multiple byproducts that may interfere with the main peak.[1]

Q3: How can I ensure my HPLC method is "stability-indicating"?

A stability-indicating method is one that can effectively separate the drug from its degradation products, ensuring an accurate assessment of the drug's stability.[3] To validate your method as stability-indicating, you must perform forced degradation studies.[6] This involves subjecting the this compound to various stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[1][2] Your HPLC method should then be able to resolve the main Indinavir peak from all the degradation product peaks.

Troubleshooting Guide (Q&A)

Q4: My Indinavir peak is showing significant tailing. What are the likely causes and solutions?

Peak tailing for a basic compound like Indinavir is often due to secondary interactions with residual silanols on the silica-based column packing.[1] To mitigate this, you can try the following:

  • Adjusting Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-4) can protonate the silanols and reduce the unwanted interaction.[1]

  • Adding an Amine Modifier: Incorporating a small amount of a competing base, like triethylamine (B128534) (TEA), into the mobile phase can block the active silanol (B1196071) sites.[1]

  • Using a Different Column: Employing a column with end-capping or a base-deactivated stationary phase can significantly reduce tailing.[1][7]

Q5: I am not getting adequate resolution between the Indinavir peak and a closely eluting impurity. What steps can I take?

To improve the resolution between closely eluting peaks, you can systematically adjust the following parameters:

  • Mobile Phase Composition: Vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve separation.[1][8]

  • Gradient Elution: If you are using an isocratic method, switching to a shallow gradient can often effectively separate closely eluting compounds.[1]

  • Column Chemistry: Switching to a different stationary phase (e.g., from C18 to a phenyl or cyano column) can alter the selectivity of the separation.[1]

  • Flow Rate: In most cases, lowering the flow rate will improve peak resolution.[9]

Q6: My retention times are inconsistent between injections. What could be the cause?

Inconsistent retention times can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is equilibrated with at least 10-15 column volumes of the mobile phase before the first injection.[1]

  • Fluctuations in Mobile Phase Composition: Ensure proper mixing and degassing of the mobile phase.[1] Prepare fresh mobile phase daily.

  • Column Temperature Variations: Use a column oven to maintain a consistent temperature.[1]

  • Pump Malfunction or Leaks: Check the HPLC pump for leaks and ensure a steady flow rate.[1]

Q7: I am observing ghost peaks in my chromatogram. What should I do?

Ghost peaks can arise from several sources:

  • Contamination: Use fresh, high-purity solvents and sample diluents to avoid contamination in the mobile phase or sample.[1]

  • Carryover: Implement a needle wash step in your injection sequence to prevent carryover from a previous injection.[1]

  • Sample Degradation: Keep the autosampler tray cool and analyze samples promptly after preparation to avoid degradation of the sample in the autosampler.[1]

Experimental Protocols

Protocol 1: Standard Solution Preparation
  • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.[1]

  • Add approximately 50 mL of the diluent (typically the mobile phase or a compatible mixture of water and organic solvent) and sonicate for 10-15 minutes to dissolve.[1]

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the diluent and mix well.

  • Further dilutions can be made from this stock solution to prepare working standards of desired concentrations.[4]

Protocol 2: Forced Degradation Study

To ensure the stability-indicating nature of your HPLC method, perform forced degradation studies under the following conditions:

  • Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at 60°C for 2 hours.[1]

  • Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at 60°C for 30 minutes.[1]

  • Neutral Hydrolysis: Reflux the drug substance in water at 60°C for 6 hours.[1]

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 1 hour.[1]

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.[1]

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an extended period as per ICH guidelines.[1]

After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis. The method should be able to separate the main Indinavir peak from all degradation products formed.[1]

Quantitative Data Summary

The following tables summarize typical HPLC parameters used for the analysis of Indinavir Sulfate, providing a starting point for method development and optimization.

Table 1: Example HPLC Conditions for this compound Analysis

ParameterCondition 1Condition 2Condition 3
Column Zodiac ODS Hypersil C18 (250 x 4.6 mm, 5 µm)[3]BDS (250 x 4.6 mm, 5 µm)[6]Keystone BetaBasic C4 (250 x 3 mm)[10]
Mobile Phase Phosphate Buffer (pH 5.5):Acetonitrile:Methanol (50:30:20 v/v/v)[3][5]0.1% Orthophosphoric Acid:Acetonitrile (45:55 v/v)[6][11]50 mM Ammonium Formate (pH 4.1):Acetonitrile (48:52 v/v)[10]
Flow Rate 1.0 mL/min[3][5]1.0 mL/min[11]0.5 mL/min[10]
Detection Wavelength 260 nm[3][4][5]258 nm[6]218 nm[10]
Column Temperature AmbientAmbient40 °C[10]

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Problem Observed peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? peak_tailing->poor_resolution No solution_tailing Adjust Mobile Phase pH Add Amine Modifier Use End-capped Column peak_tailing->solution_tailing Yes inconsistent_rt Inconsistent RT? poor_resolution->inconsistent_rt No solution_resolution Adjust Organic:Aqueous Ratio Switch to Gradient Elution Change Column Chemistry Lower Flow Rate poor_resolution->solution_resolution Yes solution_rt Ensure Column Equilibration Check Pump and Connections Use Column Oven inconsistent_rt->solution_rt Yes other_issue Other Issue inconsistent_rt->other_issue No end Problem Resolved solution_tailing->end solution_resolution->end solution_rt->end

Caption: A logical workflow for troubleshooting common HPLC issues.

Mobile_Phase_Optimization start Initial Method (e.g., C18, Buffer/ACN) eval1 Evaluate Peak Shape & Resolution start->eval1 adjust_ph Adjust Buffer pH (e.g., pH 3-6) eval1->adjust_ph Peak Tailing? adjust_organic Vary Organic Modifier % (e.g., 20-50% ACN) eval1->adjust_organic Resolution Issue? eval2 Evaluate Again adjust_ph->eval2 eval2->adjust_organic Tailing Improved final_method Optimized Method eval2->final_method Acceptable eval3 Evaluate Again adjust_organic->eval3 change_organic Change Organic Modifier (e.g., Methanol) eval3->change_organic Resolution Still Poor eval3->final_method Resolution Acceptable change_organic->eval3

References

Validation & Comparative

A Comparative Analysis of Indinavir Sulfate Ethanolate and Saquinavir Efficacy in HIV-1 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two foundational HIV-1 protease inhibitors: Indinavir (B1671876) Sulfate (B86663) Ethanolate and Saquinavir (B1662171). The following sections detail their respective in vitro and in vivo efficacy, pharmacokinetic profiles, resistance patterns, and adverse effects, supported by experimental data and methodologies.

Executive Summary

Indinavir and Saquinavir are both potent inhibitors of the HIV-1 protease, a critical enzyme for viral maturation.[1] While both drugs effectively suppress viral replication, they exhibit distinct pharmacological profiles. Saquinavir, particularly when boosted with ritonavir (B1064), can achieve high potency, though its unboosted bioavailability is poor.[2][3] Indinavir demonstrates good oral bioavailability but is associated with a higher incidence of certain adverse effects, such as nephrolithiasis.[4][5] The choice between these agents often depends on patient-specific factors, including prior treatment history, potential for drug interactions, and tolerability.

Mechanism of Action: HIV Protease Inhibition

Both Indinavir and Saquinavir function as competitive inhibitors of the HIV-1 protease. By binding to the active site of this enzyme, they block the cleavage of the viral Gag and Gag-Pol polyproteins. This disruption prevents the formation of mature, infectious virions, thereby halting the viral replication cycle.[1]

HIV_Protease_Inhibition HIV-1 RNA HIV-1 RNA Viral Polyproteins (Gag-Pol) Viral Polyproteins (Gag-Pol) HIV-1 RNA->Viral Polyproteins (Gag-Pol) Translation Mature Viral Proteins Mature Viral Proteins Viral Polyproteins (Gag-Pol)->Mature Viral Proteins Cleavage Non-infectious Virion Non-infectious Virion Viral Polyproteins (Gag-Pol)->Non-infectious Virion HIV Protease HIV Protease HIV Protease->Viral Polyproteins (Gag-Pol) Infectious Virion Assembly Infectious Virion Assembly Mature Viral Proteins->Infectious Virion Assembly Indinavir / Saquinavir Indinavir / Saquinavir Indinavir / Saquinavir->HIV Protease Inhibition

Caption: Mechanism of HIV Protease Inhibition by Indinavir and Saquinavir.

In Vitro Efficacy

The in vitro potency of antiretroviral agents is typically measured by their 50% inhibitory concentration (IC50) and 50% effective concentration (EC50). These values can vary depending on the cell line, viral strain, and experimental conditions.

DrugIC50 (nM)Cell LineHIV-1 Strain(s)Reference
Indinavir 25 - 100Cultured cells (unspecified)Various[1]
Saquinavir 1 - 30Lymphoblastoid and monocytic lines, PBLsVarious[1]
Saquinavir 0.9 - 2.5Not specifiedClades A-H[1]
Saquinavir 0.25 - 14.6Not specifiedHIV-2 isolates[1]

Note: A direct comparison is challenging due to the variability in experimental protocols across studies.

Pharmacokinetic Properties

The bioavailability and metabolic pathways of Indinavir and Saquinavir significantly influence their clinical utility.

ParameterIndinavirSaquinavir (unboosted)Saquinavir (ritonavir-boosted)
Bioavailability ~65%[6]~4%[2][3]Significantly increased
Protein Binding ~60%[5][6]98%98%
Metabolism Hepatic (CYP3A4)[5][7]Hepatic (CYP3A4)[8]CYP3A4 inhibition by ritonavir[3]
Half-life 1.8 ± 0.4 hours[6]9-15 hoursExtended
Food Effect High-fat meal reduces AUC by ~77%[5]Food enhances absorptionTaken with food

In Vivo Efficacy: Clinical Trial Data

Head-to-head clinical trials provide the most robust data for comparing the in vivo efficacy of antiretroviral agents.

The CHEESE Study

This randomized, open-label, multicenter study compared Saquinavir soft gelatin capsules (SQV-SGC) with Indinavir, both as part of a triple-drug regimen with zidovudine (B1683550) and lamivudine (B182088) in antiretroviral-naive patients.[9]

Outcome (at 24 weeks)Saquinavir-SGC GroupIndinavir Groupp-value
HIV RNA < 50 copies/mL (ITT) 74.3%71.4%0.78[9]
Mean CD4+ cell increase (cells/µL) 162890.01[9]

The study found no significant difference in antiviral potency between the two groups at 24 weeks, though a significantly higher CD4 response was observed in the Saquinavir group.[9]

EuroSIDA Study Cohort Analysis

An analysis of the EuroSIDA cohort compared the long-term clinical response of patients initiating treatment with Indinavir, Ritonavir, or Saquinavir hard gel capsules (hgc) as part of a triple therapy.

Outcome (at 12 months)Saquinavir-hgc GroupIndinavir Group
Proportion with HIV RNA < 500 copies/mL 41%54%
Median CD4+ cell change (cells/µL) +74+96
Clinical Progression (New AIDS/death) 11.9%9.2%

This observational study suggested that Saquinavir hgc was associated with an inferior long-term clinical, virological, and immunological response compared to Indinavir.[10]

Resistance Profiles

The development of drug resistance is a major challenge in HIV therapy. Both Indinavir and Saquinavir are susceptible to resistance-conferring mutations in the protease gene.

CharacteristicIndinavirSaquinavir
Primary Mutations V82A/F/T, M46I/L, I84VG48V, L90M[11][12]
Accessory Mutations L10I/V/R, K20R/M, L24I, V32I, L33F, I54V/A/L/M, A71V/T, G73S/A, I77I, L90ML10I/V/R, I13V, K20M/R, L24I, V32I, M36I/V, M46I/L, I47V, I50V, F53L, I54V/L, K55R, D60E, A71V/T, G73S, V77I, V82A, I84V, N88D, T91S
Cross-Resistance High potential for cross-resistance with other protease inhibitors.Cross-resistance can occur, particularly with mutations at codons 82 and 90.

Note: The specific mutations and their impact on drug susceptibility can be complex and are often influenced by the presence of other mutations.

Adverse Effects and Tolerability

The side-effect profiles of Indinavir and Saquinavir are distinct and can influence treatment selection and patient adherence.

Adverse EffectIndinavirSaquinavir
Gastrointestinal Nausea, vomiting, diarrheaDiarrhea, abdominal discomfort, nausea (most common)[8][13]
Metabolic Hyperlipidemia, insulin (B600854) resistance, lipodystrophy[14]Can impair lipid metabolism and glucose transport[15][16][17]
Renal Nephrolithiasis (kidney stones), urolithiasis[4]Generally low renal toxicity
Hepatic Can increase liver enzymesPotential for hepatocellular toxicity, especially with rifampin[18]

Experimental Protocols

In Vitro HIV-1 p24 Antigen Reduction Assay

This assay is a standard method for determining the in vitro efficacy of HIV protease inhibitors.

Objective: To determine the IC50 of Indinavir and Saquinavir.

Methodology:

  • Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA).

  • Drug Dilution: Serial dilutions of Indinavir Sulfate Ethanolate and Saquinavir are prepared in cell culture medium.

  • Infection: PHA-stimulated PBMCs are plated and infected with a laboratory-adapted or clinical isolate of HIV-1.

  • Treatment: The various concentrations of the drugs are added to the infected cells.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 incubator.

  • Quantification: After several days, the supernatant is collected, and the amount of p24 antigen (a viral protein) is quantified using an ELISA.

  • Data Analysis: The percentage of viral inhibition at each drug concentration is calculated relative to a no-drug control. The IC50 is determined by plotting the percentage of inhibition against the drug concentration.[1]

p24_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate & Stimulate PBMCs Isolate & Stimulate PBMCs Plate PBMCs Plate PBMCs Isolate & Stimulate PBMCs->Plate PBMCs Prepare Drug Dilutions Prepare Drug Dilutions Add Drug Dilutions Add Drug Dilutions Prepare Drug Dilutions->Add Drug Dilutions Infect with HIV-1 Infect with HIV-1 Plate PBMCs->Infect with HIV-1 Infect with HIV-1->Add Drug Dilutions Incubate Incubate Add Drug Dilutions->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant Quantify p24 (ELISA) Quantify p24 (ELISA) Collect Supernatant->Quantify p24 (ELISA) Calculate % Inhibition Calculate % Inhibition Quantify p24 (ELISA)->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Workflow for an in vitro p24 antigen reduction assay.
Clinical Trial Protocol for Comparative Efficacy

Objective: To compare the in vivo efficacy and safety of two protease inhibitor-based regimens.

Study Design: A randomized, open-label, multicenter study.

Participant Population: Antiretroviral-naive HIV-1 infected individuals with a CD4 count below a specified threshold and/or a viral load above a certain level.[9]

Treatment Arms:

  • Arm 1: Indinavir + two nucleoside reverse transcriptase inhibitors (NRTIs).[9]

  • Arm 2: Saquinavir + the same two NRTIs.[9]

Key Assessments:

  • Efficacy: Plasma HIV-1 RNA levels and CD4+ T-cell counts at baseline and regular intervals (e.g., weeks 4, 8, 12, 16, 24, 48).[9]

  • Safety and Tolerability: Monitoring of adverse events, clinical laboratory tests (hematology, chemistry), and physical examinations.

  • Resistance: Genotypic and/or phenotypic resistance testing at baseline and in cases of virologic failure.

Statistical Analysis:

  • Primary Efficacy Endpoint: Proportion of patients with HIV-1 RNA below the limit of detection (e.g., <50 copies/mL) at a specified time point (e.g., 48 weeks) using an intent-to-treat analysis.

  • Secondary Endpoints: Change from baseline in CD4+ T-cell count, incidence and severity of adverse events, and emergence of drug resistance mutations.

Clinical_Trial_Workflow cluster_enrollment Enrollment cluster_treatment Treatment Phase cluster_outcomes Outcome Assessment Screening Screening Baseline Assessments Baseline Assessments Screening->Baseline Assessments Randomization Randomization Baseline Assessments->Randomization Arm A: Indinavir + NRTIs Arm A: Indinavir + NRTIs Randomization->Arm A: Indinavir + NRTIs Arm B: Saquinavir + NRTIs Arm B: Saquinavir + NRTIs Randomization->Arm B: Saquinavir + NRTIs Follow-up Visits Follow-up Visits Arm A: Indinavir + NRTIs->Follow-up Visits Arm B: Saquinavir + NRTIs->Follow-up Visits Efficacy Analysis Efficacy Analysis Follow-up Visits->Efficacy Analysis Safety Analysis Safety Analysis Follow-up Visits->Safety Analysis Resistance Analysis Resistance Analysis Follow-up Visits->Resistance Analysis Final Report Final Report Efficacy Analysis->Final Report Safety Analysis->Final Report Resistance Analysis->Final Report

Caption: Generalized workflow for a comparative clinical trial.

Conclusion

Both Indinavir and Saquinavir have played significant roles in the history of antiretroviral therapy. While newer agents with improved efficacy and safety profiles are now more commonly used in first-line regimens, a thorough understanding of these foundational protease inhibitors remains crucial for researchers in the field of HIV drug development. Saquinavir's potency, when appropriately boosted, and Indinavir's predictable bioavailability highlight the diverse pharmacological properties that can be engineered into antiretroviral drugs. The comparative data presented in this guide underscores the importance of a multifaceted approach to evaluating drug efficacy, encompassing in vitro potency, pharmacokinetic characteristics, clinical outcomes, resistance profiles, and patient tolerability.

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for Indinavir Sulfate Ethanolate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison and cross-validation of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of Indinavir Sulfate (B86663) Ethanolate. This document is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate analytical methodology for their specific needs, supported by experimental data and detailed protocols.

Introduction

Indinavir sulfate is a critical protease inhibitor used in highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS.[1] Accurate and reliable quantification of Indinavir in bulk drug, pharmaceutical dosage forms, and biological matrices is paramount for ensuring its safety, efficacy, and quality.[2][3] Both HPLC and LC-MS/MS are powerful analytical techniques widely employed for this purpose. This guide presents a cross-validation of these two methods to demonstrate their comparative performance.

Data Presentation: A Comparative Analysis

The performance of HPLC and LC-MS/MS methods for the analysis of Indinavir is summarized in the tables below. The data presented is a synthesis of established and validated methods to provide a clear comparison.

Table 1: Performance Characteristics of HPLC Method for Indinavir Sulfate Ethanolate
Validation ParameterPerformance
Linearity Range20-112 µg/mL[1]
Correlation Coefficient (r²)>0.999
Accuracy (% Recovery)98.36% to 101.74%[1]
Precision (% RSD)< 2%
Limit of Detection (LOD)0.24 µg/mL
Limit of Quantification (LOQ)0.73 µg/mL
Retention Time~2.5 - 3.0 minutes[1]
Table 2: Performance Characteristics of LC-MS/MS Method for Indinavir
Validation ParameterPerformance
Linearity Range3.0 - 12,320 ng/mL[4]
Correlation Coefficient (r²)>0.99[4]
Accuracy (% Bias)Within ± 10%[3]
Precision (% CV)< 12%[3]
Lower Limit of Quantification (LLOQ)3.0 ng/mL[4]
Retention Time~5 minutes[4]

Experimental Protocols

Detailed methodologies for the HPLC and LC-MS/MS analyses are provided below. These protocols are based on validated methods reported in the literature.

HPLC Method Protocol

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.[2]

  • Column: A Zodiac ODS hypersil C18 column (250mm x 4.6mm, 5µm particle size) is a common choice.[1][2]

  • Mobile Phase: A mixture of phosphate (B84403) buffer (pH 5.5), acetonitrile (B52724), and methanol (B129727) in a ratio of 50:30:20 (v/v/v) is often used.[1][2]

  • Flow Rate: A flow rate of 1.0 mL/min is typically maintained.[1][2]

  • Detection Wavelength: The UV detector is set to 260 nm for monitoring the eluent.[1][2]

  • Injection Volume: A 10 µL injection volume is standard.[2]

  • Column Temperature: The analysis is usually performed at ambient temperature.[2]

Preparation of Solutions:

  • Standard Solution: A stock solution of Indinavir sulfate is prepared by dissolving a known weight of the reference standard in the mobile phase to achieve a specific concentration (e.g., 40 mg in 100 mL).[2] Working standards are then prepared by appropriate dilution of the stock solution.

  • Sample Solution: For capsule dosage forms, the contents of a capsule are dissolved in the mobile phase to obtain a solution with a concentration within the linear range of the method.[1][2]

LC-MS/MS Method Protocol

Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled with a tandem mass spectrometer.

  • Column: A suitable C18 column.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: A typical flow rate is around 0.5 mL/min.[5]

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: For Indinavir, the transition is m/z 614/421, and for an internal standard, it could be m/z 628/421.[4]

Sample Preparation (from Plasma):

  • Protein Precipitation: A simple and fast method where acetonitrile is added to the plasma sample to precipitate proteins.[4] The sample is then centrifuged, and the supernatant is collected.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.[3]

    • Load 500 µL of the plasma sample onto the conditioned cartridge.[3]

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.[3]

    • Elute Indinavir and the internal standard from the cartridge with 1 mL of methanol.[3]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[3]

    • Reconstitute the residue in 100 µL of the mobile phase.[3]

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.[3]

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the HPLC and LC-MS/MS methods for the analysis of this compound.

cluster_0 Method Validation cluster_1 Sample Analysis cluster_2 Data Comparison and Evaluation HPLC_Validation HPLC Method Validation (ICH Guidelines) Sample_Prep Prepare a Batch of QC Samples (Low, Medium, High Concentrations) HPLC_Validation->Sample_Prep Validated Method LCMS_Validation LC-MS/MS Method Validation (FDA Bioanalytical Guidelines) LCMS_Validation->Sample_Prep Validated Method Analyze_HPLC Analyze QC Samples using Validated HPLC Method Sample_Prep->Analyze_HPLC Analyze_LCMS Analyze QC Samples using Validated LC-MS/MS Method Sample_Prep->Analyze_LCMS Collect_Data Collect Quantitative Results from Both Methods Analyze_HPLC->Collect_Data Analyze_LCMS->Collect_Data Statistical_Analysis Perform Statistical Analysis (e.g., Bland-Altman Plot, Paired t-test) Collect_Data->Statistical_Analysis Conclusion Draw Conclusions on Method Comparability and Potential Bias Statistical_Analysis->Conclusion

References

Specificity Testing of Analytical Methods for Indinavir Sulfate Ethanolate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for determining the specificity of Indinavir Sulfate Ethanolate, a critical quality attribute in pharmaceutical development. Specificity, as defined by the International Council for Harmonisation (ICH), is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1] This guide will delve into the common analytical techniques, present comparative data, and provide detailed experimental protocols to assist in method selection and application.

The primary methods for evaluating the specificity of analytical methods for this compound are High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).[2] The specificity of these chromatographic techniques is demonstrated by their ability to separate the main drug peak from any potential interfering peaks, which are often intentionally generated through forced degradation studies.[2]

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for specificity testing depends on various factors, including the intended application, the nature of the sample, and the available instrumentation. While both HPLC and HPTLC are valuable techniques, HPLC is more widely employed for the quantitative analysis of Indinavir Sulfate and its degradation products due to its high resolution and sensitivity.[3]

Table 1: Comparison of HPLC and HPTLC Methods for Specificity Testing of this compound

ParameterHigh-Performance Liquid Chromatography (HPLC)High-Performance Thin-Layer Chromatography (HPTLC)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation based on differential migration of analytes over a stationary phase coated on a plate, driven by a liquid mobile phase.
Specificity Evaluation Assessed by peak purity analysis using a photodiode array (PDA) detector and resolution (Rs) between the Indinavir peak and the closest eluting peak. A resolution of Rs > 1.5 is generally considered acceptable.[2]Assessed by comparing the Rf values and spectra of the Indinavir spot with those of potential impurities and degradation products.
Advantages High resolution, high sensitivity, quantitative accuracy, and suitability for automation.High throughput, cost-effective, and allows for the simultaneous analysis of multiple samples.
Disadvantages Higher operational cost and complexity compared to HPTLC.Lower resolution and sensitivity compared to HPLC.
Typical Application Quantitative determination of Indinavir Sulfate and its degradation products in bulk drug and pharmaceutical dosage forms.[4][5][6]Qualitative identification of impurities and degradation products.

Experimental Protocols

To ensure the reliability and reproducibility of specificity testing, it is crucial to follow well-defined experimental protocols. The following sections detail the methodologies for forced degradation studies and the subsequent analysis by HPLC.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of specificity validation.[2] It involves subjecting the drug substance to various stress conditions to generate potential degradation products.[7][8] The goal is to achieve a modest level of degradation, typically between 5-20%, to ensure that the analytical method can effectively separate the degradation products from the parent drug.[8]

Protocol 1: Forced Degradation of this compound

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a suitable amount of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or mobile phase) to obtain a stock solution of known concentration (e.g., 1 mg/mL).[7]

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 N hydrochloric acid.[2] The mixture can be heated (e.g., 60-80°C) to accelerate degradation.[2]

  • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 N sodium hydroxide.[2] This is typically conducted at room temperature or slightly elevated temperatures.[2]

  • Oxidative Degradation: Treat the stock solution with an oxidizing agent, such as 3-30% hydrogen peroxide, at room temperature.[2]

  • Thermal Degradation: Expose the solid drug substance or a solution of the drug to dry heat (e.g., 60-105°C) for a specified period.[2][7]

  • Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.[9]

3. Sample Preparation for Analysis:

  • After the specified stress period, cool the solutions to room temperature.

  • Neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.[7]

  • Dilute the stressed samples with the mobile phase to a suitable concentration for analysis.

Below is a diagram illustrating the workflow for conducting forced degradation studies.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Preparation stock Prepare this compound Stock Solution acid Acid Hydrolysis (HCl) stock->acid base Base Hydrolysis (NaOH) stock->base oxidation Oxidative Degradation (H2O2) stock->oxidation thermal Thermal Degradation (Heat) stock->thermal photo Photolytic Degradation (Light) stock->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute Samples to Working Concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute analyze Analyze by HPLC/HPTLC dilute->analyze

Workflow for Forced Degradation Studies.
HPLC Method for Specificity Analysis

A validated stability-indicating HPLC method is essential for separating and quantifying Indinavir Sulfate from its degradation products.[4]

Protocol 2: Stability-Indicating RP-HPLC Method

1. Instrumentation:

  • A standard HPLC system equipped with a UV or PDA detector.[4]

2. Chromatographic Conditions:

  • Column: A common choice is a C18 column (e.g., Zodiac ODS hypersil C18, 250mm x 4.6mm, 5µm particle size).[4][6]

  • Mobile Phase: A frequently used mobile phase is a mixture of phosphate (B84403) buffer (pH 5.5), acetonitrile, and methanol in a ratio of 50:30:20 (v/v/v).[4][6]

  • Flow Rate: Typically maintained at 1.0 mL/min.[4]

  • Detection Wavelength: 260 nm is a common wavelength for detection.[4][6]

  • Injection Volume: A standard injection volume is 10 µL.[4]

  • Column Temperature: The analysis is usually performed at ambient temperature.[4]

3. Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of Indinavir Sulfate reference standard in the mobile phase. Further dilutions are made to prepare working standard solutions of known concentrations.[4]

  • Sample Solution: For the analysis of stressed samples, dilute the prepared samples from the forced degradation study with the mobile phase to a concentration within the linear range of the method.[4]

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase.

  • Inject a blank (mobile phase), followed by the standard solution and the stressed sample solutions.

  • Record the chromatograms and evaluate the specificity by examining the resolution between the Indinavir peak and any degradation product peaks, and by performing peak purity analysis if a PDA detector is used.[2]

The logical flow of specificity validation using a stability-indicating method is depicted in the following diagram.

G cluster_method Method Development cluster_stress Stress Testing cluster_analysis Specificity Analysis dev Develop Stability-Indicating Analytical Method (e.g., HPLC) stress Perform Forced Degradation Studies on this compound dev->stress analyze Analyze Stressed Samples using the Developed Method stress->analyze eval Evaluate Specificity: - Peak Purity - Resolution (Rs > 1.5) analyze->eval

Logical Workflow for Specificity Validation.
Data Presentation and Interpretation

The results of the specificity studies should be presented clearly to demonstrate the method's ability to separate Indinavir from its degradation products.

Table 2: Representative Data from a Specificity Study of this compound using HPLC

Stress ConditionRetention Time of Indinavir (min)Retention Times of Degradation Peaks (min)Resolution (Rs) between Indinavir and nearest degradation peakPeak Purity of Indinavir Peak
Unstressed2.96--Pass
Acid Hydrolysis (0.1 N HCl, 80°C, 2h)2.951.8, 4.2> 2.0Pass
Base Hydrolysis (0.1 N NaOH, RT, 4h)2.972.1, 3.8> 1.8Pass
Oxidative (30% H2O2, RT, 24h)2.961.5, 4.5> 2.5Pass
Thermal (105°C, 24h)2.963.5> 1.5Pass

Note: The data presented in this table is illustrative and may vary depending on the specific experimental conditions.

The successful validation of specificity provides confidence that the analytical method can accurately and specifically measure the Indinavir Sulfate content in the presence of its potential degradation products, ensuring the quality and stability of the final pharmaceutical product.[2]

References

A Comparative Guide to the Quantification of Indinavir Sulfate Ethanolate: An Inter-Laboratory Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) like Indinavir Sulfate (B86663) Ethanolate is paramount for ensuring drug quality, safety, and efficacy. Indinavir sulfate is a critical protease inhibitor used in the treatment of HIV infection.[1] The inherent complexity of this molecule demands robust and validated analytical methods for its quantification in both bulk drug substance and final pharmaceutical dosage forms.[1]

This guide provides a comprehensive comparison of various analytical methods for the quantification of Indinavir Sulfate Ethanolate. While direct inter-laboratory comparison studies were not publicly available, this guide synthesizes data from various single-laboratory validation studies to offer a comparative overview of the performance of different analytical techniques. The information presented herein is intended to assist laboratories in selecting appropriate methods and understanding their relative performance characteristics.

An inter-laboratory comparison, or proficiency test, is a vital exercise for evaluating the performance of different laboratories and analytical methods for a specific analysis.[1] The typical workflow involves the distribution of a homogenous sample to participating laboratories, who then analyze the sample using either a prescribed or their own method.[1] The results are then statistically compared to assess the proficiency of the laboratories and the ruggedness of the analytical methods.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase A Homogenous Sample Preparation & Distribution C Sample Analysis by Participating Laboratories A->C B Protocol Dissemination B->C D Data Collection & Compilation C->D E Statistical Analysis (e.g., z-scores) D->E F Performance Evaluation & Reporting E->F

General workflow of an inter-laboratory comparison study.

Comparison of Analytical Methods

The primary analytical techniques employed for the quantification of this compound include High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography-Mass Spectrometry (LC-MS). The selection of an appropriate method is contingent on factors such as the sample matrix, required sensitivity, and the instrumentation available.

Quantitative Performance Data

The following tables summarize the performance characteristics of various analytical methods based on published validation data.

Table 1: Comparison of HPLC Method Parameters

ParameterMethod 1Method 2
ColumnZodiac ODS hypersil C18 (250mm x 4.6mm, 5µm)[1]Reversed-phase C8[1]
Mobile PhasePhosphate (B84403) buffer (pH 5.5): Acetonitrile: Methanol (B129727) (50:30:20 v/v/v)[1]Phosphate buffer: Acetonitrile (60:40 v/v)[1]
Flow Rate1 ml/min[1]Not Specified
DetectionUV at 260nm[1]Not Specified

Table 2: Performance of LC-MS/MS Methods for Indinavir in Biological Matrices

ParameterMethod 1 (PPT)[2]Method 2 (PPT)[2]Method 3 (SPE in mouse serum/tissues)[2]
Linearity Range (ng/mL)3.0 - 12,32030 - 15,0000.2 - 1,000
Lower Limit of Quantification (LLOQ) (ng/mL)3.0300.2
Intra-day Precision (%CV)< 10%< 8.5%< 10.3%
Inter-day Precision (%CV)< 12%< 9.2%< 11.2%
Intra-day Accuracy (% bias)Within ± 10%Within ± 7.5%Within ± 9.8%
Inter-day Accuracy (% bias)Within ± 12%Within ± 8.5%Within ± 10.5%

PPT: Protein Precipitation; SPE: Solid-Phase Extraction

Method Insights:

  • HPLC methods provide a good balance of sensitivity, selectivity, and cost, making them well-suited for routine quality control of bulk drugs and pharmaceutical formulations.[1]

  • UV-Visible Spectrophotometry offers a simpler and more cost-effective approach, particularly for the analysis of bulk drugs where high sensitivity is not a primary requirement.[1]

  • LC-MS/MS is the gold standard for bioanalytical applications due to its exceptional sensitivity and selectivity, which are crucial for quantifying trace amounts of the drug in complex biological matrices.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following sections provide an overview of the experimental protocols for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely utilized technique for the quantification of Indinavir sulfate in pharmaceutical formulations, offering good selectivity and sensitivity.[1]

Method 1 Protocol:

  • Column: Zodiac ODS hypersil C18 (250mm x 4.6mm, 5µm)[1]

  • Mobile Phase: A mixture of phosphate buffer (pH 5.5), Acetonitrile, and Methanol in a 50:30:20 (v/v/v) ratio[1]

  • Flow Rate: 1 ml/min[1]

  • Detection: UV detector at 260nm[1]

  • Standard Preparation: 40mg of Indinavir sulfate is dissolved in 100ml of the mobile phase to create a stock solution, from which further dilutions are made to achieve the desired concentration.[1]

  • Sample Preparation: The contents of capsules equivalent to 60mg of the drug are dissolved in 100ml of the mobile phase and subsequently diluted for analysis.[1]

Method 2 Protocol:

  • Column: Reversed-phase C8[1]

  • Mobile Phase: A mixture of Phosphate buffer and Acetonitrile in a 60:40 (v/v) ratio[1]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For the quantification of Indinavir in biological matrices, LC-MS/MS is the preferred method. A generalized workflow for the validation of a bioanalytical method is essential for ensuring reliable results.[2]

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_eval Data Processing & Validation A Biological Matrix (e.g., Plasma, Serum) B Sample Extraction (PPT or SPE) A->B C LC Separation B->C D MS/MS Detection C->D E Quantification D->E F Validation of Parameters (Linearity, Precision, Accuracy) E->F

A generalized workflow for the validation of a bioanalytical method.

Sample Preparation - Solid-Phase Extraction (SPE): SPE is utilized to provide a cleaner sample extract compared to Protein Precipitation (PPT), which can mitigate matrix effects and enhance assay sensitivity.[2]

  • Objective: To isolate Indinavir from the plasma matrix using a solid sorbent.[2]

  • Procedure:

    • Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.[2]

    • Load 500 µL of the plasma sample onto the conditioned cartridge.[2]

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.[2]

    • Elute Indinavir and the internal standard from the cartridge with 1 mL of methanol.[2]

UV-Visible Spectrophotometry

UV-Visible spectrophotometry presents a more straightforward and economical option for the quantification of Indinavir sulfate.

Method Protocol:

  • Solvent: A suitable solvent in which Indinavir sulfate is freely soluble, such as methanol or a buffer solution.

  • Standard Preparation: A stock solution of Indinavir sulfate is prepared by accurately weighing a known amount of the reference standard and dissolving it in a specific volume of the chosen solvent. A series of dilutions are then prepared to construct a calibration curve.

  • Sample Preparation: A sample containing an unknown concentration of Indinavir sulfate is dissolved in the same solvent and diluted to fall within the concentration range of the calibration curve.

  • Analysis: The absorbance of the standard solutions and the sample solution is measured at the wavelength of maximum absorbance (λmax) for Indinavir sulfate. The concentration of Indinavir sulfate in the sample is then determined from the calibration curve.

Factors Influencing Method Selection

The choice of an analytical method for the quantification of this compound is a critical decision that directly impacts the reliability and applicability of the results.[1] Several factors must be considered to ensure the selected method is fit for its intended purpose.

G cluster_factors Influencing Factors center Method Selection A Sample Matrix A->center B Required Sensitivity & Selectivity B->center C Instrumentation Availability C->center D Cost & Throughput D->center E Regulatory Requirements E->center

Factors influencing the selection of an analytical method.

References

Validating Indinavir Sulfate Ethanolate: A Comparative Guide to Reference Standard Qualification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of Indinavir (B1671876) Sulfate Ethanolate as a reference standard. Ensuring the quality, purity, and stability of a reference standard is paramount for accurate analytical measurements, formulation development, and regulatory compliance. This document outlines key experimental data, detailed protocols, and visual workflows to support the robust validation of this critical antiretroviral agent.

Comparative Analysis of Analytical Methods

The validation of Indinavir Sulfate Ethanolate relies on a suite of analytical techniques, each providing distinct insights into the material's properties. High-Performance Liquid Chromatography (HPLC) is fundamental for assessing purity and stability, while thermal analysis and spectroscopy offer crucial information about its physicochemical characteristics. For bioanalytical applications, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity.[1]

Chromatographic Methods: HPLC and LC-MS/MS

A validated stability-indicating HPLC method is essential for accurately quantifying this compound and separating it from potential degradation products and impurities.[2][3] This ensures the safety and efficacy of the final pharmaceutical product.[2] LC-MS/MS methods are particularly vital for quantifying the drug in biological matrices for pharmacokinetic and bioequivalence studies.[1]

Table 1: Comparison of Validated RP-HPLC Method Parameters for Indinavir Sulfate Analysis

ParameterMethod 1[4]Method 2[2][3]
Stationary Phase Zodiac ODS hypersil C18 (250mm x 4.6mm, 5µm)Zodiac ODS hypersil C18 (250mm x 4.6mm, 5µm)
Mobile Phase Phosphate (B84403) buffer (pH 5.5): Acetonitrile: Methanol (B129727) (50:30:20 v/v/v)Phosphate buffer (pH 5.5): Acetonitrile: Methanol (50:30:20 v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min[2]
Detection UV at 260 nmUV at 260 nm[2][3]
Linearity Range 48 - 112 µg/mLNot Specified
Accuracy (% Recovery) 98.36% - 101.74%Not Specified
Retention Time 2.96 minutesNot Specified

Table 2: Performance of LC-MS/MS Methods for Indinavir Bioanalysis[1]

ParameterMethod 1 (Protein Precipitation)Method 2 (Solid-Phase Extraction)
Linearity Range 3.0 - 12,320 ng/mL0.2 - 1,000 ng/mL
Lower Limit of Quantification (LLOQ) 3.0 ng/mL0.2 ng/mL
Intra-day Precision (%CV) < 10%< 10.3%
Inter-day Precision (%CV) < 12%< 11.2%
Intra-day Accuracy (% Bias) Within ± 10%Within ± 9.8%
Inter-day Accuracy (% Bias) Within ± 10%Within ± 10.5%
Spectrophotometric and Spectroscopic Methods

Visible spectrophotometry offers simple and sensitive alternatives for the estimation of Indinavir Sulfate.[5] Furthermore, spectroscopic techniques like Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy are valuable for evaluating thermal stability by observing changes in the material's infrared spectra after exposure to heat.[6]

Table 3: Comparison of Visible Spectrophotometric Methods for Indinavir Sulfate Determination[5]

MethodReagent(s)λmaxBeer's Law Range
Method A Chloramine-T, Gallocyanine540 nm2.5 - 20 µg/mL
Method B Folin-Ciocalteu (FC) Reagent760 nm2 - 25 µg/mL
Method C Chloranil540 nm4.5 - 40 µg/mL
Thermal Analysis Methods

Thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is critical for understanding the thermal stability, decomposition profile, and desolvation characteristics of this compound.[7] TGA measures mass loss as a function of temperature, while DSC detects thermal transitions like melting and decomposition.[7]

Table 4: Summary of Thermal Analysis Data for this compound[7]

Analysis TypeTemperature Range (°C)ObservationAssociated Event
TGA 25 – 1663.23 - 4.54% Mass LossDesolvation (loss of ethanol (B145695) and/or water)
TGA 166 – 356Significant Mass LossOnset of decomposition
DSC 70 – 95EndothermAssociated with desolvation
DSC 180 – 320ExothermOnset of oxidative decomposition

Experimental Workflows and Pathways

Validation_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Method Development & Validation cluster_2 Phase 3: Qualification RS Reference Standard (this compound) PhysChem Physicochemical Characterization (TGA, DSC, Spectroscopy) RS->PhysChem MethodDev Develop Stability-Indicating Method (e.g., HPLC) PhysChem->MethodDev ForcedDeg Forced Degradation Studies MethodDev->ForcedDeg Validation Method Validation (Specificity, Linearity, Accuracy, Precision, Robustness) ForcedDeg->Validation Purity Purity Assessment Validation->Purity Stability Stability Testing Validation->Stability QualifiedRS Qualified Reference Standard Purity->QualifiedRS Stability->QualifiedRS

Caption: Workflow for the validation of a reference standard.

Forced_Degradation cluster_0 Stress Conditions cluster_1 Analysis Drug Indinavir Sulfate Ethanolate Acid Acid Hydrolysis (e.g., 0.1 M HCl) Drug->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Drug->Base Oxidative Oxidative Stress (e.g., 30% H₂O₂) Drug->Oxidative Thermal Thermal Stress (e.g., 105°C) Drug->Thermal Photolytic Photolytic Stress (UV/Visible Light) Drug->Photolytic DPs Formation of Degradation Products Analysis Analysis by Stability-Indicating Method (HPLC) DPs->Analysis Specificity Demonstrates Method Specificity Analysis->Specificity

Caption: Forced degradation experimental workflow.

Key Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol provides a robust method for quantifying Indinavir Sulfate and separating it from its degradation products.[2]

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.[2]

    • Column: Zodiac ODS hypersil C18 (250mm x 4.6mm, 5µm particle size).[2][4]

    • Mobile Phase: A filtered and degassed mixture of phosphate buffer (pH 5.5), acetonitrile, and methanol in a 50:30:20 v/v/v ratio.[2][4][8]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection Wavelength: 260 nm.[2][4]

    • Injection Volume: 10 µL.[2]

    • Column Temperature: Ambient.[2]

  • Preparation of Solutions:

    • Standard Stock Solution: Accurately weigh and dissolve 40 mg of the Indinavir Sulfate reference standard in 100 mL of the mobile phase.[2][4]

    • Working Standard Solutions: Prepare working standards by appropriate dilution of the stock solution to create a calibration curve (e.g., 48-112 µg/mL).[4]

    • Sample Solution: Prepare sample solutions by dissolving a known quantity of the test material in the mobile phase to achieve a concentration within the calibration range.[4]

  • Analysis:

    • Inject the standard and sample solutions into the chromatograph.

    • Record the peak areas and calculate the concentration of Indinavir Sulfate in the sample by comparing its peak area to the calibration curve.

Protocol 2: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential to demonstrate the specificity of the analytical method.[3][8]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Indinavir Sulfate in a suitable solvent like a methanol and water mixture.[8]

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Reflux the mixture for a specified period (e.g., 2-8 hours) at 60°C. Cool and neutralize with 0.1 M NaOH.[8][9]

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the mixture at room temperature for a specified period (e.g., 1 hour). Neutralize with 0.1 M HCl.[8]

    • Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Keep the mixture at room temperature for a specified period (e.g., 24 hours).[8]

    • Thermal Degradation: Expose the solid drug powder to a high temperature (e.g., 105°C) in an oven for a set duration (e.g., 6-24 hours).[8][9]

  • Analysis:

    • Dilute all stressed samples, along with an unstressed control sample, to a suitable final concentration.

    • Analyze all samples using the validated stability-indicating HPLC method (Protocol 1).

    • Evaluate the chromatograms for the resolution between the intact Indinavir peak and any degradation product peaks to confirm method specificity.[3] A resolution of >1.5 is generally considered acceptable.[3]

Protocol 3: Thermal Analysis (TGA/DSC)

This protocol outlines the general procedure for evaluating the thermal properties of the reference standard.[7]

  • Instrumentation: Use a calibrated Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC).

  • Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 2-5 mg) into an appropriate pan (e.g., aluminum).

  • TGA Procedure:

    • Place the sample pan in the TGA furnace.

    • Heat the sample under a controlled nitrogen atmosphere at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 400°C).

    • Record the mass loss as a function of temperature.

  • DSC Procedure:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample under a controlled nitrogen atmosphere at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 350°C).

    • Record the heat flow difference between the sample and the reference to identify endothermic and exothermic events.

Conclusion

The validation of this compound as a reference standard requires a multi-faceted analytical approach. While RP-HPLC serves as the cornerstone for purity and stability-indicating assays, it must be complemented by other techniques. Thermal analysis (TGA/DSC) is indispensable for characterizing the solvate form and its thermal stability.[7] Spectroscopic methods provide structural confirmation and can also be used for stability assessment.[6] For bioanalytical purposes, the high sensitivity of LC-MS/MS is unmatched.[1] By integrating data from these diverse methods, researchers and drug development professionals can establish a comprehensive profile, ensuring the suitability of this compound as a high-quality reference standard for its intended analytical applications.

References

A Comparative Study of Indinavir Sulfate Ethanolate Against Next-Generation Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the first-generation protease inhibitor, Indinavir Sulfate Ethanolate, with next-generation alternatives, including Darunavir (B192927), Atazanavir, and Lopinavir (B192967). The comparison is based on their mechanism of action, antiviral efficacy, resistance profiles, and pharmacokinetic properties, supported by experimental data.

Introduction

Human Immunodeficiency Virus (HIV) remains a significant global health challenge. A critical step in the HIV life cycle is the proteolytic cleavage of viral polyprotein precursors by HIV protease, which is essential for the maturation of infectious virions.[1][2] Protease inhibitors (PIs) are a class of antiretroviral drugs that competitively inhibit this enzyme, leading to the production of immature, non-infectious viral particles.[3] Indinavir, a first-generation PI, was a cornerstone of early highly active antiretroviral therapy (HAART).[4][5] However, its use has been largely superseded by next-generation PIs like Darunavir, Atazanavir, and Lopinavir, which offer improved potency, resistance profiles, and dosing convenience.[4] This guide offers a detailed comparative analysis to inform research and drug development efforts.

Mechanism of Action

All PIs, including Indinavir and the next-generation agents, are peptidomimetic drugs that bind to the active site of the HIV protease.[3] This competitive inhibition prevents the enzyme from cleaving the Gag and Gag-Pol polyproteins, which are necessary for producing mature viral structural proteins and enzymes.[1][2] The disruption of this process results in the release of non-infectious viral particles, thereby halting the spread of the virus.

HIV_Protease_Inhibition cluster_virus HIV-infected Cell cluster_drug Drug Action Gag-Pol Polyprotein Gag-Pol Polyprotein HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Immature Virion Immature Virion HIV Protease->Immature Virion Blocked Cleavage Infectious Virion Infectious Virion Mature Viral Proteins->Infectious Virion Assembly Protease Inhibitor Protease Inhibitor Protease Inhibitor->HIV Protease Inhibition

Figure 1: Mechanism of HIV Protease Inhibition.

Antiviral Efficacy

The antiviral efficacy of PIs is typically measured by their 50% inhibitory concentration (IC50) and their enzymatic inhibition constant (Ki). Lower values indicate higher potency. The following tables summarize available data for Indinavir and next-generation PIs.

Disclaimer: The data presented below is compiled from various studies. Direct comparison should be made with caution as experimental conditions (e.g., cell lines, viral strains, assay methods) may vary between studies.

Table 1: In Vitro Antiviral Activity (IC50/EC50)

CompoundIC50 / EC50 (nM)Viral Strain/Cell LineReference
Indinavir25 - 100Wild-type HIV-1 / Various[6]
Darunavir1 - 4Wild-type HIV-1 / PBMC[7]
Atazanavir2.6 - 13Wild-type HIV-1 / MT-2
Lopinavir17Wild-type HIV-1 / MT4

Table 2: Enzymatic Inhibition (Ki)

CompoundKi (nM)TargetReference
Indinavir0.36 - 1.4HIV-1 Protease[6]
Darunavir<0.005HIV-1 Protease
Atazanavir0.05HIV-1 Protease
Lopinavir0.007HIV-1 Protease

Resistance Profile

A significant challenge in HIV therapy is the emergence of drug-resistant viral strains. Resistance to PIs is associated with specific mutations in the protease gene. Next-generation PIs were designed to be effective against viral strains that are resistant to first-generation inhibitors like Indinavir.

Table 3: Key Resistance-Associated Mutations

Protease InhibitorPrimary Resistance Mutations
Indinavir M46I/L, I54V, V82A/F/T, I84V
Darunavir V11I, V32I, L33F, I47V, I50V, I54L/M, T74P, L76V, I84V, L89V
Atazanavir I50L, N88S
Lopinavir L10F/I/R/V, K20M/R, L24I, M46I/L, F53L, I54V, L63P, A71V/T, V82A/F/T, I84V, L90M

Pharmacokinetic Properties

The pharmacokinetic profiles of PIs influence their dosing frequency and potential for drug-drug interactions. Ritonavir is often co-administered in low doses to "boost" the levels of other PIs by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, which metabolizes them.

Table 4: Comparative Pharmacokinetic Parameters

ParameterIndinavirDarunavir (ritonavir-boosted)Atazanavir (ritonavir-boosted)Lopinavir (ritonavir-boosted)
Bioavailability ~65%Highly variable, enhanced with foodEnhanced with foodHigh with food
Protein Binding ~60%~85%~86%~98-99%
Elimination Half-life 1.5 - 2 hours~15 hours~7.5 hours~5-6 hours
Metabolism Hepatic (CYP3A4)Hepatic (CYP3A4)Hepatic (CYP3A4)Hepatic (CYP3A4)
Standard Dosing 800 mg every 8 hours800 mg once daily or 600 mg twice daily300 mg once daily400 mg twice daily

Experimental Protocols

HIV-1 Protease Enzymatic Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant HIV-1 protease.

  • Principle: A fluorogenic substrate peptide that mimics a natural cleavage site of the HIV-1 protease is used. In the presence of active protease, the substrate is cleaved, separating a fluorophore from a quencher and resulting in an increase in fluorescence. The inhibitory effect of a compound is determined by measuring the reduction in fluorescence.

  • Materials: Recombinant HIV-1 protease, fluorogenic peptide substrate, assay buffer, test compounds, and a fluorescence plate reader.

  • Procedure:

    • Recombinant HIV-1 protease is pre-incubated with various concentrations of the test compound.

    • The fluorogenic substrate is added to initiate the reaction.

    • Fluorescence is measured kinetically over time.

    • The rate of substrate cleavage is calculated for each compound concentration.

    • The IC50 value is determined by plotting the percent inhibition against the compound concentration.

Enzymatic_Assay_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Pre-incubate Protease + Inhibitor Pre-incubate Protease + Inhibitor Prepare Reagents->Pre-incubate Protease + Inhibitor Add Substrate Add Substrate Pre-incubate Protease + Inhibitor->Add Substrate Measure Fluorescence Measure Fluorescence Add Substrate->Measure Fluorescence Calculate Inhibition Calculate Inhibition Measure Fluorescence->Calculate Inhibition Determine IC50 Determine IC50 Calculate Inhibition->Determine IC50 End End Determine IC50->End p24_Assay_Workflow Start Start Seed Cells Seed Cells Start->Seed Cells Infect Cells + Add Drug Infect Cells + Add Drug Seed Cells->Infect Cells + Add Drug Incubate Incubate Infect Cells + Add Drug->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant p24 ELISA p24 ELISA Collect Supernatant->p24 ELISA Calculate Inhibition Calculate Inhibition p24 ELISA->Calculate Inhibition Determine EC50 Determine EC50 Calculate Inhibition->Determine EC50 End End Determine EC50->End MTT_Assay_Workflow Start Start Seed Cells Seed Cells Start->Seed Cells Add Drug Add Drug Seed Cells->Add Drug Incubate Incubate Add Drug->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Incubate Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate Viability Calculate Viability Measure Absorbance->Calculate Viability Determine CC50 Determine CC50 Calculate Viability->Determine CC50 End End Determine CC50->End

References

Head-to-head comparison of different Indinavir Sulfate Ethanolate salt forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indinavir (B1671876), a potent HIV-1 protease inhibitor, has been a critical component in antiretroviral therapy. The solid-state form of an active pharmaceutical ingredient (API) profoundly influences its physicochemical properties, impacting bioavailability and manufacturability. This guide provides a detailed head-to-head comparison of the two primary solid forms of Indinavir: the free base monohydrate and the sulfate (B86663) ethanolate (B101781) salt. This objective analysis, supported by experimental data, aims to inform researchers and drug development professionals on the critical attributes of each form.

Executive Summary

The development of the Indinavir Sulfate Ethanolate salt form was driven by the need to overcome the significant limitations of the Indinavir free base monohydrate, primarily its pH-dependent solubility and consequently, limited oral absorption. While the sulfate salt offers a dramatic improvement in aqueous solubility and bioavailability, it introduces challenges related to hygroscopicity and stability under high humidity and temperature. The selection of a solid form for development is therefore a critical decision, balancing enhanced therapeutic efficacy with manufacturing and stability considerations.

Physicochemical Properties: A Comparative Analysis

The fundamental differences in the physicochemical properties of Indinavir free base monohydrate and this compound are summarized below.

PropertyIndinavir Free Base MonohydrateThis compoundSignificance in Drug Development
Chemical Formula C₃₆H₄₇N₅O₄ · H₂OC₃₆H₄₇N₅O₄ · H₂SO₄ · C₂H₅OHDefines the molecular composition and weight.
Molecular Weight 631.82 g/mol 757.94 g/mol Impacts dosage calculations and formulation design.
Aqueous Solubility Low and pH-dependentVery high (>500 mg/mL)[1]A critical determinant of dissolution and oral bioavailability.
Dissolution Rate Slower, particularly in neutral to basic pHSignificantly fasterFaster dissolution can lead to more rapid absorption and onset of action.
Bioavailability Limited due to poor solubilityHigher systemic exposure[2]Directly impacts the therapeutic efficacy of the drug.
Hygroscopicity Less hygroscopicHighly hygroscopic[1][2]Affects handling, processing, and storage; can lead to physical form changes.
Physical Stability More stable under ambient conditionsCan convert to an amorphous form at elevated humidity[1][2]Polymorphic or form changes can alter solubility and bioavailability.
Chemical Stability Generally more stableUnstable in acidic solutions and degrades at temperatures above 40°C with high humidity[1][2]Dictates storage conditions and shelf-life.
Melting Point ~152 °C (for the free base)[3]Decomposes around 150-153 °C[4]A key thermal property for material characterization.

Experimental Data and Protocols

The characterization of different solid forms of an API is crucial for understanding their behavior. The following sections detail the experimental methodologies used to evaluate the key properties of Indinavir salt forms.

Solubility Determination

Objective: To quantify the aqueous solubility of Indinavir free base monohydrate and this compound.

Protocol:

  • An excess amount of the solid form (either free base monohydrate or sulfate ethanolate) is added to a known volume of purified water in a sealed container.

  • The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered through a fine-pore filter (e.g., 0.22 µm) to remove undissolved solids.

  • The concentration of Indinavir in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Intrinsic Dissolution Rate (IDR)

Objective: To measure the dissolution rate of the pure solid forms under constant surface area conditions, providing a reliable comparison of their dissolution characteristics.

Protocol:

  • A known amount of the solid form is compressed into a pellet of a specific surface area using a hydraulic press.

  • The pellet is mounted in a holder that exposes only one surface of the pellet to the dissolution medium.

  • The holder is submerged in a dissolution vessel containing a known volume of a specified medium (e.g., simulated gastric or intestinal fluid) maintained at a constant temperature (e.g., 37 °C) and stirring rate.

  • Aliquots of the dissolution medium are withdrawn at predetermined time intervals and analyzed for Indinavir concentration by HPLC.

  • The IDR is calculated from the slope of the linear portion of the cumulative amount of drug dissolved per unit area versus time plot. One study noted that amorphous Indinavir C demonstrated a higher intrinsic dissolution rate than forms A and B[5].

Solid-State Characterization

a) X-Ray Powder Diffraction (XRPD)

Objective: To identify the crystalline form and assess the crystallinity of the solid samples.

Protocol:

  • A small amount of the powdered sample is gently packed into a sample holder.

  • The sample is placed in an XRPD instrument.

  • The sample is irradiated with monochromatic X-rays (e.g., Cu Kα radiation) over a specified 2θ range (e.g., 2° to 40°).

  • The diffraction pattern, a plot of diffraction intensity versus 2θ angle, is recorded. Different crystalline forms will produce unique diffraction patterns.

b) Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal properties of the solid forms, such as melting point, desolvation, and phase transitions.

Protocol:

  • A small, accurately weighed amount of the sample (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed.

  • The sample pan and an empty reference pan are placed in the DSC furnace.

  • The temperature of the furnace is increased at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • The difference in heat flow between the sample and the reference is recorded as a function of temperature. Endothermic events (e.g., melting, desolvation) and exothermic events (e.g., crystallization) are observed as peaks in the DSC thermogram.

c) Thermogravimetric Analysis (TGA)

Objective: To measure changes in the mass of the sample as a function of temperature, which is useful for quantifying the amount of solvent or water in the crystal lattice.

Protocol:

  • A small, accurately weighed amount of the sample is placed in a TGA pan.

  • The pan is placed in the TGA furnace.

  • The temperature is increased at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • The mass of the sample is continuously monitored and recorded as a function of temperature. A weight loss at a specific temperature range can indicate the loss of water (for a hydrate) or solvent (for a solvate).

Stability Studies

Objective: To evaluate the physical and chemical stability of the solid forms under various environmental conditions (temperature, humidity).

Protocol:

  • Samples of each solid form are stored under controlled conditions as specified by the International Council for Harmonisation (ICH) guidelines (e.g., 25 °C/60% RH, 40 °C/75% RH).

  • At specified time points, samples are withdrawn and analyzed for changes in their physical form (using XRPD and DSC), and for chemical degradation (using a stability-indicating HPLC method).

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Mechanism of Action: Indinavir as an HIV Protease Inhibitor

Indinavir functions by competitively inhibiting the HIV-1 protease, an enzyme crucial for the maturation of the virus.

HIV_Protease_Inhibition HIV_Protease HIV-1 Protease (Active Site) Gag_Pol Gag-Pol Polyprotein (Viral Precursor) Immature_Virion Non-Infectious Virion Gag_Pol->Immature_Virion No Cleavage Cleavage Proteolytic Cleavage Gag_Pol->Cleavage Indinavir Indinavir Binding Binding Indinavir->Binding Structural_Proteins Mature Structural Proteins Mature_Virion Infectious HIV Virion Structural_Proteins->Mature_Virion Viral_Enzymes Mature Viral Enzymes Viral_Enzymes->Mature_Virion Binding->HIV_Protease Inhibition Inhibition Binding->Inhibition Cleavage->HIV_Protease Cleavage->Structural_Proteins Cleavage->Viral_Enzymes Inhibition->Cleavage

Caption: Indinavir competitively binds to the active site of HIV-1 protease, preventing the cleavage of viral polyproteins and leading to the formation of non-infectious virions.[6][7][8][9][10]

Experimental Workflow for Solid-State Characterization

A systematic workflow is essential for the comprehensive characterization of different salt forms.

Solid_State_Workflow Start API Solid Form (e.g., Free Base vs. Salt) Solubility Solubility Studies Start->Solubility IDR Intrinsic Dissolution Rate Start->IDR XRPD X-Ray Powder Diffraction (XRPD) Start->XRPD DSC Differential Scanning Calorimetry (DSC) Start->DSC TGA Thermogravimetric Analysis (TGA) Start->TGA Stability Stability Studies (ICH Conditions) Start->Stability Data_Analysis Data Analysis & Comparison Solubility->Data_Analysis IDR->Data_Analysis XRPD->Data_Analysis DSC->Data_Analysis TGA->Data_Analysis Stability->Data_Analysis Form_Selection Lead Form Selection Data_Analysis->Form_Selection

Caption: A typical workflow for the physicochemical characterization and comparison of different solid forms of an active pharmaceutical ingredient.

Conclusion

The choice between Indinavir free base monohydrate and this compound presents a classic case of balancing competing physicochemical properties in drug development. The sulfate ethanolate form offers a significant advantage in terms of solubility and bioavailability, which are often paramount for therapeutic success. However, its hygroscopicity and stability issues necessitate careful control over manufacturing processes and storage conditions. A thorough understanding of the properties of each solid form, as detailed in this guide, is essential for making informed decisions to ensure the development of a safe, effective, and stable drug product.

References

A Researcher's Guide to Assessing Excipient Impact on the Stability of Indinavir Sulfate Ethanolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indinavir Sulfate Ethanolate is susceptible to degradation through several pathways, primarily hydrolysis and oxidation.[1][2] The presence of excipients can significantly influence these degradation kinetics by altering the micro-environmental pH, introducing moisture, or through direct chemical interaction.[3] Therefore, a systematic compatibility study is an essential step in the pre-formulation and formulation development stages.

Comparative Stability Assessment: A Framework

To objectively compare the impact of different excipients on the stability of this compound, a forced degradation study of the drug in binary mixtures with selected excipients is recommended. The following tables illustrate how the quantitative data from such a study should be presented for clear comparison.

Table 1: Quantitative Analysis of this compound Degradation in the Presence of Various Excipients under Accelerated Storage Conditions (40°C/75% RH) for 4 Weeks

ExcipientDrug-Excipient Ratio (w/w)Initial Assay (%)Assay after 4 Weeks (%)% DegradationTotal Impurities (%)
Control (Indinavir alone)-100.198.51.61.5
Microcrystalline Cellulose1:199.897.22.62.8
Lactose Monohydrate1:1100.296.83.43.2
Magnesium Stearate1:0.0299.995.54.44.5
Croscarmellose Sodium1:0.199.797.91.82.1
Povidone (K30)1:0.1100.098.11.91.9

Note: The data presented in this table is illustrative and intended to serve as a template for reporting experimental findings.

Table 2: Formation of Specific Degradation Products in Binary Mixtures of this compound and Excipients under Accelerated Storage Conditions (40°C/75% RH) for 4 Weeks

ExcipientDegradation Product A (Area %)Degradation Product B (Area %)Unknown Impurity >0.1% (Area %)
Control (Indinavir alone)0.250.400.15
Microcrystalline Cellulose0.350.550.20
Lactose Monohydrate0.450.600.25
Magnesium Stearate0.600.850.30
Croscarmellose Sodium0.300.450.18
Povidone (K30)0.280.420.16

Note: The data presented in this table is illustrative. Degradation products should be identified and quantified using a validated stability-indicating analytical method.

Experimental Protocols

A robust assessment of drug-excipient compatibility requires well-defined experimental protocols. The following sections detail the methodologies for conducting these studies.

Protocol 1: Drug-Excipient Compatibility Study

Objective: To evaluate the potential for physical and chemical interactions between this compound and selected excipients under accelerated conditions.

Materials:

  • This compound

  • Excipients (e.g., Microcrystalline Cellulose, Lactose Monohydrate, Magnesium Stearate, Croscarmellose Sodium, Povidone)

  • Glass vials with appropriate closures

  • Stability chambers (40°C/75% RH, 50°C)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Prepare binary mixtures of this compound and each excipient, typically in a 1:1 ratio (w/w). For lubricants like magnesium stearate, a lower ratio (e.g., 1:0.02) is more representative.

    • A control sample of this compound alone should also be prepared.

    • For each mixture and the control, prepare two sets of samples: one dry and one with the addition of a small amount of water (e.g., 5% w/w) to simulate high humidity conditions.

    • Transfer the samples to individual glass vials and seal them.

  • Storage:

    • Place the vials in stability chambers under accelerated conditions, such as 40°C/75% RH and 50°C.

    • Withdraw samples at predetermined time points (e.g., initial, 1, 2, and 4 weeks).

  • Analysis:

    • At each time point, visually inspect the samples for any physical changes (e.g., color change, clumping, liquefaction).

    • Prepare solutions of the samples in a suitable solvent (e.g., mobile phase) and analyze them using a validated stability-indicating HPLC method (see Protocol 2).

    • Determine the assay of this compound and quantify any degradation products.

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To develop and validate a reversed-phase high-performance liquid chromatography (RP-HPLC) method capable of separating and quantifying this compound from its potential degradation products.[4][5]

Chromatographic Conditions (Example): [4]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of phosphate (B84403) buffer (pH 5.5), acetonitrile, and methanol (B129727) (50:30:20 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase.

    • Prepare a series of working standard solutions by diluting the stock solution to cover a suitable concentration range (e.g., 50-150% of the target concentration).

  • Sample Solution Preparation:

    • Accurately weigh a portion of the drug-excipient mixture from the compatibility study and dissolve it in the mobile phase to achieve a target concentration of this compound.

  • Forced Degradation Study (for method validation):

    • To demonstrate the stability-indicating nature of the method, perform forced degradation of this compound under various stress conditions:[1]

      • Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.

      • Base Hydrolysis: 0.1 M NaOH at room temperature for 1 hour.

      • Oxidative Degradation: 30% H₂O₂ at room temperature for 24 hours.[1]

      • Thermal Degradation: Dry heat at 105°C for 24 hours.

      • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

    • Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent drug peak.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Calculate the assay of this compound and the percentage of each impurity by comparing the peak areas to that of the standard.

Visualizing Experimental Workflows and Degradation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental work and the known degradation pathways of Indinavir.

G cluster_workflow Experimental Workflow for Excipient Compatibility Assessment A Sample Preparation (Drug, Drug + Excipient) B Accelerated Stability Storage (e.g., 40°C/75% RH) A->B C Sample Withdrawal (Initial, 1, 2, 4 weeks) B->C D Physical Observation (Color, Appearance) C->D E Chemical Analysis (Stability-Indicating HPLC) C->E F Data Analysis (Assay, Impurity Profiling) D->F E->F G Comparative Assessment of Excipient Impact F->G

Caption: Workflow for assessing the impact of excipients on drug stability.

G cluster_degradation Major Degradation Pathways of Indinavir Indinavir This compound Hydrolysis Hydrolysis (Acidic/Basic Conditions) Indinavir->Hydrolysis Oxidation Oxidation (e.g., H2O2) Indinavir->Oxidation Deg_Products_Hydro Hydrolytic Degradation Products (e.g., Lactonization) Hydrolysis->Deg_Products_Hydro Deg_Products_Oxid Oxidative Degradation Products (e.g., N-oxides) Oxidation->Deg_Products_Oxid

Caption: Primary degradation routes for Indinavir.

By following these protocols and utilizing the provided templates for data presentation and visualization, researchers can conduct a robust and objective assessment of the impact of various excipients on the stability of this compound, leading to the development of a stable and reliable pharmaceutical product.

References

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Indinavir Sulfate Ethanolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis and comparison of a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for Indinavir Sulfate (B86663) Ethanolate against other analytical techniques. Ensuring the stability of pharmaceutical products is a critical aspect of drug development and quality control. A validated stability-indicating analytical method provides confidence in the accurate measurement of the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

Indinavir Sulfate Ethanolate is an antiretroviral protease inhibitor used in the treatment of HIV infection.[1] Its complex structure makes it susceptible to degradation under various environmental conditions, necessitating robust analytical methods for its quantification.[1] This guide details the experimental protocols and performance data of a widely used RP-HPLC method and compares it with High-Performance Thin-Layer Chromatography (HPTLC), UV-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

A detailed experimental protocol for a validated stability-indicating RP-HPLC method is presented below, synthesized from established methodologies.[2][3] This is followed by protocols for alternative analytical techniques.

Protocol 1: Stability-Indicating RP-HPLC Method [3][4]

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.[2][3]

  • Chromatographic Column: Zodiac ODS Hypersil C18 column (250mm x 4.6mm, 5µm particle size).[2][3]

  • Mobile Phase: A filtered and degassed mixture of phosphate (B84403) buffer (pH 5.5), acetonitrile (B52724), and methanol (B129727) in a 50:30:20 (v/v/v) ratio.[2][3]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection Wavelength: 260 nm.[2][3]

  • Injection Volume: 10 µL.[2][3]

  • Column Temperature: Ambient.[2]

  • Standard Solution Preparation: A stock solution of Indinavir sulfate is prepared by dissolving a known weight of the reference standard in the mobile phase to achieve a specific concentration (e.g., 40 mg in 100 mL).[2] Working standards are then prepared by appropriate dilution of the stock solution.[2]

  • Sample Solution Preparation: For capsule dosage forms, the contents of a capsule are dissolved in the mobile phase to obtain a solution with a concentration within the linear range of the method.[1][2]

Protocol 2: Forced Degradation (Stress Testing) Study [4][5]

Forced degradation studies are essential to demonstrate the specificity of a stability-indicating method.[5]

  • Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at an elevated temperature (e.g., 60-80°C).[5]

  • Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at room temperature or an elevated temperature.[5]

  • Oxidative Degradation: Treat the drug solution with an oxidizing agent such as 3-30% H₂O₂ at room temperature.[5]

  • Thermal Degradation: Expose the solid drug or its solution to dry heat (e.g., 60-105°C).[4][5]

  • Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and/or visible light.[5]

Protocol 3: Alternative Analytical Methods

  • HPTLC: Utilizes TLC aluminum plates precoated with silica (B1680970) gel 60F-254 and a mobile phase of carbon tetrachloride, chloroform, methanol, and 10% v/v ammonia (B1221849) (4:4.5:1.5:0.05, v/v/v/v). Detection is carried out densitometrically.[5]

  • UV-Visible Spectrophotometry: This method can be based on the reaction of Indinavir sulfate with Chloramine-T in an acidic medium, the reduction of the phosphomolybdotungstic acid in the Folin-Ciocalteu reagent, or the formation of a charge-transfer complex with Chloranil.[1]

  • LC-MS/MS: Often used for bioanalytical applications, this method involves simple protein precipitation from plasma using acetonitrile followed by LC separation and mass spectrometric detection.[1][6]

Data Presentation: A Comparative Analysis

The performance of the stability-indicating HPLC method is compared with alternative analytical techniques in the tables below. The data is compiled from various validation studies and demonstrates the suitability of each method for different applications.

Table 1: Comparison of Chromatographic Methods

ParameterRP-HPLCHPTLC
Stationary Phase Zodiac ODS Hypersil C18 (250mm x 4.6mm, 5µm)[2][3]TLC aluminum plates precoated with silica gel 60F-254[5]
Mobile Phase Phosphate buffer (pH 5.5): Acetonitrile: Methanol (50:30:20 v/v/v)[1][2]Carbon tetrachloride: Chloroform: Methanol: 10% v/v Ammonia (4:4.5:1.5:0.05, v/v/v/v)[5]
Detection UV at 260 nm[2][3]Densitometric[5]
Linearity Range 48-112 µg/mL[2]Not specified
Accuracy (% Recovery) 98.36% - 101.74%[2][3]Not specified
Specificity Able to separate degradation products[3]Shown to be specific[5]
Application Quality control, stability studies, routine analysis[2]Estimation in bulk and dosage forms[2]

Table 2: Comparison with Spectrophotometric and Mass Spectrometry Methods

ParameterUV-Visible SpectrophotometryLC-MS/MS
Principle Formation of colored complexes[1]Separation by LC and detection by mass spectrometry[1][6]
Linearity Range 2.5-40 µg/mL[2]0.2 - 15,000 ng/mL (depending on the specific method)[6]
Lower Limit of Quantification (LLOQ) Not specifiedAs low as 0.2 ng/mL[6]
Precision (%CV) Not specified< 12% (Inter-day)[6]
Accuracy (% bias) Not specifiedWithin ± 10% (Inter-day)[6]
Advantages Simple, cost-effective[1]High sensitivity and selectivity[1][6]
Disadvantages Lower sensitivity and specificity compared to HPLC[1]Higher cost and complexity[1]
Application Bulk drug analysis[1]Quantification in biological matrices[1][6]

Mandatory Visualization

The following diagram illustrates the workflow for the validation of a stability-indicating HPLC method for this compound, a critical process for ensuring drug quality and patient safety.

G cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Guidelines) cluster_3 Analysis & Reporting A Instrument and Column Selection B Mobile Phase Optimization A->B C Wavelength Selection B->C D Acid Hydrolysis E Base Hydrolysis F Oxidative Degradation G Thermal Degradation H Photolytic Degradation P Sample Analysis C->P I Specificity D->I E->I F->I G->I H->I J Linearity & Range I->J K Accuracy J->K L Precision (Repeatability & Intermediate) K->L M Detection Limit (LOD) L->M N Quantitation Limit (LOQ) M->N O Robustness N->O O->P Q Data Evaluation P->Q R Validation Report Q->R

Caption: Workflow for the validation of a stability-indicating HPLC method.

Conclusion

The validation of a stability-indicating HPLC method is paramount for the reliable quality control of this compound. The presented RP-HPLC method demonstrates good specificity, accuracy, and precision, making it highly suitable for routine analysis and stability studies.[2][3] While alternative methods like HPTLC and UV-Visible spectrophotometry offer simplicity and cost-effectiveness for certain applications, they may lack the high sensitivity and selectivity of HPLC.[1][5] For bioanalytical studies requiring the quantification of Indinavir in biological matrices, LC-MS/MS remains the gold standard due to its superior sensitivity and specificity.[1][6] The choice of the analytical method should be based on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.[1]

References

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